molecular formula C20H31NO4 B1609033 2-Nitrophenyl tetradecanoate CAS No. 59986-46-8

2-Nitrophenyl tetradecanoate

Katalognummer: B1609033
CAS-Nummer: 59986-46-8
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: UTJSENBBKMWKKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitrophenyl tetradecanoate is a useful research compound. Its molecular formula is C20H31NO4 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2-nitrophenyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(22)25-19-16-14-13-15-18(19)21(23)24/h13-16H,2-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJSENBBKMWKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401234
Record name (2-nitrophenyl) Tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59986-46-8
Record name (2-nitrophenyl) Tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl Tetradecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophenyl tetradecanoate (B1227901), also known as p-nitrophenyl myristate, is a synthetic ester molecule widely employed in biochemical and pharmaceutical research.[1] Its primary utility lies in its function as a chromogenic substrate for various lipolytic enzymes, including lipases and esterases. The enzymatic cleavage of 4-nitrophenyl tetradecanoate releases the yellow-colored compound 4-nitrophenol (B140041), providing a convenient and continuous spectrophotometric method for measuring enzyme activity.[2][3] This technical guide provides a comprehensive overview of 4-nitrophenyl tetradecanoate, including its physicochemical properties, synthesis, detailed experimental protocols for its use in enzyme assays, and relevant safety information.

Physicochemical and Spectral Data

A summary of the key quantitative data for 4-nitrophenyl tetradecanoate is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of 4-Nitrophenyl Tetradecanoate

PropertyValueReference(s)
Molecular Formula C₂₀H₃₁NO₄[4]
Molecular Weight 349.47 g/mol [4]
CAS Number 14617-85-7[4]
Appearance White to off-white powder
Melting Point 53-55 °C
Solubility Soluble in organic solvents such as isopropanol, chloroform, and ethanol.[5][5]
Storage Store at -20°C for long-term stability.[6]

Table 2: Spectral Data for 4-Nitrophenyl Tetradecanoate

Spectrum TypeKey Peaks/Signals
¹H NMR (CDCl₃) δ 8.28 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 2.62 (t, 2H, -OCOCH₂-), 1.77 (m, 2H, -OCOCH₂CH₂-), 1.27 (br s, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 171.5, 155.8, 145.4, 125.2, 122.5, 34.5, 32.1, 29.8, 29.7, 29.6, 29.5, 29.4, 29.2, 25.0, 22.8, 14.2
FTIR (KBr, cm⁻¹) ~2920, 2850 (C-H stretch), ~1765 (C=O ester stretch), ~1520, 1345 (NO₂ stretch), ~1210 (C-O stretch)
UV-Vis (in Ethanol) λmax ~270 nm

Experimental Protocols

Synthesis of 4-Nitrophenyl Tetradecanoate

The synthesis of 4-nitrophenyl tetradecanoate is typically achieved through the esterification of 4-nitrophenol with myristoyl chloride in the presence of a base.[7]

Materials:

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous DCM.

  • Add an equimolar amount of pyridine to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add an equimolar amount of myristoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-nitrophenyl tetradecanoate.

G Myristoyl Chloride Myristoyl Chloride Reaction Mixture Reaction Mixture Myristoyl Chloride->Reaction Mixture 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction Mixture Pyridine Pyridine Pyridine->Reaction Mixture DCM DCM DCM->Reaction Mixture Purification Purification Reaction Mixture->Purification 4-Nitrophenyl Tetradecanoate 4-Nitrophenyl Tetradecanoate Purification->4-Nitrophenyl Tetradecanoate

Synthesis of 4-Nitrophenyl Tetradecanoate Workflow
Lipase (B570770)/Esterase Activity Assay

This protocol outlines a general method for determining the activity of lipases or esterases using 4-nitrophenyl tetradecanoate as a substrate. The assay is based on the spectrophotometric detection of the released 4-nitrophenol at 410 nm.[2]

Materials:

  • 4-Nitrophenyl tetradecanoate

  • Isopropanol or another suitable organic solvent

  • Tris-HCl buffer (e.g., 50 mM, pH 7.0-9.0)

  • Enzyme solution (lipase or esterase)

  • Spectrophotometer capable of measuring absorbance at 410 nm

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Substrate Stock Solution Preparation: Prepare a stock solution of 4-nitrophenyl tetradecanoate (e.g., 10 mM) in isopropanol.

  • Working Substrate Solution Preparation: Prepare the working substrate solution by diluting the stock solution in the appropriate Tris-HCl buffer. The final concentration of the substrate in the assay will need to be optimized but is typically in the range of 0.1-1 mM. Due to the low aqueous solubility of 4-nitrophenyl tetradecanoate, the working solution may form an emulsion. Sonication or the inclusion of a detergent like Triton X-100 can aid in creating a more uniform suspension.[5]

  • Enzyme Preparation: Prepare a dilution series of the enzyme solution in the same Tris-HCl buffer.

  • Assay Execution:

    • In a cuvette or microplate well, add the working substrate solution.

    • Pre-incubate the substrate solution at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately start monitoring the increase in absorbance at 410 nm over a set period (e.g., 5-10 minutes) at regular intervals.

  • Blank Measurement: Prepare a blank control containing the working substrate solution but no enzyme to account for any spontaneous hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.

    • Use the molar extinction coefficient of 4-nitrophenol under the specific assay conditions (pH-dependent) to convert the rate of change in absorbance to the rate of product formation (µmol/min). One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute.[3]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate Stock Substrate Stock Working Substrate Working Substrate Substrate Stock->Working Substrate Pre-incubation Pre-incubation Working Substrate->Pre-incubation Enzyme Solution Enzyme Solution Reaction Initiation Reaction Initiation Enzyme Solution->Reaction Initiation Pre-incubation->Reaction Initiation Measurement Measurement Reaction Initiation->Measurement Calculate Rate Calculate Rate Measurement->Calculate Rate Determine Activity Determine Activity Calculate Rate->Determine Activity

Lipase/Esterase Assay Workflow

Logical Relationships in Enzyme Inhibition Studies

4-Nitrophenyl tetradecanoate is also a valuable tool for screening and characterizing enzyme inhibitors. The following diagram illustrates the logical relationship in a typical enzyme inhibition experiment.

G Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex Binds Substrate (4-NPT) Substrate (4-NPT) Substrate (4-NPT)->Enzyme-Substrate Complex Binds Inhibitor Inhibitor Inhibitor->Enzyme-Inhibitor Complex Binds Product (4-Nitrophenol) Product (4-Nitrophenol) Enzyme-Substrate Complex->Product (4-Nitrophenol) Catalyzes No Reaction No Reaction Enzyme-Inhibitor Complex->No Reaction Leads to

Enzyme Inhibition Logical Diagram

Safety and Handling

4-Nitrophenyl tetradecanoate should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the product's Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a safe and controlled laboratory environment by trained personnel.

References

An In-depth Technical Guide to p-Nitrophenyl Myristate: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl myristate (PNPM), also known as 4-nitrophenyl tetradecanoate, is a synthetic ester widely employed in biochemical and pharmaceutical research.[1] Its primary utility lies in its function as a chromogenic substrate for various lipolytic enzymes, including lipases and esterases.[1][2] The enzymatic hydrolysis of PNPM releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a convenient and continuous assay for enzyme activity.[3] This technical guide provides a comprehensive overview of the chemical properties of p-nitrophenyl myristate, detailed experimental protocols for its use, and visualizations of the underlying biochemical processes.

Core Chemical and Physical Properties

p-Nitrophenyl myristate is a stable compound that is typically a solid at room temperature.[4] Its chemical structure consists of a myristate (tetradecanoate) fatty acid chain linked to a p-nitrophenol molecule via an ester bond. This structure makes it an effective mimic of natural lipid substrates for lipolytic enzymes.[1]

Table 1: Physicochemical Properties of p-Nitrophenyl Myristate
PropertyValueSource(s)
Molecular Formula C₂₀H₃₁NO₄[2][4][5]
Molecular Weight 349.46 g/mol [2][4]
CAS Number 14617-85-7[2][4]
Appearance Powder/Solid[2][4]
Melting Point 55 °C[3][4]
Boiling Point 458.5 °C at 760 mmHg[3][4]
Density 1.037 g/cm³[3][4]
Solubility Chloroform: 50 mg/mL[2][6]
Storage Temperature -20°C[2][6]
Table 2: Computed Properties of p-Nitrophenyl Myristate
PropertyValueSource(s)
LogP 6.725[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 14[4]
Topological Polar Surface Area 69.44 Ų[7]
Complexity 359[4][5]

Experimental Protocols

The most common application of p-nitrophenyl myristate is in colorimetric assays to determine the activity of lipases and esterases. The following is a generalized protocol that can be adapted for specific enzymes and experimental conditions.

Lipase (B570770)/Esterase Activity Assay using p-Nitrophenyl Myristate

This protocol outlines the steps for measuring the enzymatic hydrolysis of p-nitrophenyl myristate. The release of p-nitrophenol is monitored by measuring the absorbance at 410 nm.

Materials:

  • p-Nitrophenyl myristate (PNPM)

  • Isopropanol (B130326)

  • Tris-HCl buffer (or other suitable buffer, e.g., sodium phosphate)

  • Triton X-100 (or other detergent)

  • Enzyme solution (e.g., purified lipase or cell lysate)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of Substrate Stock Solution:

    • Dissolve p-nitrophenyl myristate in isopropanol to prepare a stock solution (e.g., 10-20 mM).[8] Due to the hydrophobicity of PNPM, sonication may be required to aid dissolution.

  • Preparation of Reaction Buffer:

    • Prepare a suitable buffer at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5-8.0).

    • Add a non-ionic detergent, such as Triton X-100 (e.g., 0.3-0.5% v/v), to the buffer to emulsify the substrate and improve its accessibility to the enzyme.[8][9]

  • Preparation of the Substrate Emulsion:

    • To prepare the working substrate solution, mix the PNPM stock solution with the reaction buffer containing Triton X-100.[8] The mixture may initially appear cloudy and can be clarified by warming and agitation.[8]

  • Enzyme Assay:

    • Pipette the substrate emulsion into the wells of a 96-well microplate or into cuvettes.

    • Pre-incubate the plate/cuvettes at the desired assay temperature (e.g., 37°C).[1]

    • Initiate the reaction by adding the enzyme solution to the substrate emulsion.

    • Immediately begin monitoring the increase in absorbance at 410 nm over time using a microplate reader or spectrophotometer.[8][10]

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

    • Enzyme activity is calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitrophenol under the specific assay conditions is required. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[3][8]

Controls:

  • Substrate Blank: A reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

  • Enzyme Blank: A reaction mixture without the substrate to correct for any background absorbance from the enzyme solution.

Visualizations

Enzymatic Hydrolysis of p-Nitrophenyl Myristate

Enzymatic_Hydrolysis sub p-Nitrophenyl Myristate enz Lipase / Esterase sub->enz prod1 Myristic Acid enz->prod1 prod2 p-Nitrophenol (Yellow) enz->prod2

Caption: Enzymatic cleavage of p-nitrophenyl myristate.

General Workflow for a Lipase/Esterase Assay

Assay_Workflow start Start prep_sub Prepare Substrate Stock Solution (PNPM in Isopropanol) start->prep_sub prep_buf Prepare Reaction Buffer (with Triton X-100) start->prep_buf prep_emul Prepare Substrate Emulsion prep_sub->prep_emul prep_buf->prep_emul pre_inc Pre-incubate at Assay Temperature prep_emul->pre_inc add_enz Add Enzyme Solution pre_inc->add_enz measure Measure Absorbance at 410 nm (Kinetic Reading) add_enz->measure analyze Analyze Data (Calculate Reaction Rate) measure->analyze end End analyze->end

Caption: A typical workflow for a lipase/esterase activity assay.

Conclusion

p-Nitrophenyl myristate is a valuable tool for researchers in biochemistry and drug discovery. Its well-defined chemical properties and its utility as a chromogenic substrate make it an excellent choice for the characterization of lipolytic enzymes. The protocols and visualizations provided in this guide offer a solid foundation for the effective use of p-nitrophenyl myristate in a laboratory setting.

References

The Principle of Action of p-Nitrophenyl Myristate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl myristate (pNPM) is a synthetic chromogenic substrate extensively utilized in biochemical and biotechnological research for the characterization of lipolytic enzymes, primarily lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1). Its utility lies in the straightforward and sensitive spectrophotometric assay it enables. This technical guide provides a comprehensive overview of the core principle of action of pNPM, detailed experimental protocols, and quantitative data to facilitate its effective application in the laboratory.

Core Principle of Action: Enzymatic Hydrolysis

The fundamental principle behind the use of p-nitrophenyl myristate as a substrate is the enzymatic hydrolysis of its ester bond by a hydrolase, such as a lipase (B570770) or esterase. This reaction cleaves the molecule into two products: myristic acid and p-nitrophenol (pNP).

The significance of this reaction in an assay context is the chromogenic nature of the p-nitrophenol product. In an aqueous solution, particularly under neutral to alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color. This color change allows for the real-time, quantitative measurement of the enzymatic reaction by monitoring the increase in absorbance at a specific wavelength, typically between 405 and 420 nm. The rate of p-nitrophenol release is directly proportional to the activity of the enzyme under investigation.

The enzymatic hydrolysis of p-nitrophenyl myristate can be represented by the following reaction:

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products pNPM p-Nitrophenyl Myristate Enzyme Lipase / Esterase pNPM->Enzyme Substrate Binding H2O Water (H₂O) H2O->Enzyme MyristicAcid Myristic Acid Enzyme->MyristicAcid Product Release pNP p-Nitrophenol (pNP) (Chromogenic Product) Enzyme->pNP

Figure 1: Enzymatic hydrolysis of p-nitrophenyl myristate.

Quantitative Data: Kinetic Parameters

The kinetic parameters of an enzyme, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable insights into its catalytic efficiency and substrate affinity. Below is a summary of kinetic data for various lipases and esterases with p-nitrophenyl myristate and other structurally related p-nitrophenyl esters.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Reference
Acinetobacter sp. AU07 Lipasep-Nitrophenyl Myristate0.17 - 0.1814.61 - 14.94[1]
Acinetobacter sp. AU07 Lipasep-Nitrophenyl Laurate0.13 - 0.1515.13 - 15.44[1]
Acinetobacter sp. AU07 Lipasep-Nitrophenyl Palmitate0.17 - 0.1913.45 - 13.59[1]
Rhizomucor pusillus Lipasep-Nitrophenyl Palmitate0.2 ± 0.012.6 ± 0.5 (mmoles/min)[2]
Candida rugosa Lipase Ap-Nitrophenyl Myristate0.14-[3]
Candida rugosa Lipase Bp-Nitrophenyl Myristate0.12-[3]

Note: The units for Vmax may vary between studies and are specified where available. The affinity and catalytic rate can be influenced by assay conditions such as pH, temperature, and the presence of emulsifiers.

Experimental Protocols

A generalized experimental workflow for a lipase/esterase assay using p-nitrophenyl myristate is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Substrate Stock Solution (pNPM in organic solvent, e.g., isopropanol) E Prepare Reaction Mixture (Buffer, Emulsifier, and Substrate) A->E B Prepare Assay Buffer (e.g., Tris-HCl, Phosphate buffer) B->E C Prepare Emulsifying Agent Solution (e.g., Triton X-100, gum arabic) C->E D Prepare Enzyme Solution (in appropriate buffer) G Initiate Reaction (Add Enzyme Solution) D->G F Pre-incubate Reaction Mixture (at desired temperature) E->F F->G H Monitor Absorbance Change (at 405-420 nm over time) G->H I Calculate Initial Reaction Velocity (V₀) H->I J Determine Enzyme Activity (using molar extinction coefficient of pNP) I->J K (Optional) Determine Kinetic Parameters (Km and Vmax by varying substrate concentration) I->K

References

Synthesis and Application of 4-Nitrophenyl Tetradecanoate for Enzymatic Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenyl tetradecanoate (B1227901) (pNP-T) and its application as a chromogenic substrate in enzymatic assays, particularly for lipases and esterases. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in the fields of biochemistry, drug discovery, and biotechnology.

Introduction

4-Nitrophenyl esters are widely utilized as substrates for the colorimetric determination of hydrolytic enzyme activity.[1] The enzymatic cleavage of these esters releases 4-nitrophenol (B140041) (pNP), which, under alkaline conditions, forms the yellow-colored 4-nitrophenolate (B89219) anion. The intensity of this color, measured spectrophotometrically, is directly proportional to the enzyme's activity. 4-Nitrophenyl tetradecanoate, also known as p-nitrophenyl myristate, is a long-chain fatty acid ester particularly useful for assaying lipases that exhibit specificity for longer acyl chains.[2][3] Its synthesis and use in a well-defined assay are critical for screening enzyme inhibitors and characterizing enzyme kinetics.

Synthesis of 4-Nitrophenyl Tetradecanoate

The synthesis of 4-nitrophenyl tetradecanoate is typically achieved through the esterification of 4-nitrophenol with tetradecanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][4]

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of 4-nitrophenyl tetradecanoate.

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-nitrophenol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the flask in an ice bath to 0 °C.

  • Dissolve tetradecanoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.

  • Add the tetradecanoyl chloride solution dropwise to the stirred 4-nitrophenol solution over 30-60 minutes, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.[5]

Expected Yield: 75-96%[4]

Synthesis Workflow

Synthesis_Workflow Synthesis of 4-Nitrophenyl Tetradecanoate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification pNP 4-Nitrophenol Reaction Esterification in Dichloromethane (0°C to Room Temperature) pNP->Reaction TC Tetradecanoyl Chloride TC->Reaction Base Triethylamine Base->Reaction Wash Aqueous Washes (HCl, NaHCO3, Brine) Reaction->Wash Dry Drying (Na2SO4) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product 4-Nitrophenyl Tetradecanoate Purify->Product

Caption: Workflow for the synthesis of 4-nitrophenyl tetradecanoate.

Enzymatic Assay Using 4-Nitrophenyl Tetradecanoate

The enzymatic hydrolysis of 4-nitrophenyl tetradecanoate is a reliable method for determining the activity of lipases and esterases. The rate of 4-nitrophenol release is monitored spectrophotometrically.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in 4-nitrophenyl tetradecanoate by a lipase (B570770) or esterase, yielding tetradecanoic acid and 4-nitrophenol. In an alkaline buffer, 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 405-410 nm.[2]

Experimental Protocol: Enzymatic Assay

This protocol provides a general method for measuring lipase activity using 4-nitrophenyl tetradecanoate as a substrate.

Materials:

  • 4-Nitrophenyl tetradecanoate (substrate)

  • Tris-HCl or sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0-9.0)

  • Triton X-100 or gum arabic (emulsifier)

  • Isopropanol (B130326) or another suitable solvent to dissolve the substrate

  • Enzyme solution (lipase or esterase)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

  • Incubator or water bath

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of 4-nitrophenyl tetradecanoate in isopropanol (e.g., 10-20 mM).

  • Reaction Mixture Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing an emulsifier (e.g., 0.5% v/v Triton X-100).

  • Assay Setup: In a microplate well or cuvette, add the assay buffer. Then, add a small volume of the substrate stock solution to achieve the desired final concentration (e.g., 1 mM). Mix well to form a stable emulsion.

  • Enzyme Addition: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37 °C). To initiate the reaction, add a specific volume of the enzyme solution and mix immediately.

  • Absorbance Measurement: Monitor the increase in absorbance at 405-410 nm over a set period (e.g., 5-15 minutes) in a continuous or discontinuous manner. For a discontinuous assay, the reaction can be stopped at different time points by adding a stopping reagent (e.g., 0.1 M Na2CO3).

  • Calculation of Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the Beer-Lambert law:

    Activity (U/mL) = (ΔA/min) * V_total / (ε * l * V_enzyme)

    Where:

    • ΔA/min is the change in absorbance per minute.

    • V_total is the total volume of the assay.

    • ε is the molar extinction coefficient of 4-nitrophenol under the assay conditions (approximately 18,300 M⁻¹cm⁻¹ at pH > 9 and 401 nm).[6][7]

    • l is the path length of the cuvette or microplate well (in cm).

    • V_enzyme is the volume of the enzyme solution added.

    One unit (U) of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.[8]

Enzymatic Assay Workflow

Enzymatic_Assay_Workflow Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate Prepare Substrate Solution (pNP-T in Isopropanol) Mix Combine Buffer and Substrate Substrate->Mix Buffer Prepare Assay Buffer (with Emulsifier) Buffer->Mix Incubate Pre-incubate at Assay Temperature Mix->Incubate Add_Enzyme Add Enzyme to Initiate Reaction Incubate->Add_Enzyme Measure Monitor Absorbance at 405-410 nm Add_Enzyme->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Reaction Rate (ΔA/min) Plot->Calculate Activity Determine Enzyme Activity Calculate->Activity

Caption: General workflow for an enzymatic assay using 4-nitrophenyl tetradecanoate.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and enzymatic assay of 4-nitrophenyl tetradecanoate and similar substrates.

Table 1: Synthesis Parameters and Product Properties

ParameterValueReference
Synthesis
Reactants4-Nitrophenol, Tetradecanoyl chloride[1][4]
BaseTriethylamine[1]
SolventDichloromethane or Acetone[1][4]
Reaction Temperature0 °C to Room Temperature[1]
Typical Yield75 - 96%[4]
Product Properties
Molecular FormulaC₂₀H₃₁NO₄[3][9]
Molecular Weight349.47 g/mol [3][9]
AppearanceCrystalline solid[10]
StorageStore at -20°C to 4°C[9]

Table 2: Enzymatic Assay Parameters and Kinetic Data

ParameterValueReference
Assay Conditions
Substrate4-Nitrophenyl tetradecanoate[2][3]
Wavelength (λmax)405 - 410 nm[2]
pH Range7.0 - 9.0[11]
BufferTris-HCl or Sodium Phosphate[11]
Temperature25 - 37 °C[12]
EmulsifierTriton X-100, gum arabic[11][13]
4-Nitrophenol Properties
Molar Absorptivity (ε)~18,300 M⁻¹cm⁻¹ (at pH > 9)[6][7]
pKa7.15[14]
Lipase Kinetic Data (with similar pNP esters)
Thermomyces lanuginosus lipase[12][15]
Vmax (pNP-dodecanoate)0.78 U/mg protein[12][15][16]
Vmax (pNP-palmitate)0.18 U/mg protein[12][15][16]

Conclusion

This technical guide provides a detailed framework for the synthesis of 4-nitrophenyl tetradecanoate and its application in enzymatic assays. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and biotechnology, facilitating the accurate and efficient characterization of lipolytic enzymes. Adherence to the described methodologies will ensure reproducible and reliable results in enzyme activity screening and kinetic studies.

References

The Chromogenic Revolution: A Technical Guide to the p-Nitrophenyl Myristate Substrate Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of p-nitrophenyl myristate (pNPM) as a chromogenic substrate, providing a comprehensive resource for its application in enzyme assays, particularly within the context of drug discovery and development. This guide will explore the enzymatic hydrolysis of pNPM, detail experimental protocols, present quantitative kinetic data, and contextualize its use in relevant signaling pathways.

The Core Mechanism: Visualizing Enzymatic Action

The utility of p-nitrophenyl myristate as a chromogenic substrate lies in a straightforward yet elegant enzymatic reaction. In its esterified form, pNPM is a colorless compound. However, upon enzymatic cleavage by hydrolases such as lipases and esterases, it releases p-nitrophenol, a product that exhibits a distinct yellow color under alkaline conditions. The intensity of this color, quantifiable by spectrophotometry, is directly proportional to the amount of p-nitrophenol released and, consequently, to the activity of the enzyme.

The fundamental reaction is the hydrolysis of the ester bond in p-nitrophenyl myristate, yielding myristic acid and p-nitrophenol. This reaction is catalyzed by a wide range of lipolytic enzymes.

G Figure 1. Enzymatic Hydrolysis of p-Nitrophenyl Myristate sub p-Nitrophenyl Myristate (Colorless Substrate) enz Lipase (B570770) / Esterase sub->enz prod1 Myristic Acid enz->prod1 prod2 p-Nitrophenol (Yellow Product) enz->prod2

Caption: Enzymatic cleavage of p-nitrophenyl myristate.

The enzymatic mechanism for this hydrolysis, particularly by serine hydrolases like many lipases, involves a two-step process: acylation and deacylation.[1] The reaction is initiated by the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the p-nitrophenyl ester.[2] This forms a transient tetrahedral intermediate, which then collapses, releasing p-nitrophenol and forming an acyl-enzyme intermediate. In the second step, a water molecule attacks the acyl-enzyme intermediate, leading to the release of the fatty acid (myristic acid) and regeneration of the free enzyme.[1]

Quantitative Analysis: A Comparative Look at Enzyme Kinetics

The efficiency of enzymatic hydrolysis of p-nitrophenyl esters can be quantified by determining the Michaelis-Menten kinetic parameters, Km and Vmax. Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction. The catalytic efficiency of an enzyme is often expressed as the Vmax/Km ratio.

While specific kinetic data for p-nitrophenyl myristate is not always readily available for a wide range of enzymes, the following table summarizes representative kinetic parameters for the hydrolysis of various p-nitrophenyl esters by different lipases and esterases. This comparison highlights how the length of the fatty acid acyl chain can influence enzyme activity and substrate specificity.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg or µmol/min/mg)Catalytic Efficiency (Vmax/Km)Reference
Acinetobacter sp. AU07 Lipasep-Nitrophenyl Palmitate0.5116.9833.29[3]
Wild Type Lipasep-Nitrophenyl Acetate-0.42-[4]
Wild Type Lipasep-Nitrophenyl Butyrate-0.950.83[4]
Wild Type Lipasep-Nitrophenyl Octanoate-1.1-[4]
Wild Type Lipasep-Nitrophenyl Dodecanoate-0.78-[4]
Wild Type Lipasep-Nitrophenyl Palmitate-0.180.063[4]
Sorghum bicolor Esterasep-Nitrophenyl Butyrate0.67125-[5]
Kocuria flava Y4 Lipasep-Nitrophenyl Acetate4.625125 (µmol/min/mg)-[6]

Experimental Corner: Protocols for Enzyme Assays

The following provides a generalized, detailed methodology for conducting an enzyme assay using p-nitrophenyl myristate. It is important to note that optimal conditions, such as pH, temperature, and the use of detergents, can vary depending on the specific enzyme being studied.

Reagent Preparation
  • Buffer Solution: Prepare a suitable buffer, for example, 50 mM Tris-HCl or sodium phosphate (B84403) buffer. The optimal pH should be determined for the specific enzyme, but a range of pH 7.0 to 9.0 is common.[7]

  • Substrate Stock Solution: Due to the poor water solubility of p-nitrophenyl myristate, a stock solution should be prepared in an organic solvent.[8] Dissolve p-nitrophenyl myristate in isopropanol (B130326) or a mixture of acetonitrile (B52724) and isopropanol to a concentration of 10-20 mM.[8][9] Sonication may be required to fully dissolve the substrate.[8]

  • Substrate Emulsion: To facilitate the interaction between the enzyme and the hydrophobic substrate in an aqueous environment, an emulsion is typically prepared. This is a critical step to avoid substrate aggregation which can interfere with spectrophotometric readings.[8] A common method is to mix the substrate stock solution with the assay buffer containing a detergent, such as Triton X-100 (e.g., 0.3-0.5% v/v), and an emulsifier like gum arabic.[9][10] The mixture should be agitated or heated (e.g., at 60°C) until it becomes transparent.[9]

  • Enzyme Solution: Prepare a solution of the enzyme in the assay buffer at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure that the reaction rate is linear over the measurement period.

Assay Procedure
  • Reaction Mixture Preparation: In a microplate well or a cuvette, add the substrate emulsion.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme solution to the substrate emulsion.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C, 37°C, or 50°C).[7][9]

  • Spectrophotometric Measurement: Continuously monitor the increase in absorbance at 405-410 nm using a spectrophotometer.[9][10] This wavelength corresponds to the maximum absorbance of the p-nitrophenolate ion formed under alkaline conditions.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance versus time curve.

  • Quantification: Convert the rate of absorbance change to the rate of p-nitrophenol production using a standard curve of known p-nitrophenol concentrations or by using the molar extinction coefficient of p-nitrophenol under the specific assay conditions. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[7]

  • Control: A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.[7]

G Figure 2. Experimental Workflow for pNPM Enzyme Assay prep Reagent Preparation (Buffer, Substrate, Enzyme) mix Prepare Reaction Mixture (Substrate Emulsion) prep->mix start Initiate Reaction (Add Enzyme) mix->start incubate Incubate at Optimal Temperature start->incubate measure Spectrophotometric Measurement (405-410 nm) incubate->measure analyze Data Analysis (Calculate Initial Velocity) measure->analyze

Caption: A generalized workflow for pNPM-based enzyme assays.

Signaling Pathways and Drug Development Implications

Lipases and esterases, the primary enzymes that hydrolyze p-nitrophenyl myristate, play critical roles in lipid metabolism. The products of their activity, particularly fatty acids, are not just metabolic intermediates but also potent signaling molecules that regulate a variety of cellular processes.[11] This places these enzymes at the crossroads of metabolic and signaling pathways implicated in numerous diseases, making them attractive targets for drug development.

Fatty Acid Signaling in Cancer

Cancer cells exhibit altered fatty acid metabolism to support their rapid proliferation, membrane biosynthesis, and energy demands.[11][12] Fatty acids and their derivatives can act as signaling molecules that influence cancer progression. For instance, they can modulate signaling pathways such as the PI3K-AKT pathway, which is frequently hyperactivated in cancer.[13] Furthermore, fatty acids can serve as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are transcription factors that control the expression of genes involved in lipid metabolism and inflammation, processes that are often dysregulated in cancer.[14] The inhibition of specific lipases could therefore represent a therapeutic strategy to modulate these cancer-promoting signaling pathways.

Role in Metabolic Diseases

In the context of metabolic diseases such as obesity and type 2 diabetes, lipases are key players in the mobilization of fatty acids from stored triglycerides.[7] Dysregulation of lipase activity can lead to an oversupply of free fatty acids, contributing to insulin (B600854) resistance and inflammation. Therefore, inhibitors of specific lipases are being actively investigated as therapeutic agents for these conditions.[15] The development of potent and selective lipase inhibitors is a major focus of the pharmaceutical industry.[15]

G Figure 3. Lipase/Esterase-Mediated Signaling in Disease enzyme Lipase / Esterase product Fatty Acids enzyme->product substrate Triglycerides / Esters substrate->enzyme pathway1 Cancer (e.g., PI3K-AKT, PPAR signaling) product->pathway1 pathway2 Metabolic Diseases (e.g., Insulin Resistance, Inflammation) product->pathway2 drug Drug Inhibitors drug->enzyme Inhibition

Caption: The central role of lipases in disease signaling.

References

The Advent of p-Nitrophenyl Esters: A Chromogenic Revolution in Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the discovery, application, and experimental protocols of p-nitrophenyl esters as indispensable tools for lipase (B570770) research.

The study of lipases, enzymes that catalyze the hydrolysis of fats and oils, underwent a significant methodological advancement with the introduction of p-nitrophenyl (pNP) esters as chromogenic substrates. This innovation provided a simple, rapid, and continuous spectrophotometric assay for measuring lipase activity, replacing more cumbersome and time-consuming titrimetric and chromatographic methods. The principle of the assay is elegant in its simplicity: the lipase-catalyzed hydrolysis of a colorless p-nitrophenyl ester releases the yellow-colored p-nitrophenolate anion, the concentration of which can be readily quantified by measuring its absorbance at approximately 405-410 nm. This direct relationship between color development and enzymatic activity has made p-nitrophenyl esters a cornerstone in lipase research, facilitating high-throughput screening, enzyme characterization, and inhibitor studies.

Core Principle: The Enzymatic Reaction

Lipases hydrolyze the ester bond in p-nitrophenyl esters, yielding a fatty acid and p-nitrophenol. Under alkaline or neutral pH conditions, p-nitrophenol exists in equilibrium with its anionic form, p-nitrophenolate, which exhibits a distinct yellow color. The intensity of this color is directly proportional to the amount of p-nitrophenol released and, consequently, to the lipase activity.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products pNP-Ester p-Nitrophenyl Ester (Colorless) Lipase Lipase pNP-Ester->Lipase Substrate Binding H2O Water H2O->Lipase Fatty_Acid Fatty Acid Lipase->Fatty_Acid Product Release pNP p-Nitrophenol (Yellow) Lipase->pNP Product Release

Caption: Enzymatic hydrolysis of a p-nitrophenyl ester by lipase.

Quantitative Analysis of Lipase Activity

The use of a homologous series of p-nitrophenyl esters with varying fatty acid chain lengths (e.g., acetate (B1210297), butyrate (B1204436), octanoate (B1194180), palmitate) allows for the characterization of a lipase's substrate specificity. Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) can be determined to provide a comprehensive understanding of the enzyme's catalytic efficiency towards different substrates.

Table 1: Kinetic Parameters of Lipases with Various p-Nitrophenyl Esters
Lipase SourceSubstrateKm (mM)Vmax (U/mg)Reference
Candida albicans Lip5p-Nitrophenyl acetate (C2)--[1]
p-Nitrophenyl butyrate (C4)--[1]
p-Nitrophenyl caprylate (C8)--[1]
p-Nitrophenyl caprate (C10)--[1]
p-Nitrophenyl laurate (C12)--[1]
p-Nitrophenyl myristate (C14)--[1]
p-Nitrophenyl palmitate (C16)--[1]
Thermomyces lanuginosus (Wild Type)p-Nitrophenyl acetate (C2)-0.42[2]
p-Nitrophenyl butyrate (C4)-0.95[2]
p-Nitrophenyl octanoate (C8)-1.1[2]
p-Nitrophenyl dodecanoate (B1226587) (C12)-0.78[2]
p-Nitrophenyl palmitate (C16)-0.18[2]
Bacillus Esterase EstOF4p-Nitrophenyl acetate (C2)0.037-[3]
p-Nitrophenyl propionate (B1217596) (C3)0.094-[3]
p-Nitrophenyl butyrate (C4)0.090-[3]
p-Nitrophenyl caproate (C6)0.060-[3]
p-Nitrophenyl caprylate (C8)0.102-[3]
p-Nitrophenyl caprate (C10)0.173-[3]
p-Nitrophenyl laurate (C12)0.042-[3]

Note: A direct comparison of Vmax values across different studies should be made with caution due to variations in experimental conditions. Dashes indicate data not provided in the source.

Detailed Experimental Protocols

Protocol 1: General Lipase Activity Assay using p-Nitrophenyl Esters

This protocol provides a generalized procedure for determining lipase activity. Researchers should optimize parameters such as pH, temperature, and substrate concentration for their specific enzyme.

Materials:

  • Purified lipase or crude enzyme extract

  • p-Nitrophenyl ester substrate (e.g., p-nitrophenyl palmitate, p-nitrophenyl butyrate)

  • Reaction Buffer: e.g., 50 mM Tris-HCl (pH 7.0-9.0) or 100 mM sodium phosphate (B84403) (pH 7.0).[4][5]

  • Solvent for substrate: Isopropyl alcohol or acetonitrile (B52724).[2][4]

  • Emulsifying agent (optional, for long-chain substrates): Gum arabic or Triton X-100.[4][6]

  • Spectrophotometer (plate reader or cuvette-based)

  • Incubator or water bath

Procedure:

  • Substrate Solution Preparation:

    • Dissolve the p-nitrophenyl ester in a minimal amount of isopropyl alcohol or acetonitrile to create a stock solution (e.g., 10-50 mM).[2][7]

    • Prepare the working substrate solution by diluting the stock solution in the reaction buffer. For long-chain, poorly soluble substrates like p-nitrophenyl palmitate, the addition of an emulsifying agent such as gum arabic (e.g., 0.1-1 g/L) or Triton X-100 is often necessary to ensure a stable emulsion.[4][6] The final substrate concentration typically ranges from 0.05 mM to 4 mM.[2]

  • Enzyme Preparation:

    • Dilute the enzyme sample to a concentration that results in a linear rate of p-nitrophenol release over the desired time course.

  • Enzymatic Reaction:

    • Pre-warm the substrate solution and the enzyme solution to the desired reaction temperature (e.g., 25-50°C).[2][3]

    • To initiate the reaction, add a small volume of the diluted enzyme solution to the substrate solution in a microplate well or a cuvette. A typical reaction volume is 200-1000 µL.[2][8]

    • The final reaction mixture should contain the substrate at the desired concentration in the reaction buffer.

  • Measurement of p-Nitrophenol Release:

    • Immediately after adding the enzyme, monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer.[2][9]

    • Record the absorbance at regular intervals (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Plot the absorbance against time. The initial linear portion of the curve represents the initial reaction velocity.

    • Calculate the rate of reaction (ΔAbs/min) from the slope of the linear portion.

    • Calculate the lipase activity in Units/mL or Units/mg using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔAbs/min * Total reaction volume (mL)) / (Molar extinction coefficient (ε) * Light path length (cm) * Enzyme volume (mL))

      • The molar extinction coefficient (ε) for p-nitrophenol is dependent on the pH and wavelength, but a commonly used value is around 18,000 M⁻¹cm⁻¹ at pH > 9.2 and 405 nm.[9]

  • Controls:

    • A blank reaction containing the substrate solution without the enzyme should be run to account for any spontaneous hydrolysis of the substrate.

    • A control with a heat-inactivated enzyme can also be included.

Protocol 2: Synthesis of a p-Nitrophenyl Ester (Example: p-Nitrophenyl Palmitate)

This is a general procedure and should be performed by personnel with appropriate training in organic synthesis.

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol in the anhydrous solvent.

    • Add pyridine to the solution.

    • Cool the mixture in an ice bath.

  • Addition of Acyl Chloride:

    • Slowly add palmitoyl chloride to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up:

    • Quench the reaction with water or a dilute acid solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions containing the desired product and concentrate to yield the pure p-nitrophenyl palmitate.

  • Characterization:

    • Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow and Logical Relationships

The successful application of p-nitrophenyl esters in lipase assays relies on a systematic experimental workflow, from initial preparation to final data interpretation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Solution Pre_Incubate Pre-incubate at Assay Temperature Prep_Substrate->Pre_Incubate Prep_Enzyme Prepare Enzyme Dilutions Prep_Enzyme->Pre_Incubate Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Prep_Substrate Initiate_Reaction Initiate Reaction: Add Enzyme to Substrate Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 410 nm Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calc_Rate Calculate Initial Reaction Rate (ΔAbs/min) Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity (Units/mg) Calc_Rate->Calc_Activity

Caption: Workflow for a typical lipase assay using p-nitrophenyl esters.

References

A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl tetradecanoate (B1227901), also known as p-nitrophenyl myristate, is an ester of myristic acid and 4-nitrophenol. It is a crucial chromogenic substrate in biochemical assays, particularly for the determination of lipase (B570770) and esterase activity.[1] The enzymatic hydrolysis of the ester bond releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, allowing for the kinetic analysis of enzyme activity.[2] Given its application in enzyme screening, diagnostics, and drug development, a thorough understanding of its solubility in various organic solvents is paramount for accurate and reproducible experimental design.[1]

This guide provides a detailed overview of the solubility of 4-nitrophenyl tetradecanoate, presenting quantitative data, experimental protocols for solubility determination and use, and visual workflows to aid in experimental setup.

Quantitative Solubility Data

The solubility of 4-nitrophenyl tetradecanoate and related p-nitrophenyl esters is critical for preparing stock solutions and reaction mixtures. The following table summarizes available quantitative solubility data. It is important to note that solubility can be affected by temperature, purity of the solute and solvent, and the presence of other substances.

CompoundSolventSolubilityTemperatureObservationsSource(s)
4-Nitrophenyl Tetradecanoate Chloroform50 mg/mLNot SpecifiedClear to very slightly hazy, colorless to dark yellow[3]
Chloroform100 mg/mLNot SpecifiedClear to slightly hazy, colorless to light yellow[3]
2-Propanol16.5 mM (approx. 5.76 mg/mL)Not SpecifiedUsed for preparing lipase assay substrate solution[4]
DMSOMay dissolveNot SpecifiedRecommended as a primary solvent for stock solutions[5]
Ethanol (B145695)May dissolveNot SpecifiedSuggested alternative solvent[5]
DMFMay dissolveNot SpecifiedSuggested alternative solvent[5]
Related p-Nitrophenyl Esters
4-Nitrophenyl ButyrateEthanol~15 mg/mLNot Specified-[6]
4-Nitrophenyl ButyrateDMSO~30 mg/mLNot Specified-[6]
4-Nitrophenyl ButyrateDMF~30 mg/mLNot Specified-[6]
4-Nitrophenyl PalmitateDMF1 mg/mL (approx. 2.7 mM)Not Specified-[7]
4-Nitrophenyl Acetate (B1210297)Ethanol100 mg/mLNot SpecifiedHeat may be required[8]
4-Nitrophenyl AcetateMethanol6.3 mg/mLNot SpecifiedFor preparing stock solutions[8]

Note: Data for "myristate" from a forum post referencing a textbook suggests solubilities of 23.5 g/100mL in ethanol and 15.3 g/100mL in ethyl acetate at 20°C, but this could refer to myristic acid and should be used with caution.[4]

Experimental Protocols

General Protocol for Solubility Determination

A standard method for determining the solubility of a compound like 4-nitrophenyl tetradecanoate involves the isothermal equilibrium method.

  • Preparation : Add an excess amount of 4-nitrophenyl tetradecanoate to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.

  • Separation : Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sampling : Carefully extract an aliquot of the clear supernatant.

  • Quantification : Dilute the aliquot with a suitable solvent and determine the concentration of 4-nitrophenyl tetradecanoate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol for Preparation of Stock Solutions for Enzyme Assays

Accurate preparation of substrate stock solutions is vital for enzyme kinetic studies.

  • Solvent Selection : Choose a suitable organic solvent in which 4-nitrophenyl tetradecanoate is highly soluble, such as DMSO, DMF, or isopropanol.[4][5][6]

  • Weighing : Accurately weigh the required amount of 4-nitrophenyl tetradecanoate.

  • Dissolution : Dissolve the compound in the chosen solvent to achieve the desired stock concentration (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution, but care must be taken to avoid degradation.[4] For example, a 16.5 mM solution can be prepared by dissolving the substrate in 2-propanol.[4]

  • Storage : Store the stock solution at -20°C or -80°C to minimize hydrolysis and degradation.[5] It is often recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Protocol for Lipase Activity Assay Substrate Preparation

This protocol describes the preparation of the final substrate solution for a typical lipase assay.

  • Stock Solution : Prepare a concentrated stock solution of 4-nitrophenyl tetradecanoate (e.g., 16.5 mM) in 2-propanol or isopropanol.[4][9]

  • Assay Buffer : Prepare the assay buffer (e.g., 50 mM sodium phosphate, pH 7.0-8.0). To aid in substrate dispersion in the aqueous environment, a surfactant such as Triton X-100 (e.g., 0.4%) or gum arabic is often included in the buffer.[4]

  • Emulsification : To prepare the working substrate solution, vigorously mix one part of the substrate stock solution with nine parts of the assay buffer.[4] This creates an emulsion, which is necessary for the lipase to access the substrate. Note that this mixture may appear turbid or form aggregates.[4]

  • Pre-incubation : Pre-incubate the substrate emulsion at the desired assay temperature before adding the enzyme to start the reaction.

  • Measurement : The hydrolysis of the substrate releases 4-nitrophenol, which can be monitored by measuring the increase in absorbance at approximately 405-410 nm.[2][8]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving 4-nitrophenyl tetradecanoate.

Enzymatic_Hydrolysis sub 4-Nitrophenyl Tetradecanoate enz Lipase / Esterase sub->enz prod1 4-Nitrophenol (Yellow Product) enz->prod1 Hydrolysis prod2 Myristic Acid enz->prod2

Caption: Enzymatic hydrolysis of 4-nitrophenyl tetradecanoate.

Lipase_Assay_Workflow cluster_prep Step 1: Substrate Preparation cluster_assay Step 2: Enzymatic Reaction cluster_measure Step 3: Detection stock Prepare Substrate Stock (e.g., 16.5 mM in Isopropanol) emulsion Create Emulsion (Mix 1:9 with Assay Buffer + Surfactant) stock->emulsion Vortex/Mix pre_incubate Pre-incubate Emulsion at Assay Temperature emulsion->pre_incubate add_enzyme Add Enzyme Sample to Initiate Reaction pre_incubate->add_enzyme spectro Monitor Absorbance Increase at 405-410 nm add_enzyme->spectro kinetics Calculate Enzyme Activity (Rate of 4-Nitrophenol release) spectro->kinetics

Caption: General workflow for a colorimetric lipase assay.

References

A Technical Guide to the Hydrolysis of p-Nitrophenyl Myristate and Spectral Analysis of Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the enzymatic hydrolysis of p-nitrophenyl myristate (p-NPM), a widely used chromogenic substrate for assaying lipase (B570770) and esterase activity. It details the spectral properties of the hydrolysis products and provides a comprehensive experimental protocol for their analysis.

Introduction: The Principle of the Assay

p-Nitrophenyl myristate is a synthetic ester composed of myristic acid and p-nitrophenol. It serves as a valuable substrate for detecting and quantifying the activity of lipolytic enzymes. The core principle of the assay lies in the enzymatic cleavage of the ester bond in p-NPM. This hydrolysis reaction releases two products: myristic acid and p-nitrophenol. While p-nitrophenyl myristate and myristic acid are colorless, the product p-nitrophenol is a chromophore whose absorbance properties are highly dependent on pH. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which imparts a distinct yellow color to the solution. The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of p-nitrophenol released and thus corresponds to the enzymatic activity.

The Hydrolysis Reaction

The enzymatic hydrolysis of p-nitrophenyl myristate is a classic esterase-catalyzed reaction. An enzyme, such as a lipase, catalyzes the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the cleavage of the ester linkage.

The reaction proceeds as follows:

p-Nitrophenyl Myristate + H₂O ---(Enzyme)--> Myristic Acid + p-Nitrophenol

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products p-NPM p-Nitrophenyl Myristate Enzyme Lipase / Esterase p-NPM->Enzyme H2O Water H2O->Enzyme Myristic_Acid Myristic Acid pNP p-Nitrophenol Enzyme->Myristic_Acid Catalysis Enzyme->pNP Catalysis

Caption: Enzymatic hydrolysis of p-nitrophenyl myristate.

Spectral Properties of Hydrolysis Products

The utility of this assay is entirely dependent on the unique spectral properties of one of its products, p-nitrophenol.

p-Nitrophenol is a weak acid with a pKa of approximately 7.15. Consequently, its UV-Visible absorption spectrum is highly sensitive to the pH of the solution.[1]

  • In acidic or neutral solutions (pH < 6.0) , pNP exists predominantly in its protonated, undissociated form, which is colorless and exhibits a maximum absorbance (λmax) at approximately 317 nm.[2][3]

  • In alkaline solutions (pH > 8.0) , pNP loses a proton to form the p-nitrophenolate anion. This anion has a conjugated system that absorbs light in the visible range, producing a distinct yellow color.[3] The λmax shifts significantly to around 400-410 nm.[2][4][5] It is this anionic form that is quantified in standard assays.

  • Isosbestic Point : An isosbestic point for p-nitrophenol exists at approximately 347 nm.[2] At this wavelength, the molar absorptivity of the protonated and deprotonated forms are equal, meaning the absorbance is independent of pH. This can be useful for continuous monitoring of the reaction without stopping it or adjusting the pH.[2][6]

Myristic acid (tetradecanoic acid) is a 14-carbon saturated fatty acid.[7][8] It does not contain a chromophore that absorbs light in the 200-800 nm UV-Visible range and therefore does not interfere with the spectrophotometric measurement of p-nitrophenol. Its presence can, however, lead to turbidity in the assay mixture, an issue that is typically managed by the inclusion of detergents or emulsifying agents.[9][10] Characterization of myristic acid itself would require other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy.[11]

Quantitative Spectral Data

The following table summarizes the key quantitative data for the spectrophotometric analysis of p-nitrophenol. Accurate quantification of enzyme activity relies on the use of the correct molar extinction coefficient under the specific assay conditions (pH and wavelength).

AnalyteFormAssay Condition (pH)Wavelength (λmax)Molar Extinction Coefficient (ε)
p-Nitrophenol Protonated< 6.0~317 nmNot typically used for quantification
p-Nitrophenolate Anionic> 9.0~405 nm18,000 M⁻¹cm⁻¹[12][13]
p-Nitrophenolate Anionic9.0 - 10.0~400 nm17,500 M⁻¹cm⁻¹[14]
p-Nitrophenol Isosbestic PointAll pH values~347 nmNot typically used for quantification

Detailed Experimental Protocol

This section provides a generalized protocol for assaying lipase/esterase activity using p-NPM. Researchers should optimize buffer composition, pH, and temperature for their specific enzyme of interest.

  • Assay Buffer : Prepare a buffer appropriate for the enzyme's optimal pH (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM Sodium Phosphate, pH 7.2). To prevent turbidity from the substrate and the liberated fatty acid, include an emulsifying agent. A common choice is 0.4% (v/v) Triton X-100.[9]

  • Substrate Stock Solution : p-NPM is insoluble in aqueous solutions. Prepare a concentrated stock solution (e.g., 15-20 mM) in 2-propanol (isopropanol).[9] This solution should be stored protected from light at -20°C.[15]

  • Working Substrate Emulsion : To prepare the working solution, slowly add 1 part of the Substrate Stock Solution to 9 parts of the Assay Buffer while vortexing or sonicating to create a stable emulsion.[9] The final concentration of p-NPM in the assay will depend on the enzyme's kinetic properties (Km), but a starting point is often around 1-2 mM.

  • Enzyme Solution : Prepare dilutions of the enzyme in the Assay Buffer without the substrate.

  • Stop Solution : Prepare a solution to terminate the reaction and maximize the color of the p-nitrophenolate. A common choice is 1 N NaOH or 0.5 M Na₂CO₃.

The following diagram outlines the standard workflow for a single-point (stopped) assay.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Enzymatic Reaction cluster_analysis 3. Data Acquisition & Analysis prep_sub Prepare Substrate Emulsion (p-NPM in buffer + detergent) preheat Pre-incubate Substrate Emulsion at Assay Temperature (e.g., 37°C) prep_enz Prepare Enzyme Dilutions initiate Initiate Reaction (Add Enzyme Solution) preheat->initiate incubate Incubate for a Fixed Time (e.g., 10-30 min) initiate->incubate stop Stop Reaction (Add NaOH or Na₂CO₃) incubate->stop measure Measure Absorbance at 405 nm (Spectrophotometer) stop->measure calculate Calculate Product Concentration (Using Beer-Lambert Law) measure->calculate

Caption: Standard experimental workflow for a p-NPM hydrolysis assay.

  • Setup : Pipette the required volume of the Working Substrate Emulsion into microcentrifuge tubes or a microplate. Include a "blank" or "control" for each sample that contains the substrate but no enzyme, to account for non-enzymatic hydrolysis.[13]

  • Pre-incubation : Equilibrate the substrate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiation : Start the reaction by adding a small volume of the Enzyme Solution to the substrate. Mix gently.

  • Incubation : Incubate the reaction for a predetermined period (e.g., 15 minutes). Ensure the reaction time is within the linear range of product formation.

  • Termination : Stop the reaction by adding a volume of Stop Solution. This will raise the pH above 9.0, ensuring all released p-nitrophenol is converted to the colored p-nitrophenolate ion.

  • Measurement : Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.

  • Calculation : Subtract the absorbance of the no-enzyme blank from the sample absorbance. Calculate the concentration of p-nitrophenol produced using the Beer-Lambert Law:

    A = εcl

    Where:

    • A is the corrected absorbance

    • ε is the molar extinction coefficient (e.g., 18,000 M⁻¹cm⁻¹)

    • c is the concentration of p-nitrophenol (in M)

    • l is the path length of the cuvette or microplate well (in cm)

    Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[10][12]

References

The Use of p-Nitrophenyl Myristate in Enzyme Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl myristate (pNPM) is a chromogenic substrate widely employed in the field of enzyme kinetics to study the activity of various hydrolytic enzymes, particularly lipases and esterases. Its utility lies in the production of a colored product upon enzymatic cleavage, allowing for a straightforward and continuous spectrophotometric monitoring of enzyme activity. This technical guide provides a comprehensive overview of the principles, protocols, and data analysis associated with the use of pNPM in enzyme kinetics, with a focus on its application in drug discovery and development.

Physicochemical Properties of p-Nitrophenyl Myristate

A thorough understanding of the physical and chemical properties of pNPM is crucial for its effective use in enzymatic assays.

PropertyValue
Molecular Formula C₂₀H₃₁NO₄
Molecular Weight 349.46 g/mol
CAS Number 14617-85-7
Appearance White to off-white crystalline powder
Melting Point Approximately 55 °C
Solubility Soluble in organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and isopropanol. Poorly soluble in water.

Principle of the Assay

The enzymatic assay using pNPM is based on the hydrolysis of the ester bond by a hydrolase, such as a lipase (B570770) or an esterase. This reaction releases myristic acid and p-nitrophenol. In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at a specific wavelength, typically between 405 and 420 nm. The rate of formation of the p-nitrophenolate ion is directly proportional to the enzyme's activity.

The general reaction is as follows:

p-Nitrophenyl myristate + H₂O ---(Enzyme)--> Myristic Acid + p-Nitrophenol

p-Nitrophenol ---(Alkaline pH)--> p-Nitrophenolate (yellow)

Key Enzymes Assayed with p-Nitrophenyl Myristate

Several classes of enzymes can be studied using pNPM as a substrate. The long fourteen-carbon acyl chain of myristate makes pNPM particularly suitable for enzymes with a preference for longer-chain fatty acid esters.

Lipases (EC 3.1.1.3)

Lipases are a class of enzymes that catalyze the hydrolysis of fats (lipids). pNPM is a valuable tool for characterizing the activity of various lipases, including pancreatic lipase, lipoprotein lipase, and microbial lipases. The study of lipase activity is critical in understanding lipid metabolism and in the development of therapies for metabolic disorders.

Esterases (EC 3.1.1.1)

Esterases are enzymes that hydrolyze esters into an acid and an alcohol. While they have a broad substrate specificity, some esterases can effectively hydrolyze pNPM. Investigating esterase activity is important in various fields, including pharmacology and toxicology, as these enzymes are involved in the metabolism of numerous drugs and xenobiotics.

Fatty Acid Amide Hydrolase (FAAH) (EC 3.5.1.99)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA).[1][2] While pNPM itself is not the primary substrate for FAAH, analogs with different acyl chain lengths are used to probe its activity and screen for inhibitors. Understanding FAAH activity is a key area of research for the development of novel therapeutics for pain, inflammation, and neurological disorders.[3]

Bile Salt-Activated Lipase (BSAL) (EC 3.1.1.13)

Also known as carboxyl ester lipase (CEL), BSAL is a pancreatic enzyme that plays a role in the digestion of dietary fats and the absorption of fat-soluble vitamins.[4] Its activity is dependent on the presence of bile salts. pNPM can be used as a substrate to study the kinetics of BSAL and to screen for potential modulators of its activity.

Experimental Protocols

Accurate and reproducible results in enzyme kinetics studies depend on well-defined experimental protocols. The following are detailed methodologies for performing enzyme assays using pNPM.

Preparation of Reagents

1. p-Nitrophenyl Myristate (pNPM) Stock Solution: Due to its poor aqueous solubility, a stock solution of pNPM must be prepared in an organic solvent.

  • Solvent: Isopropanol or acetonitrile (B52724) are commonly used.

  • Concentration: A typical stock solution concentration is 10-20 mM. For example, to prepare a 10 mM stock solution, dissolve 34.95 mg of pNPM in 10 mL of isopropanol.

  • Storage: Store the stock solution at -20°C, protected from light.

2. Buffer Solution: The choice of buffer and pH is critical as enzyme activity is highly pH-dependent.

  • Common Buffers: 50 mM Tris-HCl or 50 mM sodium phosphate (B84403) buffer are frequently used.

  • pH: The optimal pH should be determined for each specific enzyme, but a range of 7.0 to 9.0 is common for many lipases and esterases. For example, a 50 mM Tris-HCl buffer at pH 8.0 is often a good starting point.

3. Detergent Solution: To facilitate the interaction of the water-soluble enzyme with the lipid-like substrate and to prevent aggregation of pNPM in the aqueous assay medium, a detergent is often included.

  • Detergent: Triton X-100 is a widely used non-ionic surfactant.

  • Preparation: A 10% (v/v) stock solution of Triton X-100 in the assay buffer can be prepared.

General Assay Protocol for Lipase/Esterase Activity

This protocol can be adapted for various lipases and esterases. Optimization of substrate and enzyme concentrations, as well as incubation time and temperature, is recommended for each specific enzyme.

1. Preparation of the Substrate Working Solution:

  • A common method involves emulsifying the pNPM stock solution in the assay buffer containing a detergent.

  • For example, to prepare a 1 mM substrate working solution, mix 1 volume of 10 mM pNPM stock solution with 9 volumes of assay buffer containing 0.1-0.5% (v/v) Triton X-100.[5] It is crucial to ensure the solution is well-mixed and homogenous. Sonication can be used to aid in the formation of a stable emulsion.

2. Enzymatic Reaction:

  • The assay is typically performed in a 96-well microplate for high-throughput screening or in a cuvette for individual measurements.

  • Reaction Mixture:

    • Add a specific volume of the substrate working solution to each well or cuvette.

    • Pre-incubate the substrate solution at the desired temperature (e.g., 37°C or 50°C).

    • Initiate the reaction by adding a small volume of the enzyme solution. The final enzyme concentration should be in the linear range of the assay.

    • The total reaction volume is typically 100-200 µL for a 96-well plate or 1 mL for a cuvette.

  • Control Reactions:

    • Substrate Blank: A reaction mixture without the enzyme to measure the rate of spontaneous hydrolysis of pNPM.

    • Enzyme Blank: A reaction mixture without the substrate to account for any background absorbance from the enzyme preparation.

3. Data Acquisition:

  • Measure the increase in absorbance at 405-420 nm over time using a spectrophotometer or a microplate reader.

  • Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.

4. Calculation of Enzyme Activity:

  • Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Subtract the rate of the substrate blank from the rate of the enzyme-catalyzed reaction.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • Where:

      • ΔAbs/min is the change in absorbance per minute.

      • Total Volume is the final volume of the reaction mixture.

      • ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (typically around 18,000 M⁻¹cm⁻¹ at pH > 8). It is recommended to determine the extinction coefficient under the specific assay conditions.

      • Path Length is the light path length of the cuvette or the well (usually 1 cm).

      • Enzyme Volume is the volume of the enzyme solution added to the reaction.

Data Presentation: Quantitative Kinetic Parameters

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The key parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

To determine Kₘ and Vₘₐₓ, the initial reaction rates are measured at various pNPM concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis or visualized using a Lineweaver-Burk plot.

The following table summarizes representative kinetic parameters for different enzymes with p-nitrophenyl myristate and related substrates.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (U/mg or µmol/min/mg)Source
Acinetobacter sp. AU07 Lipasep-Nitrophenyl Myristate0.1714.61[6]
Acinetobacter sp. AU07 Lipasep-Nitrophenyl Palmitate0.1913.59[6]
Acinetobacter sp. AU07 Lipasep-Nitrophenyl Laurate0.1515.44[6]
Acinetobacter sp. AU07 Lipasep-Nitrophenyl Butyrate0.5116.98[6]
Wild Type Lipasep-Nitrophenyl Dodecanoate-0.78[7]
Wild Type Lipasep-Nitrophenyl Palmitate-0.18[7]
Purified Esterase EstOF4p-Nitrophenyl Laurate0.0426 (min⁻¹)[8]
Purified Esterase EstOF4p-Nitrophenyl Caprate0.17370 (min⁻¹)[8]

Note: U = µmol of product formed per minute.

Visualization of Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway Involving FAAH

The following diagram illustrates the role of Fatty Acid Amide Hydrolase (FAAH) in the endocannabinoid signaling pathway. FAAH is a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling.

Caption: Endocannabinoid signaling pathway showing FAAH-mediated degradation of anandamide.

Experimental Workflow for pNPM-Based Enzyme Assay

The following diagram outlines the key steps in performing an enzyme kinetic assay using p-nitrophenyl myristate.

pNPM_Assay_Workflow prep_reagents 1. Reagent Preparation prep_stock Prepare pNPM Stock Solution (in organic solvent) prep_reagents->prep_stock prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) prep_reagents->prep_buffer prep_enzyme Prepare Enzyme Solution prep_reagents->prep_enzyme emulsify Emulsify pNPM Stock in Assay Buffer (with Triton X-100) prep_stock->emulsify prep_buffer->emulsify mix_reactants Mix Substrate and Enzyme in Microplate/Cuvette prep_enzyme->mix_reactants prep_substrate 2. Substrate Working Solution Preparation prep_substrate->emulsify emulsify->mix_reactants run_assay 3. Enzymatic Reaction run_assay->mix_reactants incubate Incubate at Optimal Temperature mix_reactants->incubate spectro Monitor Absorbance (405-420 nm) Over Time incubate->spectro measure_abs 4. Data Acquisition measure_abs->spectro calc_rate Calculate Initial Reaction Rate (ΔAbs/min) spectro->calc_rate analyze_data 5. Data Analysis analyze_data->calc_rate calc_activity Calculate Enzyme Activity (using Beer-Lambert Law) calc_rate->calc_activity determine_kinetics Determine Kinetic Parameters (Kₘ and Vₘₐₓ) calc_activity->determine_kinetics

Caption: Workflow for a typical p-nitrophenyl myristate enzyme assay.

Activation and Function of Bile Salt-Activated Lipase (BSAL)

This diagram illustrates the activation of Bile Salt-Activated Lipase (BSAL) by bile salts and its role in the digestion of dietary lipids.

BSAL_Activation_Function cluster_lumen Intestinal Lumen Dietary_Fat Dietary Fat (Triglycerides, Cholesterol Esters) Hydrolysis Hydrolysis Dietary_Fat->Hydrolysis Bile_Salts Bile Salts BSAL_inactive BSAL (Inactive) Bile_Salts->BSAL_inactive Activate BSAL_active BSAL (Active) BSAL_inactive->BSAL_active BSAL_active->Hydrolysis Catalyzes Fatty_Acids Fatty Acids Hydrolysis->Fatty_Acids Cholesterol Cholesterol Hydrolysis->Cholesterol Absorption Absorption by Enterocytes Fatty_Acids->Absorption Cholesterol->Absorption

Caption: Activation of BSAL by bile salts and its digestive function.

Conclusion

p-Nitrophenyl myristate is a versatile and valuable tool for the kinetic analysis of lipases, esterases, and other relevant enzymes in both basic research and drug development. The spectrophotometric assay is relatively simple, robust, and amenable to high-throughput screening. A thorough understanding of the substrate's properties, careful optimization of assay conditions, and appropriate data analysis are essential for obtaining reliable and meaningful results. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists working in this field, enabling them to effectively utilize pNPM to advance their research and development goals.

References

Understanding Lipase Specificity with p-Nitrophenyl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the use of p-nitrophenyl myristate (pNPM) and other p-nitrophenyl (pNP) esters for characterizing the substrate specificity of lipases. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, detailed experimental protocols, and data interpretation methods essential for leveraging this powerful chromogenic assay.

Core Principle: The p-Nitrophenyl Ester Assay

Lipases (Triacylglycerol lipases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triacylglycerols.[1] Understanding their specificity—the preference for hydrolyzing fatty acids of a particular chain length—is crucial for various biotechnological and pharmaceutical applications.[1][2]

The use of p-nitrophenyl esters as artificial substrates provides a direct, continuous, and spectrophotometric method for measuring lipase (B570770) activity.[3][4] The enzyme catalyzes the hydrolysis of the pNP ester, releasing a fatty acid and p-nitrophenol (pNP).[5] In an alkaline environment (typically pH > 8.0), p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color.[6][7] The intensity of this color, measured by absorbance at 405-415 nm, is directly proportional to the amount of pNP released and thus corresponds to the enzymatic activity.[3][5][7]

The preference of a lipase for long-chain fatty acyl groups, such as the myristoyl (C14) group in pNPM or the palmityl (C16) group in p-nitrophenyl palmitate (pNPP), is a defining characteristic that distinguishes true lipases from esterases, which typically prefer shorter-chain substrates.[1][3]

Enzymatic Reaction Mechanism

The hydrolysis of p-nitrophenyl esters by lipoprotein lipase proceeds through an interfacial acyl-enzyme mechanism. This process involves two main steps: acylation, where the fatty acyl chain is transferred to the enzyme's active site, forming a covalent intermediate, and deacylation, where this intermediate is hydrolyzed to release the fatty acid and regenerate the free enzyme.[8] The rate-limiting step is typically the hydrolysis of this acyl-enzyme intermediate.[2][8]

ReactionMechanism E_S Lipase-Substrate Complex (E-pNPM) Acyl_E Acyl-Enzyme Intermediate + p-Nitrophenol E_S->Acyl_E Acylation E_P Lipase-Product Complex (E-Myristate) Acyl_E->E_P Deacylation (H₂O) pNP_release p-Nitrophenol (Yellow Product) Acyl_E->pNP_release E_Free Free Lipase (E) E_P->E_Free Product Release Products Myristic Acid + p-Nitrophenol E_P->Products Substrate pNPM + H₂O Substrate->E_S Binding

Caption: Acyl-enzyme mechanism for lipase-catalyzed hydrolysis of pNPM.

Experimental Protocols

This section provides a detailed methodology for determining lipase specificity using a series of p-nitrophenyl esters, including pNPM.

3.1. Materials and Reagents

  • Enzyme: Purified lipase solution of known concentration.

  • Substrates: p-Nitrophenyl acetate (B1210297) (C2), p-nitrophenyl butyrate (B1204436) (C4), p-nitrophenyl octanoate (B1194180) (C8), p-nitrophenyl decanoate (B1226879) (C10), p-nitrophenyl dodecanoate (B1226587) (C12), p-nitrophenyl myristate (C14), p-nitrophenyl palmitate (C16).

  • Buffer: 50 mM Tris-HCl or Sodium Phosphate buffer, pH 8.0-9.0.[3][6]

  • Solvent: Isopropanol or a 1:4 (v/v) mixture of acetonitrile/isopropanol.[1][4]

  • Emulsifier/Stabilizer: Triton X-100 (0.05-0.5% v/v), gum arabic (0.1-1 g/L), or sodium deoxycholate.[3][6][9]

  • Equipment: 96-well microplate, microplate spectrophotometer, incubator, sonicator.

3.2. Preparation of Solutions

  • Buffer Preparation: Prepare a 50 mM buffer solution (e.g., Tris-HCl) and adjust the pH to the desired value (e.g., 8.5) at the intended reaction temperature. Add the chosen emulsifier (e.g., 0.05% Triton X-100).[6]

  • Substrate Stock Solution: Prepare individual stock solutions (e.g., 20 mM) of each p-nitrophenyl ester in the appropriate solvent (e.g., acetonitrile/isopropanol). Long-chain substrates like pNPM and pNPP may require warming (e.g., 60°C) or sonication to fully dissolve.[1][10]

  • Substrate Working Solution: To prepare the final substrate solution for the assay, mix the substrate stock solution with the assay buffer. A common method involves adding 1 part of the stock solution to 9 parts of buffer under vigorous agitation or warming to create a stable emulsion or a clear solution.[1][10] For example, mix a stock solution of pNPP with the assay buffer containing Tris-HCl, CaCl₂, and Triton X-100, and agitate in a water bath at 60°C until the solution is transparent.[1]

  • Enzyme Solution: Immediately before use, dilute the lipase to a suitable concentration in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM CaCl₂).[1][11] The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

3.3. Assay Procedure (96-Well Plate Format)

  • Setup: In a 96-well microplate, add the substrate working solution to each well (e.g., 230 µL).[1] Include blank wells that contain the substrate solution but will receive a buffer instead of the enzyme solution to account for non-enzymatic hydrolysis.

  • Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for at least 5 minutes to allow the temperature to equilibrate.[11]

  • Initiation: Initiate the reaction by adding a small volume of the diluted enzyme solution (e.g., 20 µL) to each well.[1]

  • Measurement: Immediately place the plate in a microplate reader thermostatted to the same temperature. Measure the increase in absorbance at 405 nm (or 415 nm) kinetically over a period of 5 to 30 minutes, with readings taken every 30-60 seconds.[1][3][12]

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min). Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.

3.4. Calculation of Lipase Activity

Calculate the specific activity using the Beer-Lambert law:

  • Specific Activity (U/mg) = (ΔA/min * V_total) / (ε * l * V_enzyme * C_enzyme)

    • ΔA/min: The rate of change in absorbance per minute (after blank correction).

    • V_total: Total reaction volume in the well (mL).[1]

    • ε: Molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 18,000 M⁻¹cm⁻¹ at pH > 9.2, 405 nm).[6] It is crucial to determine this value under the exact experimental conditions.

    • l: Path length of the cuvette or microplate well (cm).

    • V_enzyme: Volume of the enzyme solution added (mL).[1]

    • C_enzyme: Concentration of the enzyme in the stock solution (mg/mL).

    • One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[1][4]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining lipase substrate specificity.

Workflow prep 1. Reagent Preparation - Buffer with Emulsifier - pNP-Ester Stock Solutions - Enzyme Dilution sub_work 2. Prepare Substrate Working Solution (Emulsification) prep->sub_work plate 3. Assay Setup - Pipette Substrate to 96-well plate - Include Blanks sub_work->plate equil 4. Temperature Equilibration (e.g., 37°C for 5 min) plate->equil init 5. Initiate Reaction (Add Enzyme) equil->init read 6. Kinetic Measurement (Spectrophotometer, 405 nm) init->read analyze 7. Data Analysis - Calculate Rate (ΔA/min) - Correct for Blank read->analyze calc 8. Calculate Specific Activity (U/mg) analyze->calc profile 9. Construct Specificity Profile (Plot Activity vs. Acyl Chain Length) calc->profile

Caption: Experimental workflow for lipase specificity profiling.

Data Presentation and Interpretation

To establish a substrate specificity profile, the activity of the lipase is measured against a series of p-nitrophenyl esters with varying fatty acyl chain lengths. The results can be presented as kinetic parameters or as relative activities.

Table 1: Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters. This table presents Vmax values, indicating the maximum rate of reaction for a lipase with different substrates. A higher Vmax suggests a better substrate.

SubstrateAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl AcetateC20.42[12][13]
p-Nitrophenyl ButyrateC40.95[12][13]
p-Nitrophenyl OctanoateC81.10[12][13]
p-Nitrophenyl DodecanoateC120.78[12][13]
p-Nitrophenyl PalmitateC160.18[12][13]

Data adapted from a study on Thermomyces lanuginosus lipase. The results indicate this lipase has the highest activity towards the medium-chain (C8) substrate.[12][13]

Table 2: Relative Substrate Specificity of Lipase LipC12. This table shows the activity towards different substrates relative to the most preferred substrate, which is set to 100%. This is a common method for comparing specificity.

SubstrateAcyl Chain LengthRelative Activity (%)
p-Nitrophenyl AcetateC2< 35[1]
p-Nitrophenyl ButyrateC4< 35[1]
p-Nitrophenyl CaproateC6< 35[1]
p-Nitrophenyl DecanoateC10> 75[1]
p-Nitrophenyl DodecanoateC12> 75[1]
p-Nitrophenyl MyristateC14> 75[1]
p-Nitrophenyl PalmitateC16> 75[1]

Data adapted from a study on a metagenomically isolated lipase, LipC12.[1] The results demonstrate a clear preference for longer-chain fatty acyl esters (C10-C16), a characteristic feature of a true lipase.[1]

By comparing the activity across the range of pNP esters, researchers can construct a specificity profile that reveals whether a lipase preferentially hydrolyzes short, medium, or long-chain fatty acids. For example, some lipases exhibit high activity towards p-nitrophenyl palmitate (C16) and p-nitrophenyl myristate (C14), indicating a preference for medium-to-long chain fatty acids.[14]

References

4-Nitrophenyl Tetradecanoate: A Versatile Tool for Probing Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Introduction

In the intricate landscape of lipid metabolism, the precise measurement of enzymatic activity is paramount to understanding physiological processes and developing therapeutic interventions for metabolic diseases. Among the arsenal (B13267) of tools available to researchers, chromogenic substrates stand out for their simplicity and sensitivity. 4-nitrophenyl tetradecanoate (B1227901), also known as 4-nitrophenyl myristate, has emerged as a valuable substrate for the continuous monitoring of lipolytic enzymes. This technical guide provides a comprehensive overview of the application of 4-nitrophenyl tetradecanoate in lipid metabolism studies, with a focus on practical experimental protocols, quantitative data analysis, and the visualization of relevant biological pathways and experimental workflows.

Core Principles: The Chemistry of Detection

The utility of 4-nitrophenyl tetradecanoate as a substrate lies in its clever chemical design. The ester linkage between myristic acid (a C14 fatty acid) and 4-nitrophenol (B140041) is the target for lipolytic enzymes. Upon enzymatic hydrolysis, the colorless substrate is cleaved to release myristic acid and 4-nitrophenol. Under alkaline pH conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm. This color change provides a direct and quantifiable measure of enzyme activity.

Quantitative Data on Enzyme Kinetics

The efficiency of a lipase (B570770) or esterase in hydrolyzing 4-nitrophenyl tetradecanoate and related esters can be characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). While specific kinetic data for 4-nitrophenyl tetradecanoate is often enzyme-dependent, the following tables summarize representative data for various lipases with p-nitrophenyl esters of different acyl chain lengths. This comparative data is crucial for experimental design and interpretation.

Table 1: Vmax of Various Lipases with Different p-Nitrophenyl Esters

SubstrateAcyl Chain LengthLipase SourceVmax (U/mg protein)
p-Nitrophenyl AcetateC2Thermomyces lanuginosus0.42[1][2][3]
p-Nitrophenyl ButyrateC4Thermomyces lanuginosus0.95[1][2][3]
p-Nitrophenyl OctanoateC8Thermomyces lanuginosus1.1[1][2][3]
p-Nitrophenyl DodecanoateC12Thermomyces lanuginosus0.78[1][2][3]
p-Nitrophenyl PalmitateC16Thermomyces lanuginosus0.18[1][2][3]

Note: One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under specified conditions.

Table 2: Km of Various Lipases with Different p-Nitrophenyl Esters

SubstrateAcyl Chain LengthLipase SourceKm (mM)
p-Nitrophenyl ButyrateC4Candida rugosa (immobilized)0.119[4]
p-Nitrophenyl LaurateC12Candida rugosa (soluble)0.193[4]
p-Nitrophenyl LaurateC12Candida rugosa (immobilized)0.235[4]
p-Nitrophenyl PalmitateC16Candida rugosa (soluble)0.110[4]
p-Nitrophenyl PalmitateC16Candida rugosa (immobilized)0.124[4]
p-Nitrophenyl PalmitateC16Extremophilic bacterium4.76 (µmol)[5]

Experimental Protocols

This section provides a detailed, synthesized methodology for a standard lipase assay using 4-nitrophenyl tetradecanoate.

Materials
  • 4-Nitrophenyl tetradecanoate (substrate)

  • Lipase solution (enzyme source)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Triton X-100 (non-ionic detergent)

  • Isopropanol (B130326) or acetonitrile (B52724) (for substrate stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator or temperature-controlled plate reader (e.g., 37°C)

Procedure
  • Preparation of Substrate Stock Solution:

    • Dissolve 4-nitrophenyl tetradecanoate in isopropanol or acetonitrile to a concentration of 10 mM. This stock solution should be stored at -20°C.

  • Preparation of Substrate Emulsion:

    • For a typical assay, prepare a fresh substrate emulsion. A common method involves mixing one part of the substrate stock solution with nine parts of a buffer solution containing a detergent.

    • For example, add 1 mL of the 10 mM 4-nitrophenyl tetradecanoate stock solution to 9 mL of 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100.

    • Vortex or sonicate the mixture to form a stable emulsion. The final concentration of the substrate in this working solution will be 1 mM.

  • Enzyme Assay in a 96-Well Plate:

    • Add 180 µL of the substrate emulsion to each well of a 96-well microplate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 20 µL of the lipase solution (appropriately diluted in buffer) to each well.

    • For the blank wells, add 20 µL of the corresponding buffer without the enzyme.

  • Measurement of Activity:

    • Immediately after adding the enzyme, start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

    • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculation of Enzyme Activity:

    • Calculate the rate of reaction (ΔAbs/min) from the slope of the linear range.

    • Subtract the rate of the blank from the rate of the sample wells to correct for non-enzymatic hydrolysis.

    • Enzyme activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) * V / (ε * l * v) Where:

      • ΔAbs/min is the rate of change in absorbance per minute.

      • V is the total reaction volume in the well (e.g., 0.2 mL).

      • ε is the molar extinction coefficient of 4-nitrophenolate at 405 nm (typically around 18,000 M⁻¹cm⁻¹).

      • l is the path length of the light in the well (cm).

      • v is the volume of the enzyme solution added to the well (e.g., 0.02 mL).

Visualizing the Molecular Landscape

Signaling Pathways

4-nitrophenyl tetradecanoate is an excellent tool for studying enzymes like Hormone-Sensitive Lipase (HSL), a key regulator of lipolysis. The following diagram illustrates the signaling cascade that leads to the activation of HSL.

HSL_Signaling_Pathway Hormone Hormone (e.g., Catecholamines) GPCR β-Adrenergic Receptor (GPCR) Hormone->GPCR Binds to G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds to & Activates PKA_active PKA (active) PKA_inactive->PKA_active HSL_inactive HSL (inactive) PKA_active->HSL_inactive Phosphorylates HSL_active HSL (active) (phosphorylated) HSL_inactive->HSL_active Lipid_Droplet Lipid Droplet HSL_active->Lipid_Droplet Translocates to TAG Triacylglycerols HSL_active->TAG Hydrolyzes Lipid_Droplet->TAG DAG Diacylglycerols + Fatty Acid TAG->DAG

Hormone-Sensitive Lipase (HSL) Activation Pathway.
Experimental Workflows

The chromogenic nature of the assay makes 4-nitrophenyl tetradecanoate ideal for high-throughput screening (HTS) of lipase inhibitors, a critical step in drug discovery. The workflow for such a screen is depicted below.

HTS_Workflow Start Start: Compound Library Dispense_Compounds Dispense Compounds to 384-well plates Start->Dispense_Compounds Add_Enzyme Add Lipase Solution Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubate (Enzyme-Inhibitor Binding) Add_Enzyme->Incubate_1 Add_Substrate Add 4-Nitrophenyl Tetradecanoate Emulsion Incubate_1->Add_Substrate Incubate_2 Incubate & Read (Kinetic Measurement at 405 nm) Add_Substrate->Incubate_2 Data_Analysis Data Analysis: Calculate % Inhibition Incubate_2->Data_Analysis Hit_Identification Hit Identification (Primary Hits) Data_Analysis->Hit_Identification Hit_Identification->Data_Analysis Non-hits Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Hits Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

High-Throughput Screening Workflow for Lipase Inhibitors.

Conclusion

4-Nitrophenyl tetradecanoate serves as a robust and versatile tool for the investigation of lipid metabolism. Its utility in continuous, spectrophotometric assays allows for the detailed kinetic characterization of lipolytic enzymes and is readily adaptable for high-throughput applications in drug discovery. By providing a clear and quantifiable readout of enzyme activity, this substrate empowers researchers to unravel the complexities of lipid signaling pathways and to identify novel modulators of these critical biological processes. The methodologies and data presented in this guide offer a solid foundation for the effective implementation of 4-nitrophenyl tetradecanoate in a variety of research settings.

References

An In-depth Technical Guide to Preliminary Studies Using p-Nitrophenyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl myristate (pNPM) is a chromogenic substrate widely employed in biochemical assays to determine the activity of various hydrolytic enzymes, particularly lipases and esterases.[1][2] The hydrolysis of the ester bond in pNPM by these enzymes releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This property makes pNPM a valuable tool for enzyme kinetics, inhibitor screening, and drug discovery. This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing pNPM in preliminary studies.

Core Principles

The enzymatic hydrolysis of p-nitrophenyl myristate is a two-step process. First, the enzyme (E) binds to the substrate (pNPM) to form an enzyme-substrate complex (E-pNPM). Subsequently, the enzyme catalyzes the hydrolysis of the ester bond, releasing p-nitrophenol and myristic acid, and regenerating the free enzyme. The reaction can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 400-410 nm, which corresponds to the absorbance maximum of the p-nitrophenolate ion under alkaline conditions.[3][4]

Data Presentation

Enzyme Kinetics

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Myristate and Other p-Nitrophenyl Esters by Various Enzymes

Enzyme SourceSubstrateKm (mM)Vmax (U/mg protein)Reference
Acinetobacter sp. AU07 lipase (B570770)p-Nitrophenyl myristate0.4512.5[5]
Wild type lipasep-Nitrophenyl acetate-0.42[6][7]
Wild type lipasep-Nitrophenyl butyrate-0.95[6][7]
Wild type lipasep-Nitrophenyl octanoate-1.1[6][7]
Wild type lipasep-Nitrophenyl dodecanoate-0.78[6][7]
Wild type lipasep-Nitrophenyl palmitate-0.18[6][7]
Sorghum bicolor esterasep-Nitrophenyl butyrate0.67125[8]

Note: '-' indicates that the value was not reported in the cited source.

Enzyme Inhibition

pNPM is a valuable substrate for screening and characterizing enzyme inhibitors. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more absolute measure of the inhibitor's binding affinity.

Table 2: IC50 Values for Various Enzyme Inhibitors

EnzymeInhibitorSubstrateIC50Reference
AcetylcholinesteraseMuscari armeniacum extract-54.14 mg/mL[9]
ButyrylcholinesteraseMuscari armeniacum extract-58.73 mg/mL[9]
α-GlucosidaseCynara scolymus ethanol (B145695) extract-27.07 ± 0.78 μg/mL[9]
α-AmylaseCynara scolymus ethanol extract-429.85 ± 1.43 μg/mL[9]
PTP1BCompound 7aDiFMUP-[10]
PTPσCompound 7aDiFMUP-[10]

Note: '-' indicates that the value was not reported in the cited source. The relationship between IC50 and Ki is dependent on the type of inhibition and the substrate concentration.[11][12]

Experimental Protocols

General Enzyme Activity Assay using p-Nitrophenyl Myristate

This protocol provides a general framework for measuring lipase or esterase activity. Specific conditions may need to be optimized for different enzymes.

Materials:

  • p-Nitrophenyl myristate (pNPM)

  • Enzyme solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0-9.0)

  • Solvent for pNPM (e.g., isopropanol, DMSO)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the Substrate Solution: Dissolve pNPM in a suitable organic solvent to create a stock solution (e.g., 10 mM in isopropanol).

  • Prepare the Reaction Mixture: In a microplate well or cuvette, add the reaction buffer.

  • Add the Substrate: Add an appropriate volume of the pNPM stock solution to the reaction buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent does not significantly affect enzyme activity.

  • Pre-incubate: Incubate the reaction mixture at the desired temperature for a few minutes to allow it to equilibrate.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

  • Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 405-410 nm at regular intervals for a set period.

  • Calculate Enzyme Activity: Determine the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Enzyme Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of a compound on enzyme activity.

Materials:

  • All materials from the enzyme activity assay

  • Inhibitor compound dissolved in a suitable solvent

Procedure:

  • Prepare Solutions: Prepare the substrate and enzyme solutions as described in the enzyme activity assay protocol. Prepare a stock solution of the inhibitor.

  • Prepare Reaction Mixtures: In separate microplate wells or cuvettes, prepare reaction mixtures containing the reaction buffer and different concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate with Inhibitor: Add the enzyme solution to each reaction mixture and pre-incubate for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the pNPM substrate solution to each well to start the reaction.

  • Monitor the Reaction: Monitor the absorbance at 405-410 nm as described previously.

  • Calculate Percentage Inhibition: Determine the initial reaction rates for each inhibitor concentration. Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition.[11][13]

Mandatory Visualization

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products pNPM p-Nitrophenyl Myristate Enzyme Lipase / Esterase pNPM->Enzyme H2O Water H2O->Enzyme pNP p-Nitrophenol (Yellow) Enzyme->pNP MyristicAcid Myristic Acid Enzyme->MyristicAcid

Caption: Enzymatic hydrolysis of p-nitrophenyl myristate.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Enzyme, Substrate (pNPM), and Inhibitor Solutions B Mix Enzyme and Inhibitor (Varying Concentrations) A->B C Pre-incubate B->C D Add pNPM to Initiate Reaction C->D E Monitor Absorbance at 405-410 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for an enzyme inhibition assay.

References

Methodological & Application

Application Notes and Protocols for p-Nitrophenyl Myristate Lipase Assay in Microplates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. Accurate and efficient measurement of lipase (B570770) activity is essential for basic research, enzyme characterization, and the screening of potential inhibitors or activators in drug development. The p-nitrophenyl myristate (pNPM) lipase assay is a widely used, simple, and reliable colorimetric method for quantifying lipase activity. This application note provides a detailed protocol for performing this assay in a 96-well microplate format, which is amenable to high-throughput screening.

The assay is based on the enzymatic hydrolysis of the chromogenic substrate p-nitrophenyl myristate by lipase. This reaction releases p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity in the sample.

Principle of the Assay

Lipase hydrolyzes the ester bond of the colorless substrate, p-nitrophenyl myristate, to release myristic acid and the yellow-colored p-nitrophenol. The intensity of the yellow color, measured at 405-410 nm, is directly proportional to the amount of p-nitrophenol produced and thus to the lipase activity.[1]

Experimental Protocols

This section provides a detailed methodology for the p-nitrophenyl myristate lipase assay in a 96-well microplate format.

Materials and Reagents
  • p-Nitrophenyl myristate (pNPM)

  • Lipase (e.g., from Candida rugosa or porcine pancreas, for positive control)

  • 2-Propanol (Isopropanol)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.2-8.0)

  • Triton X-100

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • Incubator or heated microplate reader

Reagent Preparation

1. Substrate Stock Solution (16.5 mM pNPM):

  • Dissolve an appropriate amount of p-nitrophenyl myristate in 2-propanol to achieve a final concentration of 16.5 mM.
  • Sonicate the solution for 5-10 minutes at 30°C to aid dissolution and prevent aggregation.[2] This solution should be prepared fresh daily.

2. Assay Buffer (50 mM Sodium Phosphate, 0.4% Triton X-100):

  • Prepare a 50 mM sodium phosphate buffer and adjust the pH to the desired value (typically between 7.2 and 8.0).
  • Add Triton X-100 to a final concentration of 0.4% (v/v) to aid in the emulsification of the substrate. Mix thoroughly until the Triton X-100 is completely dissolved.

3. Substrate Working Solution:

  • Prepare the substrate working solution by adding 1 part of the Substrate Stock Solution to 9 parts of the Assay Buffer.
  • Mix vigorously (e.g., by vortexing or extensive pipetting) immediately before use to ensure a homogenous emulsion. The solution may appear cloudy.

4. Enzyme Solution:

  • Prepare a stock solution of the lipase enzyme in the Assay Buffer at a desired concentration.
  • Prepare serial dilutions of the enzyme stock solution in the Assay Buffer to determine the optimal enzyme concentration for the assay.

Assay Procedure
  • Set up the Microplate:

    • Add 20 µL of the enzyme solution (or sample) to the wells of a 96-well microplate.

    • For the blank wells, add 20 µL of the Assay Buffer without the enzyme.

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the enzyme solution to reach the optimal temperature.

  • Initiate the Reaction:

    • Add 180 µL of the freshly prepared Substrate Working Solution to each well to initiate the enzymatic reaction. The total reaction volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader pre-heated to the assay temperature.

    • Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 or 60 seconds) for a total period of 10-20 minutes.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, plot the absorbance values against time.

    • Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of the linear portion of the curve.

    • Subtract the rate of the blank wells from the rate of the sample wells to correct for any non-enzymatic hydrolysis of the substrate.

  • Calculate Lipase Activity:

    • The lipase activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) * V_total / (ε * l * V_enzyme) Where:

      • ΔAbs/min is the rate of change in absorbance per minute.

      • V_total is the total reaction volume in the well (in mL).

      • ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (a standard curve of p-nitrophenol should be prepared to determine this value accurately, but a literature value can be used as an approximation).

      • l is the path length of the light in the well (in cm, typically provided by the microplate manufacturer).

      • V_enzyme is the volume of the enzyme solution added to the well (in mL).

    • One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Data Presentation

The following table summarizes the key quantitative parameters of the p-nitrophenyl myristate lipase assay protocol.

ParameterValueNotes
Substratep-Nitrophenyl myristate (pNPM)
Substrate Stock Concentration16.5 mMIn 2-propanol
Final Substrate Concentration1.485 mMIn the final reaction volume
Buffer50 mM Sodium PhosphatepH 7.2 - 8.0
Emulsifier0.4% (v/v) Triton X-100In the assay buffer
Total Reaction Volume200 µL
Enzyme Volume20 µL
Incubation Temperature37°CCan be optimized for specific lipases
Incubation Time10 - 20 minutesKinetic measurement
Wavelength405 - 410 nm

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Substrate Stock Solution (pNPM in 2-Propanol) C Prepare Substrate Working Solution (Mix A and B) A->C B Prepare Assay Buffer (Phosphate Buffer + Triton X-100) B->C G Add Substrate Working Solution C->G D Prepare Enzyme Solution/Sample E Add Enzyme/Sample to Microplate Well D->E F Pre-incubate at 37°C E->F F->G H Kinetic Measurement (Absorbance at 405 nm) G->H I Calculate Rate (ΔAbs/min) H->I J Calculate Lipase Activity I->J

Caption: Experimental workflow for the p-nitrophenyl myristate lipase assay.

References

Application Notes and Protocols for Esterase Activity Assay Using 4-Nitrophenyl Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological and pathological processes. The determination of esterase activity is fundamental in biochemical research, drug discovery, and diagnostics. This document provides a detailed method for the spectrophotometric determination of esterase activity using the chromogenic substrate 4-nitrophenyl tetradecanoate (B1227901) (4-NPT). This long-chain ester is particularly useful for assaying lipases or esterases with a preference for more lipophilic substrates.[1] The principle of the assay is based on the enzymatic hydrolysis of the colorless 4-NPT to tetradecanoic acid and 4-nitrophenol (B140041) (pNP). The released pNP, in its phenolate (B1203915) form under alkaline conditions, exhibits a strong yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in 4-nitrophenyl tetradecanoate by an esterase. This reaction releases 4-nitrophenol, which upon ionization in a solution with a pH above its pKa (approximately 7.15), forms the 4-nitrophenolate (B89219) ion.[2] This ion has a distinct yellow color with a maximum absorbance around 405 nm. The rate of formation of 4-nitrophenol, and thus the increase in absorbance, is directly proportional to the esterase activity in the sample.

Esterase_Reaction sub 4-Nitrophenyl Tetradecanoate (Colorless) enz Esterase sub->enz Substrate Binding prod1 Tetradecanoic Acid enz->prod1 Product Release prod2 4-Nitrophenol (Colorless at acidic/neutral pH) enz->prod2 Product Release prod3 4-Nitrophenolate (Yellow at alkaline pH) prod2->prod3 oh H₂O base Alkaline pH (e.g., pH > 8) base->prod2 Ionization Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Substrate, Enzyme) A1 Set up Reaction Plate (Test, Substrate & Enzyme Blanks) P1->A1 P2 Prepare 4-Nitrophenol Standard Curve D3 Calculate Enzyme Activity (Using Molar Extinction Coefficient) P2->D3 A2 Pre-incubate at Assay Temperature A1->A2 A3 Initiate Reaction (Add Substrate/Enzyme) A2->A3 A4 Measure Absorbance at 405 nm (Kinetic Measurement) A3->A4 D1 Calculate Rate of Reaction (ΔAbs/min) A4->D1 D2 Correct for Blanks D1->D2 D2->D3 D4 Determine Kinetic Parameters (Km, Vmax) D3->D4

References

Application Note & Protocol: High-Throughput Screening of Lipase Inhibitors with p-Nitrophenyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in dietary fat metabolism. Inhibition of lipases, particularly pancreatic lipase (B570770), is a validated therapeutic strategy for the management of obesity and hyperlipidemia. High-throughput screening (HTS) is an essential tool in drug discovery for identifying novel lipase inhibitors from large compound libraries. This document provides a detailed protocol for a robust and reproducible HTS assay for lipase inhibitors using the chromogenic substrate p-nitrophenyl myristate (pNPM). The assay is based on the enzymatic hydrolysis of pNPM by lipase, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 410 nm.[1][2][3] This method is adaptable for various lipase sources and can be performed in a 96-well plate format, making it suitable for HTS campaigns.

Assay Principle

The lipase-catalyzed hydrolysis of the ester bond in p-nitrophenyl myristate results in the formation of myristic acid and p-nitrophenol.[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which exhibits a strong absorbance at 410 nm.[1] The rate of p-nitrophenol formation is directly proportional to the lipase activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the quantification of inhibitory activity by measuring the reduction in absorbance.

Experimental Protocols

Materials and Reagents
  • Lipase: Porcine pancreatic lipase (PPL) is commonly used.[4]

  • Substrate: p-Nitrophenyl myristate (pNPM)

  • Buffer: 50 mM Sodium Phosphate (B84403) buffer (pH 8.0) containing 5 mM sodium deoxycholate and 0.4% Triton X-100.[5][6][7]

  • Solvent for Substrate: Isopropanol (B130326) or a 1:4 (v/v) mixture of acetonitrile (B52724) and isopropanol.[2][5]

  • Inhibitor Stock Solution: Test compounds and a known lipase inhibitor (e.g., Orlistat) dissolved in dimethyl sulfoxide (B87167) (DMSO).[4][8]

  • Microplates: 96-well, clear, flat-bottom plates.[6]

  • Spectrophotometer: Microplate reader capable of measuring absorbance at 410 nm.[2][6]

Reagent Preparation
  • Assay Buffer (50 mM Sodium Phosphate, pH 8.0, 5 mM Sodium Deoxycholate, 0.4% Triton X-100):

    • Dissolve sodium phosphate (monobasic and/or dibasic) in deionized water to a final concentration of 50 mM and adjust the pH to 8.0.

    • Add sodium deoxycholate to a final concentration of 5 mM and Triton X-100 to a final concentration of 0.4% (v/v).

    • Mix until all components are completely dissolved. This buffer can be stored at 4°C.

  • Substrate Stock Solution (10 mM pNPM):

    • Dissolve p-nitrophenyl myristate in isopropanol or a 1:4 (v/v) mixture of acetonitrile/isopropanol to a final concentration of 10 mM.[2][5]

    • Gentle warming and sonication may be required to fully dissolve the substrate.[5] This solution should be prepared fresh daily.

  • Working Substrate Solution (1 mM pNPM):

    • Dilute the 10 mM pNPM stock solution 1:10 in the Assay Buffer.

    • It is crucial to ensure the substrate remains in a fine emulsion. Vortexing or sonication of the diluted solution may be necessary to achieve a homogenous suspension.[5]

  • Lipase Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in cold Assay Buffer immediately before use.[4] Keep the solution on ice.

  • Working Lipase Solution:

    • Dilute the lipase stock solution with cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Test Compound and Control Plates:

    • Prepare serial dilutions of test compounds and the positive control inhibitor (e.g., Orlistat) in DMSO.

    • Typically, a small volume (e.g., 1-2 µL) of the compound solutions is pre-dispensed into the wells of the 96-well plate.

Assay Procedure
  • Dispense Reagents:

    • Add Assay Buffer to all wells of a 96-well plate.

    • Add the test compounds, positive control (e.g., Orlistat), and DMSO (negative control) to their respective wells. The final concentration of DMSO should be kept low (typically ≤ 1%) to avoid significant effects on enzyme activity.

    • Add the working lipase solution to all wells except for the blank wells (which should contain only buffer and substrate).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[8]

  • Initiate the Reaction:

    • Add the working substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Immediately start monitoring the increase in absorbance at 410 nm at 37°C using a microplate reader.

    • Readings can be taken in kinetic mode (e.g., every minute for 15-30 minutes) or as a single endpoint measurement after a fixed incubation time.

Data Presentation and Analysis

The inhibitory activity of the test compounds is determined by calculating the percentage of lipase inhibition. The half-maximal inhibitory concentration (IC50) is then determined for active compounds.

Calculation of Percentage Inhibition

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Abs_control - Abs_inhibitor) / Abs_control ] * 100

Where:

  • Abs_control: Absorbance of the reaction with the enzyme and DMSO (no inhibitor).

  • Abs_inhibitor: Absorbance of the reaction with the enzyme and the test compound.

IC50 Determination

The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8][9]

Representative Data

The following table shows representative data from a hypothetical HTS experiment for lipase inhibitors.

Compound IDConcentration (µM)% InhibitionIC50 (µM)
Orlistat (Control) 0.0115.20.08
0.0545.8
0.168.3
0.592.1
1.098.5
Test Compound A 18.5> 50
1025.1
5048.9
Test Compound B 142.31.5
1085.6
5095.2
Test Compound C 12.1> 50
1010.3
5021.7

Visualizations

Assay Principle Diagram

Assay_Principle pNPM p-Nitrophenyl Myristate (Substrate) Lipase Lipase pNPM->Lipase Binds to Products Myristic Acid + p-Nitrophenol (Yellow Product) Measurement Measure Absorbance at 410 nm Products->Measurement Lipase->Products Catalyzes Hydrolysis Inhibitor Lipase Inhibitor Inhibitor->Lipase Binds to and Inhibits

Caption: Principle of the colorimetric lipase inhibition assay.

High-Throughput Screening Workflow

HTS_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_data_analysis Data Analysis Compound_Dispensing Dispense Test Compounds, Positive & Negative Controls in 96-well Plate Enzyme_Addition Add Lipase Solution Compound_Dispensing->Enzyme_Addition Pre_incubation Pre-incubate at 37°C Enzyme_Addition->Pre_incubation Substrate_Addition Add pNPM Substrate to Initiate Reaction Pre_incubation->Substrate_Addition Incubation_Measurement Incubate and Measure Absorbance at 410 nm Substrate_Addition->Incubation_Measurement Calculate_Inhibition Calculate % Inhibition Incubation_Measurement->Calculate_Inhibition IC50_Determination Determine IC50 for Hits Calculate_Inhibition->IC50_Determination Hit_Confirmation Hit Confirmation and Further Studies IC50_Determination->Hit_Confirmation

Caption: Workflow for high-throughput screening of lipase inhibitors.

Lipase Inhibition Logical Diagram

Lipase_Inhibition cluster_active Active Lipase cluster_inhibited Inhibited Lipase Lipase_Active Lipase Product p-Nitrophenol (Signal) Lipase_Active->Product Hydrolysis Substrate p-Nitrophenyl Myristate Substrate->Lipase_Active Lipase_Inhibited Lipase-Inhibitor Complex No_Product No/Reduced Signal Lipase_Inhibited->No_Product No/Reduced Hydrolysis Inhibitor Inhibitor Inhibitor->Lipase_Inhibited Lipase_Active_Node Active Enzyme Lipase_Inhibited_Node Inhibited Enzyme Lipase_Active_Node->Lipase_Inhibited_Node + Inhibitor Lipase_Inhibited_Node->Lipase_Active_Node - Inhibitor (Reversible)

Caption: Logical diagram of lipase activity and inhibition.

References

Application of 4-Nitrophenyl Tetradecanoate in Biotechnology: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Nitrophenyl tetradecanoate (B1227901), also known as p-nitrophenyl myristate (pNPM), has emerged as a valuable tool in biotechnology, particularly in the fields of enzymology and drug discovery. This chromogenic substrate provides a straightforward and sensitive method for the continuous monitoring of lipolytic enzyme activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing 4-nitrophenyl tetradecanoate for their studies.

Introduction to 4-Nitrophenyl Tetradecanoate

4-Nitrophenyl tetradecanoate is an ester of tetradecanoic acid (myristic acid) and 4-nitrophenol (B140041). In its intact form, the substrate is colorless. However, upon hydrolysis by lipases or esterases, it releases the yellow-colored 4-nitrophenolate (B89219) anion under alkaline conditions. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the amount of product formed and thus reflects the enzymatic activity. This property makes it an ideal substrate for high-throughput screening of enzyme activity and inhibition.[1][2]

The primary application of 4-nitrophenyl tetradecanoate lies in the characterization of lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (carboxylic ester hydrolases, EC 3.1.1.1). These enzymes are ubiquitous in nature and play crucial roles in various biological processes, including fat metabolism and signal transduction. In the pharmaceutical industry, lipases are important targets for the development of drugs for conditions such as obesity and hyperlipidemia.

Core Applications

  • Enzyme Activity Assays: To determine the specific activity of purified or crude enzyme preparations.

  • Enzyme Characterization: To study the kinetic properties of lipases and esterases, including the determination of Michaelis-Menten constants (Km and Vmax), and to investigate the effects of pH, temperature, and other factors on enzyme activity.

  • Inhibitor Screening: To identify and characterize inhibitors of lipolytic enzymes, which is a critical step in drug discovery.

  • Substrate Specificity Studies: To assess the preference of an enzyme for fatty acid esters of different chain lengths by comparing the hydrolysis rates of various p-nitrophenyl esters.

Data Presentation: Enzyme Kinetics and Specificity

The following tables summarize quantitative data for the enzymatic hydrolysis of p-nitrophenyl esters, including those with acyl chain lengths similar to tetradecanoate, by various lipases and esterases. This data is essential for comparing enzyme performance and for designing experiments.

Table 1: Kinetic Parameters of Esterase EstOF4 with Various p-Nitrophenyl Esters [3][4]

Substrate (Acyl Chain Length)Km (μM)kcat (min⁻¹)kcat/Km (min⁻¹·μM⁻¹)
p-Nitrophenyl acetate (B1210297) (C2)37 ± 6124 ± 43.4
p-Nitrophenyl propionate (B1217596) (C3)94 ± 9211 ± 42.3
p-Nitrophenyl butyrate (B1204436) (C4)90 ± 9219 ± 42.4
p-Nitrophenyl caproate (C6)60 ± 6329 ± 65.5
p-Nitrophenyl caprylate (C8)102 ± 3105 ± 21.0
p-Nitrophenyl caprate (C10)173 ± 870 ± 40.4
p-Nitrophenyl laurate (C12)42 ± 56 ± 10.1

Assay conditions: 50°C and pH 8.5.

Table 2: Vmax of a Wild-Type Lipase (B570770) with Various p-Nitrophenyl Esters [5][6]

Substrate (Acyl Chain Length)Vmax (U/mg protein)
p-Nitrophenyl acetate (C2)0.42
p-Nitrophenyl butyrate (C4)0.95
p-Nitrophenyl octanoate (B1194180) (C8)1.1
p-Nitrophenyl dodecanoate (B1226587) (C12)0.78
p-Nitrophenyl palmitate (C16)0.18

Assay conditions: 25°C.

Table 3: Relative Activity of Lipase YCJ01 towards p-Nitrophenyl Esters [7]

Substrate (Acyl Chain Length)Relative Activity (%)
p-Nitrophenyl myristate (C14)High
p-Nitrophenyl palmitate (C16)100

The lipase exhibited a preference for medium to long-chain fatty acid esters.

Experimental Protocols

Protocol 1: Standard Lipase/Esterase Activity Assay

This protocol is a general guideline for determining the activity of a lipase or esterase using 4-nitrophenyl tetradecanoate as the substrate.

Materials:

  • 4-Nitrophenyl tetradecanoate (pNPM)

  • 2-Propanol

  • Tris-HCl buffer (50 mM, pH 8.0-9.0)

  • Triton X-100

  • Enzyme solution (purified or crude)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Substrate Solution Preparation:

    • Prepare a stock solution of 10 mM 4-nitrophenyl tetradecanoate in 2-propanol.

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.5, containing 0.4% (v/v) Triton X-100.

    • The substrate working solution is prepared by adding 1 part of the stock solution to 9 parts of the assay buffer, resulting in a final concentration of 1 mM pNPM in an emulsion. This solution should be freshly prepared.

  • Enzyme Reaction:

    • Add 180 µL of the substrate working solution to each well of a 96-well microplate.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

    • Immediately start monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • The molar extinction coefficient of 4-nitrophenol under alkaline conditions (pH > 9.2) is approximately 18,000 M⁻¹cm⁻¹.[8]

    • Enzyme activity (in Units/mL) can be calculated using the Beer-Lambert law. One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Protocol 2: Enzyme Inhibition Assay

This protocol describes a method to screen for and characterize enzyme inhibitors.

Materials:

  • Same as Protocol 1

  • Inhibitor stock solutions at various concentrations

Procedure:

  • Prepare Solutions: Prepare substrate and buffer solutions as described in Protocol 1. Prepare serial dilutions of the inhibitor compound.

  • Pre-incubation:

    • In a 96-well plate, add 20 µL of the enzyme solution to each well.

    • Add 10 µL of the inhibitor solution at different concentrations to the respective wells. For the control (uninhibited reaction), add 10 µL of the solvent used to dissolve the inhibitor.

    • Incubate the enzyme-inhibitor mixture for a specific period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 170 µL of the pre-warmed substrate working solution to each well.

    • Immediately monitor the absorbance at 405 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Enzymatic Hydrolysis of 4-Nitrophenyl Tetradecanoate

Enzymatic_Hydrolysis sub 4-Nitrophenyl Tetradecanoate (Colorless Substrate) enz Lipase / Esterase sub->enz binds to prod1 Tetradecanoic Acid enz->prod1 releases prod2 4-Nitrophenol enz->prod2 releases prod3 4-Nitrophenolate (Yellow Product) prod2->prod3 (at alkaline pH)

Caption: Enzymatic cleavage of 4-nitrophenyl tetradecanoate.

Experimental Workflow for Enzyme Inhibition Assay

Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Data Analysis prep_sub Prepare Substrate (4-Nitrophenyl Tetradecanoate) add_sub Add Substrate to Initiate Reaction prep_sub->add_sub prep_enz Prepare Enzyme Solution pre_inc Pre-incubate Enzyme with Inhibitor prep_enz->pre_inc prep_inh Prepare Inhibitor Dilutions prep_inh->pre_inc pre_inc->add_sub measure Measure Absorbance at 405 nm (Kinetic Read) add_sub->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhib Determine % Inhibition calc_rate->calc_inhib plot_ic50 Plot Dose-Response Curve and determine IC50 calc_inhib->plot_ic50

Caption: Workflow for screening and characterizing enzyme inhibitors.

References

Determining Lipase Kinetic Parameters Using p-Nitrophenyl Myristate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Their broad substrate specificity and stability make them valuable tools in various industrial and biotechnological applications, including drug development, food technology, and biofuel production. Understanding the kinetic parameters of lipases is crucial for optimizing their performance in these applications. This application note provides a detailed protocol for determining the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and maximum reaction velocity (Vmax), of a lipase (B570770) using the chromogenic substrate p-nitrophenyl myristate (pNPM).

The assay is based on the enzymatic hydrolysis of pNPM to myristic acid and p-nitrophenol. The released p-nitrophenol, under alkaline conditions, exhibits a yellow color that can be quantified spectrophotometrically by measuring its absorbance at 410 nm. The initial rate of the reaction is determined by monitoring the increase in absorbance over time. By measuring the reaction rates at various substrate concentrations, the Km and Vmax can be calculated using Michaelis-Menten kinetics.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in p-nitrophenyl myristate by lipase, releasing myristic acid and p-nitrophenol (pNP). In an alkaline buffer, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at 410 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity.

Enzymatic Reaction sub p-Nitrophenyl Myristate (Substrate) enz Lipase sub->enz Binds to active site prod1 Myristic Acid enz->prod1 Releases prod2 p-Nitrophenol (Colorless) enz->prod2 Releases prod2_ion p-Nitrophenolate Ion (Yellow, Absorbs at 410 nm) prod2->prod2_ion Deprotonation oh OH- (Alkaline pH)

Caption: Enzymatic hydrolysis of p-nitrophenyl myristate by lipase.

Materials and Methods

Reagents and Equipment
  • Lipase enzyme of interest

  • p-Nitrophenyl myristate (pNPM)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Isopropanol (B130326)

  • Spectrophotometer (capable of reading at 410 nm)

  • Incubator or water bath

  • Pipettes and tips

  • Cuvettes or 96-well microplate

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl and bring the final volume to 1 L with deionized water.

  • Substrate Stock Solution (10 mM pNPM): Dissolve 34.95 mg of p-nitrophenyl myristate in 10 mL of isopropanol. This solution should be prepared fresh.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (v/v) Triton X-100. The detergent is crucial for emulsifying the hydrophobic substrate in the aqueous buffer.[1]

  • Working Substrate Solutions: Prepare a series of dilutions of the pNPM stock solution in isopropanol to achieve a range of final substrate concentrations in the assay (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

Experimental Protocol
  • Enzyme Preparation: Prepare a stock solution of the lipase in 50 mM Tris-HCl buffer (pH 8.0). The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Reaction Mixture: In a microcuvette or a well of a 96-well plate, prepare the reaction mixture as follows:

    • 850 µL of Assay Buffer

    • 50 µL of the appropriate Working Substrate Solution

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 100 µL of the diluted enzyme solution to the pre-warmed reaction mixture and mix immediately.

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 410 nm for 5-10 minutes, taking readings every 30 or 60 seconds.

  • Blank Measurement: Prepare a blank for each substrate concentration containing all components except the enzyme solution. Add 100 µL of the Tris-HCl buffer instead of the enzyme solution. Subtract the rate of non-enzymatic hydrolysis (the blank rate) from the rate of the enzymatic reaction.

  • Data Collection: Record the absorbance values over time for each substrate concentration.

Data Analysis

Calculation of Initial Reaction Velocity (v₀)
  • Plot the absorbance at 410 nm versus time for each substrate concentration.

  • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/Δt). This represents the initial reaction velocity in terms of absorbance units per minute.

  • Convert the initial velocity from absorbance units/min to µmol/min/mL using the Beer-Lambert law:

    • v₀ (µmol/min/mL) = (ΔAbs/Δt) * (Total reaction volume in mL) / (ε * l * Enzyme volume in mL)

    • Where:

      • ε (molar extinction coefficient of p-nitrophenol) = 18,000 M⁻¹cm⁻¹ at 410 nm.

      • l (path length of the cuvette) = 1 cm (typically).

Determination of Km and Vmax

The relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]) is described by the Michaelis-Menten equation:

v₀ = (Vmax * [S]) / (Km + [S])

To determine the kinetic parameters Km and Vmax, a Lineweaver-Burk plot is commonly used. This is a double reciprocal plot of 1/v₀ versus 1/[S]:

1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

  • Calculate the reciprocal of the initial velocities (1/v₀) and the reciprocal of the substrate concentrations (1/[S]).

  • Plot 1/v₀ on the y-axis against 1/[S] on the x-axis.

  • Perform a linear regression on the data points.

  • The y-intercept of the line is equal to 1/Vmax.

  • The x-intercept of the line is equal to -1/Km.

  • The slope of the line is equal to Km/Vmax.

Data Presentation

The following table summarizes hypothetical quantitative data for determining lipase kinetic parameters.

Substrate Concentration [S] (mM)1/[S] (mM⁻¹)Initial Velocity (v₀) (µmol/min/mL)1/v₀ (min·mL/µmol)
0.110.00.05020.0
0.25.00.08312.0
0.42.50.1258.0
0.61.670.1506.67
0.81.250.1676.0
1.01.00.1795.6

From a Lineweaver-Burk plot of this data, the following kinetic parameters can be determined:

  • Vmax: 0.25 µmol/min/mL

  • Km: 0.30 mM

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship for calculating the kinetic parameters.

Experimental_Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) assay Set up Assay Reaction (Varying [S]) prep->assay incubate Pre-incubate at Desired Temperature assay->incubate start Initiate Reaction with Enzyme incubate->start measure Measure Absorbance at 410 nm over Time start->measure calc_v0 Calculate Initial Velocity (v₀) measure->calc_v0 plot Construct Lineweaver-Burk Plot (1/v₀ vs 1/[S]) calc_v0->plot determine Determine Km and Vmax plot->determine

Caption: Workflow for determining lipase kinetic parameters.

Data_Analysis_Logic data Absorbance vs. Time Data for each [S] v0 Calculate Initial Velocity (v₀) (Slope of linear portion) data->v0 reciprocal Calculate 1/v₀ and 1/[S] v0->reciprocal plot Plot 1/v₀ vs. 1/[S] (Lineweaver-Burk) reciprocal->plot regression Perform Linear Regression plot->regression intercepts Determine Y-intercept (1/Vmax) and X-intercept (-1/Km) regression->intercepts results Calculate Km and Vmax intercepts->results

Caption: Logical flow for kinetic parameter calculation.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of lipase kinetic parameters using p-nitrophenyl myristate as a substrate. By following this protocol, researchers can reliably and accurately characterize the catalytic efficiency of lipases, which is essential for their effective application in research and development. The use of clear data presentation and visual workflows aims to facilitate the understanding and implementation of this important enzymatic assay.

References

Application Notes and Protocols for the Continuous Spectrophotometric Assay of Ester-Hydrolase Enzymes Using p-Nitrophenyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of p-nitrophenyl myristate (p-NPM) as a chromogenic substrate in a continuous spectrophotometric assay for measuring the activity of ester-hydrolase enzymes, such as lipases and esterases. This assay is a valuable tool for enzyme characterization, inhibitor screening, and drug development.

Introduction

The continuous spectrophotometric assay using p-nitrophenyl myristate is a widely adopted method for determining the catalytic activity of enzymes that hydrolyze ester bonds. The principle of this assay is based on the enzymatic cleavage of the ester bond in p-NPM, which releases myristic acid and p-nitrophenol (pNP).[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at approximately 405-410 nm. The rate of formation of p-nitrophenolate is directly proportional to the enzymatic activity and can be monitored in real-time using a spectrophotometer.[2][3]

Key Advantages:

  • Continuous Monitoring: Allows for real-time measurement of enzyme kinetics.

  • High Sensitivity: The high molar extinction coefficient of p-nitrophenolate enables the detection of low enzyme concentrations.

  • Convenience: The assay is relatively simple to perform and can be adapted for high-throughput screening in microplate format.[4]

  • Versatility: Applicable to a range of ester-hydrolase enzymes.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of p-nitrophenyl myristate.

Enzymatic_Reaction sub p-Nitrophenyl Myristate (Colorless) enz Esterase / Lipase (B570770) sub->enz enz_sub enz->enz_sub h2o H₂O h2o->enz_sub prod1 Myristic Acid enz_sub->prod1 prod2 p-Nitrophenol (Colorless at acidic/neutral pH) enz_sub->prod2 prod2_ion p-Nitrophenolate (Yellow, Absorbs at 405-410 nm) prod2->prod2_ion  pH > 7

Figure 1: Enzymatic hydrolysis of p-nitrophenyl myristate.

Data Presentation: Kinetic Parameters of Enzymes

The following table summarizes the kinetic parameters (Km and Vmax) of various lipases determined using p-nitrophenyl ester substrates. These values are crucial for comparative studies and for understanding the substrate specificity of different enzymes.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg or µmol/min/mg)Reference
Acinetobacter sp. AU07p-Nitrophenyl Myristate0.1714.61[5]
Rhizomucor pusillusp-Nitrophenyl Palmitate0.212.6 (mmoles/min)[6]
Kocuria flava Y4p-Nitrophenyl Acetate4.625125 (mol/min⁻¹mg⁻¹)[7]
Wild Type Lipasep-Nitrophenyl Octanoate-1.1 (U/mg protein)[8]
Wild Type Lipasep-Nitrophenyl Palmitate-0.18 (U/mg protein)[8]

Note: The units for Vmax may vary between studies. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

Materials and Reagents
  • p-Nitrophenyl myristate (p-NPM)

  • Enzyme preparation (e.g., purified lipase or esterase, cell lysate)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0-9.0)[9]

  • Organic solvent (e.g., 2-propanol or a mixture of acetonitrile (B52724) and isopropanol)[10][11]

  • Detergent (e.g., Triton X-100, gum arabic, or sodium deoxycholate)[2][10]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

  • Thermostatically controlled cuvette holder or incubator

Preparation of Reagents

Substrate Stock Solution (e.g., 10 mM p-NPM): Due to the low aqueous solubility of p-NPM, a stock solution is typically prepared in an organic solvent.

  • Dissolve the required amount of p-NPM in 2-propanol or a 1:4 (v/v) mixture of acetonitrile and isopropanol.[11]

  • Sonicate the solution for 5-10 minutes at 30°C to ensure complete dissolution.[10]

Substrate Emulsion for Assay: A stable emulsion of the substrate in the assay buffer is critical for reproducible results.

  • Prepare a solution of buffer containing a detergent. For example, 50 mM Tris-HCl (pH 8.0) containing 0.4% (v/v) Triton X-100 and 11 mg/mL gum arabic.[4][10]

  • To prepare the working substrate solution, slowly add the p-NPM stock solution to the detergent-containing buffer while vortexing to create a fine emulsion. A common ratio is 1 part substrate stock to 9 parts buffer solution.[10]

Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that results in a linear rate of absorbance change over time.

Assay Procedure

The following workflow outlines the steps for performing the continuous spectrophotometric assay.

Assay_Workflow prep_reagents 1. Prepare Reagents (Substrate, Buffer, Enzyme) setup_spectro 2. Set Spectrophotometer (405 nm, 37°C) prep_reagents->setup_spectro pre_incubate 3. Pre-incubate Substrate Emulsion to Assay Temperature setup_spectro->pre_incubate initiate_reaction 4. Initiate Reaction (Add Enzyme Solution) pre_incubate->initiate_reaction monitor_absorbance 5. Monitor Absorbance (Continuous Reading) initiate_reaction->monitor_absorbance data_analysis 6. Data Analysis (Calculate Initial Velocity) monitor_absorbance->data_analysis

Figure 2: Experimental workflow for the p-NPM assay.

Detailed Steps:

  • Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 37°C).

  • Add the substrate emulsion to a cuvette and place it in the spectrophotometer to pre-incubate for 5 minutes.

  • To initiate the reaction, add a small volume of the enzyme solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Ensure that the increase in absorbance is linear during the initial phase of the reaction.

Data Analysis
  • Plot the absorbance at 405 nm against time (in minutes).

  • Determine the initial velocity (v₀) of the reaction from the slope of the linear portion of the curve (ΔAbs/Δt).

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔAbs/Δt) / (ε × l) × Vtotal / Venzyme

    Where:

    • ΔAbs/Δt is the rate of change in absorbance per minute.

    • ε is the molar extinction coefficient of p-nitrophenolate at the specific pH and temperature of the assay (e.g., ~18,000 M⁻¹cm⁻¹ at pH > 9.2).[1]

    • l is the path length of the cuvette (typically 1 cm).

    • Vtotal is the total volume of the assay mixture.

    • Venzyme is the volume of the enzyme solution added.

Assay Optimization

To ensure accurate and reproducible results, it is essential to optimize the assay conditions for the specific enzyme being studied.

pH

The optimal pH for the enzyme's activity and the absorbance of p-nitrophenolate should be considered. While most lipases and esterases are active in the neutral to alkaline pH range, the extinction coefficient of p-nitrophenol is highly pH-dependent.[2] It is recommended to perform the assay at a pH where the enzyme is active and the p-nitrophenolate color is stable. A pH of 8.0 or higher is generally suitable.

Temperature

The assay should be conducted at a temperature that is optimal for the enzyme's activity and stability. The effect of temperature on the absorbance of p-nitrophenol should also be considered, as it can influence the pKa.[2]

Substrate Concentration

To determine the Michaelis-Menten constants (Km and Vmax), the assay should be performed with varying concentrations of p-NPM. A substrate concentration range that brackets the expected Km value should be used.

Troubleshooting

IssuePossible CauseSolution
Turbid substrate solution Incomplete dissolution or aggregation of p-NPM.Increase sonication time/temperature. Optimize detergent type and concentration. Try different organic solvents for the stock solution.[10]
Non-linear reaction rate Substrate depletion, enzyme instability, or product inhibition.Use a lower enzyme concentration. Reduce the reaction time. Ensure the substrate concentration is not limiting.
High background absorbance Spontaneous hydrolysis of p-NPM.Prepare fresh substrate solution. Run a blank reaction without the enzyme and subtract the background rate. Consider performing the assay at a slightly lower pH if enzyme activity permits.

Conclusion

The continuous spectrophotometric assay using p-nitrophenyl myristate is a robust and sensitive method for characterizing ester-hydrolase enzymes. By carefully preparing reagents and optimizing assay conditions, researchers can obtain reliable and reproducible kinetic data. This information is invaluable for fundamental enzymology studies, as well as for the development of novel therapeutics targeting these enzymes.

References

Application Notes and Protocols for Enzymatic Assays Using 4-Nitrophenyl Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophenyl tetradecanoate (B1227901), also known as p-nitrophenyl myristate, is a chromogenic substrate widely used for the continuous and quantitative assay of lipolytic enzymes such as lipases and esterases. The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-nitrophenyl ester substrate to release tetradecanoic acid (myristic acid) and 4-nitrophenol (B140041). Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. The rate of 4-nitrophenolate formation is directly proportional to the enzymatic activity. This method provides a simple, sensitive, and reliable tool for enzyme characterization, inhibitor screening, and drug development.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in 4-nitrophenyl tetradecanoate by a lipase (B570770) or esterase. This reaction yields tetradecanoic acid and 4-nitrophenol. In a buffer system with a pH above the pKa of 4-nitrophenol (approximately 7.2), the hydroxyl group of 4-nitrophenol deprotonates to form the 4-nitrophenolate anion, which is intensely colored. The rate of increase in absorbance at 405-410 nm is monitored to determine the enzyme's activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for enzymatic assays using 4-nitrophenyl esters. While specific data for 4-nitrophenyl tetradecanoate is limited in the literature, the data for similar long-chain p-nitrophenyl esters, particularly p-nitrophenyl palmitate (pNPP), provides a valuable reference for experimental design.

ParameterValue/RangeSubstrate ContextSource(s)
Wavelength of Max. Absorbance (λmax) 405 - 410 nm4-Nitrophenolate[1][2]
Molar Extinction Coefficient (ε) of 4-Nitrophenol ~18,000 M⁻¹cm⁻¹At alkaline pH (>9.2)[3]
Typical Substrate Stock Solution Concentration 10 - 50 mMp-Nitrophenyl esters[4]
Recommended Solvents for Stock Solution Acetonitrile (B52724)/Isopropanol (1:4 v/v), Chloroform, DMFp-Nitrophenyl palmitate[2][4][5]
Typical Final Substrate Concentration in Assay 0.1 - 1.0 mMp-Nitrophenyl esters[4]
Typical Assay pH Range 7.0 - 9.0Lipase/Esterase Assays[1][3]
Typical Assay Temperature 25 - 50°CLipase/Esterase Assays[1][6]
Vmax of Wild-Type Lipase (vs. chain length) 0.78 U/mg proteinp-Nitrophenyl dodecanoate (B1226587) (C12)[1][6]
Vmax of Wild-Type Lipase (vs. chain length) 0.18 U/mg proteinp-Nitrophenyl palmitate (C16)[1][6]

Experimental Protocols

Preparation of Reagents

a) Assay Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% Triton X-100)

  • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

  • Adjust the pH to 8.0 using 1 M HCl.

  • Add 5 mL of Triton X-100.

  • Add deionized water to a final volume of 1 L.

  • Store at 4°C.

b) Substrate Stock Solution (20 mM 4-Nitrophenyl Tetradecanoate)

Note: Due to the poor aqueous solubility of long-chain 4-nitrophenyl esters, a water-miscible organic solvent is required for the stock solution.

  • Weigh 70.0 mg of 4-nitrophenyl tetradecanoate (MW: 349.47 g/mol ).

  • Dissolve in 10 mL of a 1:4 (v/v) mixture of acetonitrile and isopropanol.[4] Gentle warming may be required to fully dissolve the substrate.

  • Store the stock solution at -20°C, protected from light.

c) Enzyme Solution

  • Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • On the day of the assay, dilute the enzyme stock solution to the desired working concentration using the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

d) 4-Nitrophenol Standard Solution (1 mM)

  • Dissolve 13.91 mg of 4-nitrophenol in 100 mL of the Assay Buffer.

  • This standard solution will be used to generate a calibration curve.

Preparation of 4-Nitrophenol Standard Curve
  • Prepare a series of dilutions of the 1 mM 4-nitrophenol standard solution in the Assay Buffer to obtain final concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Transfer 200 µL of each dilution into separate wells of a 96-well microplate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Plot the absorbance values against the corresponding concentrations of 4-nitrophenol.

  • Determine the slope of the linear regression, which represents the molar extinction coefficient under the specific assay conditions.

Enzymatic Assay Protocol
  • In a 96-well microplate, add 180 µL of pre-warmed (to the desired assay temperature) Assay Buffer to each well.

  • Add 10 µL of the diluted enzyme solution to the test wells. For the blank (negative control), add 10 µL of Assay Buffer instead of the enzyme solution.

  • Initiate the reaction by adding 10 µL of the 20 mM 4-nitrophenyl tetradecanoate stock solution to each well (for a final substrate concentration of 1 mM).

  • Immediately place the microplate in a temperature-controlled microplate reader.

  • Measure the increase in absorbance at 405 nm every minute for 10-30 minutes.

  • Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

Calculation of Enzyme Activity
  • Subtract the rate of the blank from the rate of the test samples to correct for non-enzymatic hydrolysis of the substrate.

  • Calculate the concentration of 4-nitrophenol produced per minute using the Beer-Lambert law:

    • Rate (µM/min) = (ΔAbs/min) / (ε × l)

      • ΔAbs/min = change in absorbance per minute

      • ε = molar extinction coefficient of 4-nitrophenol (in M⁻¹cm⁻¹) determined from the standard curve

      • l = path length of the cuvette or well (in cm)

  • Calculate the enzyme activity in Units/mL (µmol/min/mL):

    • Activity (U/mL) = [Rate (µM/min) × Total Assay Volume (mL)] / [Volume of Enzyme Solution (mL) × 1000]

  • To determine the specific activity (U/mg), divide the activity (U/mL) by the enzyme concentration in the assay (mg/mL).

Visualizations

Chemical Reaction Pathway

G sub 4-Nitrophenyl Tetradecanoate enz Lipase / Esterase sub->enz prod1 Tetradecanoic Acid enz->prod1 Hydrolysis prod2 4-Nitrophenol (Colorless, pH < 7) enz->prod2 h2o H₂O h2o->enz prod3 4-Nitrophenolate (Yellow, pH > 7) prod2->prod3 Deprotonation (Alkaline pH)

Caption: Enzymatic hydrolysis of 4-nitrophenyl tetradecanoate.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup Pipette Buffer and Enzyme into Microplate prep_buffer->setup prep_substrate Prepare Substrate Stock initiate Add Substrate to Initiate Reaction prep_substrate->initiate prep_enzyme Prepare Enzyme Dilution prep_enzyme->setup prep_std Prepare 4-Nitrophenol Standards std_curve Generate Standard Curve prep_std->std_curve setup->initiate measure Measure Absorbance at 405 nm (Kinetic Read) initiate->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_activity Calculate Enzyme Activity std_curve->calc_activity calc_rate->calc_activity

Caption: Workflow for the 4-nitrophenyl tetradecanoate enzymatic assay.

References

Application Notes and Protocols for Lipase Activity Measurement in Soil Samples with p-Nitrophenyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. In soil ecosystems, lipase (B570770) activity is a key indicator of the rate of lipid biodegradation and overall microbial activity. The measurement of soil lipase activity is crucial for studies in soil health, bioremediation of oil-contaminated sites, and understanding carbon cycling. This document provides a detailed protocol for the determination of lipase activity in soil samples using the chromogenic substrate p-nitrophenyl myristate (pNPM). The hydrolysis of pNPM by lipase releases p-nitrophenol (pNP), a yellow-colored compound that can be quantified spectrophotometrically.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of p-nitrophenyl myristate (pNPM) by soil lipases. The reaction releases myristic acid and p-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a strong absorbance at 410 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity in the sample.

Biochemical Reaction Pathway

pNPM p-Nitrophenyl Myristate (Substrate, Colorless) sub pNPM->sub H2O H₂O H2O->sub Lipase Soil Lipase MyristicAcid Myristic Acid Lipase->MyristicAcid pNP p-Nitrophenol (Product, Yellow in alkaline pH) Lipase->pNP sub->Lipase

Caption: Enzymatic hydrolysis of p-nitrophenyl myristate by lipase.

Data Presentation

Table 1: Typical Reagent Concentrations and Incubation Parameters
ParameterValue/RangeNotes
Substrate p-Nitrophenyl Myristate (pNPM)A long-chain fatty acid ester suitable for true lipase detection.
Substrate Stock Conc. 10 - 20 mMDissolved in isopropanol (B130326) or a 1:4 (v/v) acetonitrile:isopropanol mixture.
Final Substrate Conc. 0.5 - 2 mMThe optimal concentration may need to be determined for specific soil types.
Buffer 50-100 mM Tris-HCl or Sodium Phosphate---
pH 7.0 - 8.5Optimal pH can vary depending on the microbial population of the soil.[1]
Incubation Temperature 30 - 40°CHigher temperatures may be used for enzymes from thermophilic organisms.[1]
Incubation Time 30 - 120 minutesShould be within the linear range of the reaction.
Wavelength for pNP 400 - 410 nm---
Table 2: Example p-Nitrophenol Standard Curve Data
pNP Concentration (µM)Absorbance at 410 nm (AU)
00.000
100.185
200.370
400.740
601.110
801.480
1001.850

Note: These are example values. A standard curve must be generated for each assay.

Experimental Protocols

Reagent and Solution Preparation

4.1.1. 50 mM Tris-HCl Buffer (pH 8.0)

  • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

  • Adjust the pH to 8.0 using 1 M HCl.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

4.1.2. p-Nitrophenyl Myristate (pNPM) Substrate Solution (10 mM) Note: pNPM has low water solubility and requires an organic solvent and emulsifier.

  • Dissolve 33.5 mg of p-nitrophenyl myristate in 10 mL of isopropanol.

  • Warm the solution in a water bath at 30-40°C and sonicate for 5-10 minutes to aid dissolution.[2] This is the stock solution.

  • For the working substrate emulsion, mix 1 volume of the pNPM stock solution with 9 volumes of 50 mM Tris-HCl (pH 8.0) containing 0.4% (v/v) Triton X-100 and 0.1% (w/v) gum arabic.[3][4]

  • Emulsify by vigorous vortexing or sonication until a stable, milky emulsion is formed. Prepare this solution fresh before each use.

4.1.3. p-Nitrophenol (pNP) Stock Solution (1 mM)

  • Dissolve 13.91 mg of p-nitrophenol in 100 mL of 50 mM Tris-HCl buffer (pH 8.0).

  • Store in a dark bottle at 4°C.

4.1.4. Reaction Stop Solution (0.5 M NaOH)

  • Dissolve 20 g of NaOH in 1 L of deionized water.

4.1.5. Calcium Chloride Solution (2 M)

  • Dissolve 29.4 g of CaCl₂·2H₂O in 100 mL of deionized water.[5]

Soil Sample Preparation
  • Collect fresh soil samples and pass them through a 2-mm sieve to remove large debris and homogenize.

  • Store samples at 4°C for no more than a few weeks.

  • Determine the moisture content of the soil to express results on a dry weight basis.

p-Nitrophenol Standard Curve
  • Prepare a series of dilutions from the 1 mM pNP stock solution in 50 mM Tris-HCl buffer (pH 8.0) to obtain concentrations ranging from 0 to 100 µM.

  • In a separate set of tubes, add 1 g of the soil being tested to each concentration of the pNP standards. This accounts for any adsorption of pNP to the soil matrix.

  • Follow the same procedure as for the soil samples (section 4.4), including the addition of stop solution and CaCl₂, centrifugation, and measurement of absorbance.

  • Plot the absorbance at 410 nm versus the pNP concentration (µM) and determine the linear regression equation.

Lipase Activity Assay Protocol
  • Weigh 1.0 g of moist soil into a 50 mL centrifuge tube. Prepare a control tube with no substrate for each soil sample to account for background color.

  • Add 4 mL of 50 mM Tris-HCl buffer (pH 8.0) to the tube.

  • Pre-incubate the tubes at 37°C for 10 minutes.

  • Start the reaction by adding 1 mL of the freshly prepared pNPM substrate emulsion to each tube (except the no-substrate controls, to which 1 mL of buffer is added).

  • Incubate the tubes at 37°C for 1 hour in a shaking water bath.

  • Terminate the reaction by adding 1 mL of 0.5 M NaOH and 4 mL of 2 M CaCl₂. The NaOH stops the enzymatic reaction and develops the yellow color of p-nitrophenolate, while the CaCl₂ helps to flocculate the soil particles.[5]

  • Vortex the tubes and centrifuge at 4000 x g for 10 minutes.

  • Transfer the clear supernatant to a cuvette or a 96-well microplate.

  • Measure the absorbance of the supernatant at 410 nm using a spectrophotometer.

Calculation of Lipase Activity
  • Calculate the concentration of pNP released in your samples using the linear regression equation from your standard curve.

  • Lipase activity is expressed as µg or µmol of pNP released per gram of dry soil per hour.

Formula:

Lipase Activity (µmol pNP/g dry soil/h) = (C * V) / (W * T)

Where:

  • C = Concentration of pNP (µmol/mL) from the standard curve

  • V = Final volume of the supernatant (in mL)

  • W = Weight of the oven-dry soil (in g)

  • T = Incubation time (in hours)

Application Notes and Troubleshooting

  • Substrate Solubility: The primary challenge with long-chain p-nitrophenyl esters like pNPM is their poor water solubility.[2] Ensure thorough sonication and the use of emulsifying agents like Triton X-100 and gum arabic to create a stable emulsion.[4][6] Prepare the substrate emulsion fresh for each experiment.

  • High Background: If the control samples (without substrate) show high absorbance, it may be due to dissolved organic matter in the soil. In such cases, a soil-only blank is essential.

  • Low Activity: If the measured activity is lower than expected, consider increasing the incubation time (while ensuring the reaction remains in the linear phase), checking the pH of the buffer, or ensuring the incubation temperature is optimal.[1] The presence of inhibitors in the soil could also be a factor.

  • pNP Adsorption: p-Nitrophenol can be adsorbed by soil colloids, leading to an underestimation of enzyme activity. It is highly recommended to prepare the standard curve in the presence of the soil being analyzed to correct for this effect.[7]

  • Enzyme Extraction vs. Direct Assay: This protocol describes a direct assay using a soil slurry, which measures the total potential lipase activity. For studies requiring the characterization of extracellular enzymes, an extraction step may be necessary. This typically involves blending the soil with a buffer (e.g., Tris-HCl or sodium phosphate) and then centrifuging to obtain a cell-free supernatant containing the enzymes.[8][9]

Workflow Diagram

prep 1. Reagent Preparation (Buffer, Substrate, pNP Standards) assay 3. Assay Incubation (Add buffer, pre-incubate, add substrate) prep->assay soil_prep 2. Soil Sample Preparation (Sieve, Weigh) soil_prep->assay incubation 4. Incubate at 37°C for 1 hour assay->incubation terminate 5. Terminate Reaction (Add NaOH and CaCl₂) incubation->terminate centrifuge 6. Centrifuge to Pellet Soil terminate->centrifuge measure 7. Measure Absorbance of Supernatant at 410 nm centrifuge->measure calculate 8. Calculate Activity (Using pNP Standard Curve) measure->calculate

References

Application Notes and Protocols for Screening Novel Lipases from Marine Organisms using 4-Nitrophenyl Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification and characterization of novel lipases from marine organisms. The protocols herein detail a robust screening process, beginning with the isolation of marine microorganisms and culminating in the quantitative enzymatic analysis using the chromogenic substrate, 4-nitrophenyl tetradecanoate (B1227901) (pNP-C14).

Introduction

Marine environments harbor a vast diversity of microorganisms adapted to extreme conditions, making them a promising source of novel enzymes with unique properties, such as high salt tolerance, stability at low temperatures, and unique substrate specificities. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are of particular interest due to their extensive applications in the pharmaceutical, biofuel, and food industries. These enzymes catalyze the hydrolysis of triglycerides into fatty acids and glycerol.

The use of 4-nitrophenyl (pNP) esters as substrates provides a simple and reliable method for the colorimetric assay of lipase (B570770) activity. The enzymatic hydrolysis of a pNP ester releases p-nitrophenol, a chromophore that can be quantified spectrophotometrically at 405-410 nm, allowing for a direct measurement of enzyme activity. 4-nitrophenyl tetradecanoate, a long-chain fatty acid ester, is particularly useful for identifying true lipases, which preferentially hydrolyze water-insoluble substrates.

Experimental Workflow Overview

The overall process for screening novel lipases from marine organisms can be broken down into four main stages: Isolation of Marine Microorganisms, Primary and Secondary Screening for Lipolytic Activity, Quantitative Lipase Assay, and Biochemical Characterization.

G cluster_0 Isolation cluster_1 Screening cluster_2 Assay & Characterization A Marine Sample Collection (Water, Sediment, Sponges) B Serial Dilution & Plating on Marine Agar A->B C Primary Screening: Tributyrin Agar B->C D Secondary Screening: 4-Nitrophenyl Tetradecanoate Agar C->D E Selection of Positive Colonies D->E F Enzyme Production in Liquid Culture E->F G Crude Enzyme Extraction F->G H Quantitative Spectrophotometric Assay (pNP-Tetradecanoate) G->H I Biochemical Characterization (pH, Temp, Kinetics) H->I

Caption: Overall experimental workflow for screening novel marine lipases.

Protocols

Protocol 1: Isolation of Marine Microorganisms
  • Sample Collection : Collect marine samples (e.g., seawater, sediment, marine invertebrates) in sterile containers.

  • Serial Dilution : Prepare serial dilutions of the samples (10⁻¹ to 10⁻⁶) in sterile saline solution (3.5% NaCl).

  • Plating : Spread 100 µL of each dilution onto Zobell Marine Agar plates.

  • Incubation : Incubate the plates at a temperature that mimics the natural environment of the sample (e.g., 15-25°C) for 5-10 days, or until colonies appear.

Protocol 2: Primary and Secondary Screening for Lipolytic Activity

Primary Screening (Qualitative)

  • Media Preparation : Prepare Tributyrin Agar plates. This medium contains tributyrin, an emulsified triglyceride.

  • Inoculation : Isolate individual microbial colonies from the Zobell Marine Agar plates and streak them onto the Tributyrin Agar.

  • Incubation : Incubate at the optimal growth temperature for 2-5 days.

  • Observation : Lipase-producing microorganisms will hydrolyze the tributyrin, resulting in a clear halo around the colony.[1]

Secondary Screening (Semi-Quantitative)

  • Media Preparation : Prepare Marine Agar supplemented with 1% (w/v) 4-nitrophenyl tetradecanoate and 1% (w/v) Triton X-100. The substrate should be first dissolved in a minimal amount of isopropanol (B130326) before being emulsified into the molten agar.

  • Inoculation : Streak the positive colonies from the primary screening onto the prepared plates.

  • Incubation : Incubate at the optimal growth temperature for 2-5 days.

  • Observation : Colonies producing lipase will hydrolyze the 4-nitrophenyl tetradecanoate, releasing p-nitrophenol, which will form a yellow halo around the colonies. The intensity of the color can be used as a semi-quantitative measure of lipase activity.

Protocol 3: Quantitative Lipase Assay using 4-Nitrophenyl Tetradecanoate

This protocol is adapted for a 96-well microplate format for high-throughput screening.

Reagents:

  • Buffer A : 50 mM Tris-HCl, pH 8.0.

  • Substrate Stock Solution : 10 mM 4-nitrophenyl tetradecanoate in isopropanol.

  • Assay Solution : Mix 1 volume of Substrate Stock Solution with 9 volumes of Buffer A containing 0.4% (w/v) Triton X-100 and 0.1% (w/v) gum arabic. Emulsify by sonication until the solution is homogenous.

  • Enzyme Solution : Crude or purified lipase diluted in Buffer A.

  • Stopping Solution : 1 M Na₂CO₃.

Procedure:

  • Add 50 µL of the Enzyme Solution to each well of a 96-well microplate.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 150 µL of the pre-warmed Assay Solution to each well.

  • Incubate the plate at the assay temperature for 30 minutes.

  • Stop the reaction by adding 50 µL of Stopping Solution to each well.

  • Measure the absorbance at 410 nm using a microplate reader.

  • Control : Prepare a blank for each sample by adding the Stopping Solution before the Assay Solution.

Calculation of Lipase Activity:

One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Activity (U/mL) = [(Abs_sample - Abs_blank) x V_total] / [ε x t x V_enzyme x d]

Where:

  • Abs_sample : Absorbance of the sample.

  • Abs_blank : Absorbance of the blank.

  • V_total : Total volume of the reaction mixture (in mL).

  • ε : Molar extinction coefficient of p-nitrophenol at pH 8.0 and 37°C (typically ~18,000 M⁻¹cm⁻¹). It is recommended to generate a standard curve.

  • t : Incubation time (in minutes).

  • V_enzyme : Volume of the enzyme solution used (in mL).

  • d : Path length of the cuvette or well (in cm).

Data Presentation

The following tables summarize typical data obtained during the characterization of novel marine lipases.

Table 1: Substrate Specificity of a Novel Marine Lipase using p-Nitrophenyl Esters

Substrate (p-Nitrophenyl Ester)Carbon Chain LengthRelative Activity (%)
AcetateC215.2 ± 1.8
ButyrateC445.7 ± 3.2
OctanoateC888.1 ± 5.1
DecanoateC10100.0 ± 6.5
DodecanoateC1292.4 ± 4.9
Tetradecanoate (Myristate) C14 78.3 ± 4.1
PalmitateC1665.9 ± 3.7

Relative activity is expressed as a percentage of the activity towards the most readily hydrolyzed substrate.

Table 2: Kinetic Parameters of a Novel Marine Lipase

SubstrateK_m (mM)V_max (U/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹M⁻¹)
p-Nitrophenyl Butyrate1.25250187.51.5 x 10⁵
p-Nitrophenyl Octanoate0.88480360.04.1 x 10⁵
p-Nitrophenyl Tetradecanoate 0.52 410 307.5 5.9 x 10⁵

Vmax values of a wild lipase enzyme were calculated as 0.42 U/mg protein, 0.95 U/mg protein, 1.1 U/mg protein, 0.78 U/mg protein, 0.18 U/mg protein for pNP-acetate, pNP-butyrate, pNP-octanoate, pNP-dodecanoate, pNP-palmitate, respectively.[2][3]

Table 3: Effect of pH and Temperature on Lipase Activity

ParameterConditionRelative Activity (%)
pH 5.035.6 ± 2.9
6.062.1 ± 4.5
7.088.9 ± 5.3
8.0100.0 ± 7.1
9.085.4 ± 6.2
10.055.2 ± 4.1
Temperature (°C) 1540.3 ± 3.5
2575.8 ± 5.9
37100.0 ± 8.2
5068.1 ± 5.1
6030.7 ± 2.8

Data represents typical profiles for cold-adapted marine lipases. A lipase from Vibrio fischeri showed an optimum temperature of 30°C and an optimum pH between 7 and 8.[4]

Signaling Pathway and Logical Relationships

The following diagram illustrates the principle of the colorimetric lipase assay.

G sub 4-Nitrophenyl Tetradecanoate (Substrate, Colorless) enz Marine Lipase sub->enz Hydrolysis prod1 Tetradecanoate (Fatty Acid) enz->prod1 prod2 4-Nitrophenol (Product, Yellow at alkaline pH) enz->prod2

Caption: Principle of the colorimetric lipase assay.

Conclusion

The protocols and data presented provide a robust framework for the successful screening and characterization of novel lipases from marine organisms. The use of 4-nitrophenyl tetradecanoate as a substrate is a key component of this workflow, enabling the specific identification of true lipases with potential for various industrial and pharmaceutical applications. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the p-Nitrophenyl Myristate (pNPM) Assay for Bile Salt-Activated Lipase (BAL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The p-nitrophenyl myristate (pNPM) assay is a widely utilized spectrophotometric method for the determination of bile salt-activated lipase (B570770) (BAL) activity. BAL, also known as carboxyl ester lipase (CEL), is a crucial enzyme in the digestion of dietary fats, including triacylglycerols, cholesterol esters, and fat-soluble vitamins.[1] Its activity is uniquely dependent on the presence of bile salts, which facilitate the enzyme's interaction with its lipid substrates.[2] This assay is particularly valuable in research and drug development for several reasons:

  • High-Throughput Screening: The colorimetric nature of the assay, where the hydrolysis of the colorless pNPM substrate releases the yellow-colored p-nitrophenol, is readily adaptable to a microplate format, making it suitable for screening large numbers of potential BAL inhibitors or activators.

  • Enzyme Characterization: The assay is instrumental in characterizing the kinetic properties of BAL, including its substrate specificity and the influence of various factors like pH, temperature, and the concentration of bile salts on its activity.

  • Clinical Research: In a clinical context, this assay can be employed to assess pancreatic exocrine function and to investigate disorders related to fat malabsorption.

  • Drug Development: For professionals in drug development, the pNPM assay provides a robust platform to evaluate the efficacy and mechanism of action of new therapeutic agents targeting lipid metabolism.

The principle of the assay is based on the enzymatic hydrolysis of p-nitrophenyl myristate by BAL. In the presence of bile salts, BAL cleaves the ester bond of pNPM, releasing myristic acid and p-nitrophenol. The resulting p-nitrophenolate ion exhibits a strong absorbance at approximately 405-410 nm, and the rate of its formation is directly proportional to the lipase activity.[3]

Experimental Protocols

Preparation of Reagents

a. Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dissolve the appropriate amount of Tris base in deionized water to achieve a final concentration of 50 mM.

  • Adjust the pH to 8.0 using 1 M HCl.

  • Bring the final volume to the desired amount with deionized water.

  • Store at 4°C.

b. Bile Salt Solution (e.g., 74.4 mM Sodium Taurocholate)

  • Dissolve 40 mg of sodium taurocholate (NaT) in 1 mL of Assay Buffer.[4] Note that the optimal concentration of bile salt may need to be determined empirically.[2]

  • Store at 4°C.

c. p-Nitrophenyl Myristate (pNPM) Substrate Stock Solution (e.g., 10 mM)

  • Dissolve p-nitrophenyl myristate in a suitable organic solvent such as isopropanol (B130326) or a mixture of acetonitrile (B52724) and isopropanol to a final concentration of 10 mM.[4]

  • Sonication may be required to fully dissolve the substrate.

  • Store protected from light at -20°C. Due to the poor solubility of pNPM in aqueous solutions, the preparation of a stable substrate emulsion is a critical step.[5]

d. Enzyme Solution (Bile Salt-Activated Lipase)

  • Prepare a stock solution of purified BAL in the Assay Buffer.

  • The optimal concentration of the enzyme should be determined to ensure that the reaction rate is linear over the desired time course.

  • Store the enzyme solution on ice during the experiment.

Assay Procedure (96-well plate format)
  • In each well of a 96-well microplate, add the following reagents in the specified order:

    • 120 µL of 50 mM Tris-HCl, pH 8.0.[4]

    • 50 µL of 74.4 mM Sodium Taurocholate solution.[4]

    • 10 µL of 80 mM CaCl₂ (Calcium can enhance lipase activity).[4]

    • 10 µL of the enzyme solution (or buffer for the blank).

  • Mix the contents of the wells by gentle shaking.

  • To initiate the reaction, add 10 µL of the 10 mM pNPM substrate solution to each well.[4]

  • Immediately start monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 37°C) using a microplate reader.

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

Data Analysis and Calculations
  • Calculate the rate of reaction (ΔA/min): Determine the initial linear rate of the reaction by plotting absorbance versus time and calculating the slope.

  • Calculate the concentration of p-nitrophenol produced: Use the Beer-Lambert law (A = εcl), where:

    • A is the change in absorbance per minute.

    • ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (this needs to be determined experimentally by creating a standard curve with known concentrations of p-nitrophenol, but a typical value is around 18,000 M⁻¹cm⁻¹ at pH > 9).[6]

    • c is the concentration of p-nitrophenol.

    • l is the path length of the light in the microplate well (this needs to be determined for the specific microplate and volume used).

  • Calculate the enzyme activity: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

    Activity (U/mL) = (ΔA/min) / (ε * l) * (Total reaction volume / Enzyme volume) * 10^6

Data Presentation

Table 1: Typical Reagent Concentrations for pNPM Assay of BAL
ReagentStock ConcentrationVolume per wellFinal Concentration in Assay (200 µL)Reference
Tris-HCl Buffer (pH 8.0)50 mM120 µL30 mM[4]
Sodium Taurocholate (NaT)74.4 mM (40 mg/mL)50 µL18.6 mM (10 mg/mL)[4]
Calcium Chloride (CaCl₂)80 mM10 µL4 mM[4]
p-Nitrophenyl Myristate (pNPM)10 mM10 µL0.5 mM[4]
Enzyme ExtractVariable10 µLVariable[4]
Table 2: Influence of Assay Conditions on BAL Activity
ParameterOptimal RangeComments
pH7.0 - 9.0BAL generally exhibits optimal activity in a slightly alkaline environment, mimicking the conditions of the small intestine.
Temperature37°CActivity is typically measured at physiological temperature.
Bile Salt Concentration1-10 mMThe optimal concentration can vary depending on the specific bile salt and substrate used.[2]
Substrate Concentration0.1 - 1.0 mMShould be optimized to be near or above the Km value for accurate kinetic studies.

Note: Specific kinetic parameters (Km and Vmax) for bile salt-activated lipase with p-nitrophenyl myristate as the substrate are not consistently reported across the literature and should be determined empirically for the specific enzyme and assay conditions being used.

Visualizations

BAL_Enzymatic_Reaction sub p-Nitrophenyl Myristate (Substrate) intermediate Enzyme-Substrate Complex sub->intermediate Binds to active site bal Bile Salt-Activated Lipase (BAL) (Enzyme) bal->intermediate bs Bile Salts bs->bal Activates intermediate->bal Releases prod1 Myristic Acid intermediate->prod1 prod2 p-Nitrophenol (Yellow Product) intermediate->prod2

Caption: Enzymatic reaction of Bile Salt-Activated Lipase with p-Nitrophenyl Myristate.

pNPM_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Bile Salt Solution, and pNPM Substrate add_reagents Add Buffer, Bile Salts, CaCl2, and Enzyme prep_reagents->add_reagents prep_enzyme Prepare BAL Enzyme Dilutions prep_enzyme->add_reagents initiate_rxn Initiate Reaction with pNPM Substrate add_reagents->initiate_rxn measure_abs Measure Absorbance at 405 nm (Kinetic Read) initiate_rxn->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Rate (ΔAbs/min) plot_data->calc_rate calc_activity Calculate Enzyme Activity (U/mL) using Beer-Lambert Law calc_rate->calc_activity

References

Quantifying Neutral Lipase Activity with 4-Nitrophenyl Tetradecanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral lipases are critical enzymes in lipid metabolism, catalyzing the hydrolysis of triacylglycerols and other neutral esters. Their activity is tightly regulated and plays a vital role in energy homeostasis, cell signaling, and various pathological conditions, including obesity, diabetes, and cancer. Accurate quantification of neutral lipase (B570770) activity is therefore essential for basic research and the development of therapeutic agents targeting these enzymes. This application note provides a detailed protocol for a robust and sensitive colorimetric assay to quantify neutral lipase activity using the chromogenic substrate 4-nitrophenyl tetradecanoate (B1227901).

The assay is based on the enzymatic hydrolysis of 4-nitrophenyl tetradecanoate by a neutral lipase, which releases the chromophore 4-nitrophenol (B140041) (pNP). The rate of pNP formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-415 nm, is directly proportional to the lipase activity. This method is adaptable for high-throughput screening and can be used to determine enzyme kinetics and screen for potential inhibitors or activators.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in 4-nitrophenyl tetradecanoate by a neutral lipase, yielding tetradecanoic acid and 4-nitrophenol. In an alkaline buffer, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance at approximately 405-415 nm.[1] The rate of increase in absorbance is directly proportional to the amount of 4-nitrophenol produced and thus to the lipase activity.

Signaling Pathway: Hormone-Sensitive Lipase (HSL) Activation

Neutral lipases, such as hormone-sensitive lipase (HSL), are key players in the hormonal regulation of lipolysis in adipocytes. The activation of HSL is a well-characterized signaling pathway initiated by hormones like catecholamines.

HSL_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hormone Hormone GPCR GPCR Hormone->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates HSL_inactive Inactive HSL PKA_active->HSL_inactive Phosphorylates HSL_active Active HSL-P HSL_inactive->HSL_active Lipid_Droplet Lipid Droplet (Triglycerides) HSL_active->Lipid_Droplet Translocates to Hydrolysis Hydrolysis HSL_active->Hydrolysis Catalyzes Lipid_Droplet->Hydrolysis Products Fatty Acids + Glycerol Hydrolysis->Products

Caption: Hormonal activation of Hormone-Sensitive Lipase (HSL) via the cAMP-PKA pathway.

Experimental Workflow

The experimental workflow for quantifying neutral lipase activity using 4-nitrophenyl tetradecanoate is a straightforward process involving reagent preparation, the assay reaction, and data analysis.

Lipase_Assay_Workflow Reagent_Prep 1. Reagent Preparation - Prepare Assay Buffer - Prepare Substrate Stock Solution - Prepare Enzyme Solution Assay_Setup 2. Assay Setup - Add buffer to microplate wells - Add substrate solution - Pre-incubate at assay temperature Reagent_Prep->Assay_Setup Reaction_Start 3. Initiate Reaction - Add enzyme solution to wells - Start timer immediately Assay_Setup->Reaction_Start Incubation 4. Incubation - Incubate at optimal temperature - Protect from light Reaction_Start->Incubation Measurement 5. Absorbance Measurement - Measure absorbance at 405-415 nm - Kinetic or endpoint reading Incubation->Measurement Data_Analysis 6. Data Analysis - Calculate rate of reaction - Determine specific activity Measurement->Data_Analysis

Caption: Experimental workflow for the 4-nitrophenyl tetradecanoate lipase assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format but can be adapted for other formats.

1. Materials and Reagents

  • 4-Nitrophenyl tetradecanoate (Substrate)

  • Neutral Lipase (e.g., from Candida rugosa, porcine pancreas, or recombinant)

  • Tris-HCl Buffer (50 mM, pH 7.0-8.5)

  • Isopropanol (B130326) or another suitable organic solvent

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm and maintaining a constant temperature

  • Multichannel pipette

2. Reagent Preparation

  • Assay Buffer (50 mM Tris-HCl, pH 8.0):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 8.0 with 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM 4-Nitrophenyl Tetradecanoate):

    • Dissolve an appropriate amount of 4-nitrophenyl tetradecanoate in isopropanol to make a 10 mM stock solution.

    • This solution should be prepared fresh and protected from light.

  • Enzyme Solution:

    • Prepare a stock solution of the neutral lipase in the assay buffer.

    • The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure the reaction rate is linear over the desired time course.

3. Assay Procedure

  • Set up the microplate:

    • Add 180 µL of Assay Buffer to each well.

    • Include wells for blanks (no enzyme) and controls.

  • Add the substrate:

    • Add 10 µL of the 10 mM 4-nitrophenyl tetradecanoate stock solution to each well. The final substrate concentration will be 0.5 mM.

  • Pre-incubate:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction:

    • Add 10 µL of the enzyme solution to the appropriate wells to start the reaction.

    • For blank wells, add 10 µL of assay buffer instead of the enzyme solution.

  • Measure absorbance:

    • Immediately place the microplate in the reader and begin measuring the absorbance at 410 nm every minute for 10-30 minutes. The plate reader should be pre-warmed to the assay temperature.

4. Data Analysis

  • Calculate the rate of reaction:

    • For each well, plot absorbance versus time.

    • Determine the initial linear rate of the reaction (ΔAbs/min).

  • Calculate the amount of p-nitrophenol produced:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of p-nitrophenol production. The molar extinction coefficient (ε) for p-nitrophenol at pH 8.0 and 410 nm is approximately 18,000 M⁻¹cm⁻¹. The path length (l) for a standard 96-well plate is typically around 0.5 cm for a 200 µL volume.

  • Calculate Specific Activity:

    • Specific Activity (U/mg) = (Rate of pNP production (µmol/min)) / (Amount of enzyme in the well (mg))

    • One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Quantitative Data Summary

The substrate specificity of lipases can vary significantly. The following table summarizes kinetic parameters for a wild-type lipase with various 4-nitrophenyl esters, demonstrating the influence of the fatty acid chain length on enzyme activity.[2][3][4]

SubstrateFatty Acid Chain LengthVmax (U/mg protein)
4-Nitrophenyl acetateC20.42
4-Nitrophenyl butyrateC40.95
4-Nitrophenyl octanoateC81.1
4-Nitrophenyl dodecanoateC120.78
4-Nitrophenyl palmitateC160.18

Data adapted from a study on a wild-type lipase, illustrating the trend of activity with varying substrate chain lengths.[2][3][4] The optimal substrate for this particular lipase is 4-nitrophenyl octanoate. It is expected that 4-nitrophenyl tetradecanoate (C14) would have a Vmax between that of the C12 and C16 substrates.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Spontaneous hydrolysis of the substrate.Prepare substrate solution fresh. Run a blank control without enzyme and subtract the background rate.
No or low activity Inactive enzyme.Use a fresh enzyme preparation. Ensure proper storage conditions.
Incorrect pH or temperature.Optimize the assay pH and temperature for the specific lipase.
Non-linear reaction rate Substrate depletion.Use a lower enzyme concentration or a shorter reaction time.
Enzyme instability.Check the stability of the enzyme under the assay conditions.
Precipitation in wells Low solubility of the substrate.Ensure the organic solvent concentration is low and does not affect enzyme activity. The use of detergents like Triton X-100 can sometimes improve solubility.

Conclusion

The 4-nitrophenyl tetradecanoate assay is a reliable and adaptable method for quantifying neutral lipase activity. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay in their studies of lipid metabolism and for the screening of potential therapeutic compounds. Careful optimization of assay conditions for the specific lipase of interest is recommended to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Use of p-Nitrophenyl Myristate in Detergent Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of enzymes, particularly lipases, into detergent formulations is a key strategy for enhancing the removal of fatty and oily stains. To evaluate the efficacy and stability of these lipases within complex detergent matrices, a reliable and quantifiable assay is essential. p-Nitrophenyl myristate (pNPM) serves as a valuable chromogenic substrate for assessing lipase (B570770) activity. The enzymatic hydrolysis of pNPM releases p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically, providing a direct correlation to lipase activity. These application notes provide detailed protocols and data for utilizing pNPM in detergent formulation research.

The principle of the assay is based on the lipase-catalyzed hydrolysis of p-nitrophenyl myristate. This reaction yields myristic acid and p-nitrophenol. In an alkaline environment, p-nitrophenol converts to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 410 nm.[1][2]

Key Applications

  • Screening and Characterization of Novel Lipases: The pNPM assay is instrumental in identifying and characterizing new lipases with potential for use in detergents. It allows for the determination of substrate specificity, pH and temperature optima, and stability in the presence of various chemical agents.[3][4]

  • Assessing Lipase Stability in Detergent Formulations: A crucial aspect of detergent development is ensuring the enzymatic activity is maintained in the final product. The pNPM assay can be used to evaluate the compatibility and stability of lipases with different detergent components, including surfactants and oxidizing agents.[5][6][7]

  • Quality Control of Enzyme-Containing Detergents: This assay provides a reliable method for the quality control of manufactured detergents, ensuring consistent lipase activity in the final product.

Experimental Protocols

Protocol 1: Lipase Activity Assay Using p-Nitrophenyl Myristate

This protocol details the spectrophotometric measurement of lipase activity using pNPM as a substrate.

Materials:

  • p-Nitrophenyl myristate (pNPM)

  • Isopropanol

  • Tris-HCl buffer (50 mM, pH 8.0, or other desired pH)

  • Triton X-100 or other non-ionic surfactant

  • Lipase enzyme solution

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Solution Preparation:

    • Prepare a stock solution of pNPM (e.g., 10-20 mM) in isopropanol.[4] Due to the poor solubility of pNPM in aqueous solutions, it is crucial to first dissolve it in an organic solvent.[8]

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a non-ionic surfactant such as 0.4% Triton X-100.[8]

    • To create the working substrate solution, mix one part of the pNPM stock solution with nine parts of the assay buffer.[8] Sonication may be required to achieve a clear, homogenous emulsion.[8]

  • Enzyme Assay:

    • Pipette the substrate solution into the wells of a 96-well microplate or into cuvettes.

    • Pre-incubate the substrate solution at the desired assay temperature (e.g., 37°C or 40°C).

    • Initiate the reaction by adding a small volume of the lipase enzyme solution to the substrate solution.

    • Immediately measure the absorbance at 410 nm and continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

  • Calculation of Lipase Activity:

    • The rate of p-nitrophenol release is determined from the linear portion of the absorbance versus time curve.

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[4] The molar extinction coefficient of p-nitrophenol under the specific assay conditions is required for this calculation.

Protocol 2: Evaluation of Lipase Stability in the Presence of Detergents

This protocol is designed to assess the compatibility of a lipase with various commercial detergents or individual detergent components.

Materials:

  • Lipase enzyme solution

  • Commercial detergents (liquid and solid) or individual surfactants

  • p-Nitrophenyl myristate assay reagents (from Protocol 1)

  • Incubator or water bath

Procedure:

  • Detergent Solution Preparation:

    • Prepare solutions of the commercial detergents or individual surfactants at relevant concentrations (e.g., 1% v/v for liquid detergents or 7 mg/mL for solid detergents) in a suitable buffer.[7]

    • If the detergents contain endogenous enzymes, they should be inactivated by heat treatment (e.g., boiling for 10 minutes) prior to the experiment.[3]

  • Incubation:

    • Mix the lipase enzyme solution with the prepared detergent solutions.

    • Incubate the enzyme-detergent mixtures at a specified temperature (e.g., 40°C) for a defined period (e.g., 1 hour).[7] A control sample of the lipase in buffer without any detergent should also be incubated under the same conditions.

  • Residual Activity Measurement:

    • After incubation, measure the residual lipase activity of each sample using the pNPM assay described in Protocol 1.

    • The activity of the lipase incubated without detergent is considered as 100% (control).

    • The relative activity of the lipase in the presence of each detergent is calculated as a percentage of the control.

Data Presentation

Table 1: Effect of Various Detergents on Lipase Activity
Detergent ComponentTypeConcentrationEffect on Lipase ActivityReference
Triton X-100Non-ionic0.1% (v/v)Enhanced activity up to 175%[4]
Tween 20Non-ionic1%Slight activation below CMC[9]
Tween 80Non-ionic1%Slight activation below CMC[9]
Sodium Dodecyl Sulfate (SDS)Anionic0.1% (w/v)Inhibition by about 50%[4]
N-lauroylsarcosine (NLS)Anionic0.1% (v/v)Enhanced activity up to 175%[4]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.1% (v/v)Enhanced activity up to 175%[4]

Note: The effect of detergents on lipase activity is highly dependent on the specific lipase, detergent concentration, and assay conditions.

Visualizations

Enzymatic Hydrolysis of p-Nitrophenyl Myristate

G pNPM p-Nitrophenyl Myristate Lipase Lipase pNPM->Lipase H2O Water H2O->Lipase MyristicAcid Myristic Acid Lipase->MyristicAcid Hydrolysis pNP p-Nitrophenol (Colorless) Lipase->pNP pNPhenolate p-Nitrophenolate (Yellow) pNP->pNPhenolate Deprotonation OH Alkaline pH

Caption: Enzymatic hydrolysis of pNPM by lipase.

Experimental Workflow for Detergent Compatibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Activity Assay cluster_analysis Data Analysis Lipase Lipase Solution Incubate_Test Incubate Lipase with Detergents (e.g., 40°C, 1h) Lipase->Incubate_Test Incubate_Control Incubate Lipase with Buffer (Control) (e.g., 40°C, 1h) Lipase->Incubate_Control Detergents Detergent Solutions (Heat Inactivated) Detergents->Incubate_Test pNPM_Assay_Test Measure Residual Activity (pNPM Assay) Incubate_Test->pNPM_Assay_Test pNPM_Assay_Control Measure Activity (pNPM Assay) Incubate_Control->pNPM_Assay_Control Calculate Calculate Relative Activity (%) pNPM_Assay_Test->Calculate pNPM_Assay_Control->Calculate

Caption: Workflow for evaluating lipase stability in detergents.

References

Application Notes and Protocols: 4-Nitrophenyl Tetradecanoate in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrophenyl tetradecanoate (B1227901), also known as p-nitrophenyl myristate (pNPM), in food science. The primary application is the determination of lipase (B570770) and esterase activity, which is crucial for quality control, enzyme characterization, and understanding lipid metabolism in various food systems.

Introduction

4-Nitrophenyl tetradecanoate is a chromogenic substrate used for the spectrophotometric determination of lipolytic enzyme activity. The principle of the assay is based on the enzymatic hydrolysis of the ester bond in 4-nitrophenyl tetradecanoate by a lipase or esterase. This reaction releases 4-nitrophenol (B140041) (pNP), which, under alkaline conditions, forms the yellow-colored p-nitrophenolate anion. The rate of formation of this anion is directly proportional to the enzyme activity and can be quantified by measuring the increase in absorbance at approximately 405-415 nm.[1][2][3] This method is widely applicable in the food industry for assessing the quality of dairy products, fats, and oils, as well as for characterizing microbial lipases used in food processing.

Data Presentation

Table 1: Properties of 4-Nitrophenyl Tetradecanoate

PropertyValueReference
Alternate Names4-Nitrophenyl myristate, p-Nitrophenyl myristate[4]
CAS Number14617-85-7[4]
Molecular FormulaC₂₀H₃₁NO₄[4]
Molecular Weight349.46 g/mol [4]
AppearancePowder
SolubilityChloroform: 50 mg/mL[5]
Storage Temperature-20°C[5]

Table 2: Comparative Lipase Activity on Various p-Nitrophenyl Esters

This table presents the maximal velocity (Vmax) of a wild-type lipase on various p-nitrophenyl (pNP) ester substrates, illustrating the influence of the fatty acid chain length on enzyme activity. While specific data for 4-nitrophenyl tetradecanoate (C14) is not detailed in the cited study, the trend suggests that lipase activity is dependent on the acyl chain length.

SubstrateAcyl Chain LengthVmax (U/mg protein)Reference
p-Nitrophenyl acetateC20.42[6][7]
p-Nitrophenyl butyrateC40.95[6][7]
p-Nitrophenyl octanoateC81.1[6][7]
p-Nitrophenyl dodecanoateC120.78[6][7]
p-Nitrophenyl palmitateC160.18[6][7]

Experimental Protocols

Protocol 1: General Assay for Lipase Activity using 4-Nitrophenyl Tetradecanoate

This protocol provides a general method for determining lipase activity in a clear liquid sample, such as a purified enzyme solution or a clarified food extract.

Materials:

  • 4-Nitrophenyl tetradecanoate (pNPM)

  • Isopropanol (B130326)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Enzyme solution (e.g., lipase from microbial source, pancreatic lipase)

  • Sodium carbonate solution (Na₂CO₃), 0.1 M

  • Spectrophotometer (capable of reading at 410 nm)

  • Incubator or water bath (37°C)

Procedure:

  • Preparation of Substrate Stock Solution:

    • Dissolve 4-nitrophenyl tetradecanoate in isopropanol to a concentration of 10 mM. This is the substrate stock solution.

  • Preparation of Reaction Mixture:

    • Prepare the reaction mixture by adding 900 µL of 50 mM Tris-HCl buffer (pH 8.0) to a microcentrifuge tube.

    • Add 100 µL of the 10 mM pNPM stock solution to the buffer.

    • Mix thoroughly by vortexing to create an emulsion.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • To start the reaction, add 100 µL of the enzyme solution to the pre-incubated reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 250 µL of 0.1 M sodium carbonate solution. This will also raise the pH and allow for the development of the yellow color of the p-nitrophenolate ion.

  • Measurement:

    • Centrifuge the tubes to pellet any precipitate.

    • Measure the absorbance of the supernatant at 410 nm against a blank. The blank should contain all reagents except the enzyme solution, for which an equal volume of buffer is substituted.

Calculation of Lipase Activity:

One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions.

The activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA × V_total) / (ε × t × V_enzyme)

Where:

  • ΔA is the change in absorbance (absorbance of sample - absorbance of blank).

  • V_total is the total volume of the reaction mixture in mL.

  • ε is the molar extinction coefficient of p-nitrophenol at a specific pH and wavelength (e.g., 18,000 M⁻¹cm⁻¹ at 410 nm).[8]

  • t is the incubation time in minutes.

  • V_enzyme is the volume of the enzyme solution added in mL.

Protocol 2: Determination of Lipolytic Activity in Milk

This protocol is adapted for measuring lipase activity in a turbid sample like milk, which requires additional clarification steps.[9][10]

Materials:

  • Milk sample (raw or processed)

  • 4-Nitrophenyl tetradecanoate (pNPM)

  • Isopropanol

  • Tris-HCl buffer (e.g., 0.15 M, pH 8.5, to buffer against the acidity of the milk)[11]

  • Clarifying reagent for dairy products

  • Sodium carbonate solution (0.1 M)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Centrifuge the milk sample to separate the cream layer. Use the skim milk for the assay.

  • Reaction Setup:

    • In a test tube, mix a defined volume of the skim milk sample with the Tris-HCl buffer.

    • Prepare the substrate emulsion as described in Protocol 1 and add it to the milk-buffer mixture.

  • Enzymatic Reaction:

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Clarification and Measurement:

    • Stop the reaction by adding the clarifying reagent as per the manufacturer's instructions. This reagent helps to precipitate proteins and solubilize fat globules.

    • Add sodium carbonate solution to develop the color.

    • Centrifuge the sample at high speed to obtain a clear supernatant.

    • Measure the absorbance of the supernatant at 412 nm.[10]

  • Controls and Calculation:

    • Prepare a blank using a heat-inactivated milk sample to account for non-enzymatic hydrolysis.

    • Calculate the lipase activity as described in Protocol 1, taking into account the dilution of the milk sample.

Mandatory Visualization

Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement A Prepare Substrate (4-Nitrophenyl Tetradecanoate in Isopropanol) D Mix Substrate and Buffer A->D B Prepare Buffer (e.g., Tris-HCl, pH 8.0) B->D C Prepare Enzyme Sample (e.g., Clarified Food Extract) F Add Enzyme to Initiate Reaction C->F E Pre-incubate (e.g., 37°C, 5 min) D->E E->F G Incubate (e.g., 37°C, 15 min) F->G H Stop Reaction (Add Na₂CO₃) G->H I Measure Absorbance (410 nm) H->I J Calculate Lipase Activity I->J

Caption: Workflow for the spectrophotometric assay of lipase activity.

Signaling_Pathway sub 4-Nitrophenyl Tetradecanoate (Substrate) enz Lipase / Esterase (Enzyme) sub->enz Hydrolysis prod1 Myristic Acid enz->prod1 prod2 4-Nitrophenol (pNP) (Colorless at neutral pH) enz->prod2 prod3 4-Nitrophenolate Anion (Yellow) prod2->prod3 spec Spectrophotometric Measurement (410 nm) prod3->spec alk Alkaline pH (e.g., Na₂CO₃) alk->prod2

Caption: Principle of the chromogenic lipase assay.

References

Application Note: Real-Time Monitoring of Lipase-Catalyzed Reactions with p-Nitrophenyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol. Their broad substrate specificity and stability in organic solvents have led to their widespread use in various industrial applications, including the production of biofuels, pharmaceuticals, and fine chemicals. In drug discovery, lipases are targets for the development of anti-obesity and anti-hyperlipidemic drugs. Therefore, the ability to accurately and efficiently monitor lipase (B570770) activity in real-time is crucial for both basic research and high-throughput screening of potential inhibitors.

This application note provides a detailed protocol for a continuous spectrophotometric assay for measuring lipase activity using the chromogenic substrate p-nitrophenyl myristate (pNPM). The principle of this assay is based on the enzymatic hydrolysis of pNPM by lipase, which releases myristic acid and p-nitrophenol (pNP). The resulting pNP is a yellow-colored product that can be quantified by measuring the increase in absorbance at 405-410 nm, allowing for real-time monitoring of the enzymatic reaction. This microplate-based assay is simple, rapid, sensitive, and amenable to high-throughput applications.

Reaction Principle

The enzymatic reaction involves the hydrolysis of the ester bond in p-nitrophenyl myristate by a lipase. This reaction yields myristic acid and p-nitrophenol. The p-nitrophenol, in its phenolate (B1203915) form under alkaline conditions, has a distinct yellow color and absorbs light maximally around 405-410 nm.

G cluster_reactants Reactants cluster_products Products pNPM p-Nitrophenyl Myristate Lipase Lipase pNPM->Lipase H2O H₂O H2O->Lipase MyristicAcid Myristic Acid pNP p-Nitrophenol (yellow) Lipase->MyristicAcid Lipase->pNP

Figure 1: Enzymatic hydrolysis of p-nitrophenyl myristate by lipase.

Materials and Methods

Reagents and Equipment
  • p-Nitrophenyl myristate (pNPM)

  • Lipase enzyme

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Isopropanol (B130326) or Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader with temperature control and kinetic reading capabilities (405 or 410 nm)

  • Multichannel pipette

  • Reagent reservoirs

Solution Preparation
  • Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water.

  • Substrate Stock Solution (10 mM pNPM): Dissolve 3.494 g of p-nitrophenyl myristate in 100 mL of isopropanol or DMSO. This solution should be stored at -20°C.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (v/v) Triton X-100.

  • Substrate Working Solution: Prepare fresh before use. The optimal concentration may vary depending on the lipase being studied. A common starting point is to dilute the 10 mM pNPM stock solution in the Assay Buffer to a final concentration of 1 mM. For some lipases, the addition of bile salts such as sodium deoxycholate and sodium cholate (B1235396) to the assay buffer may be necessary to enhance activity.[1]

  • Enzyme Solution: Prepare a stock solution of the lipase in Tris-HCl buffer (50 mM, pH 8.0). The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Experimental Protocol

The following protocol is a general guideline and may require optimization for specific lipases or experimental conditions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Substrate Working Solution C Add Substrate Working Solution to microplate wells A->C B Prepare Enzyme Dilutions E Initiate reaction by adding Enzyme Solution B->E D Pre-incubate plate at desired temperature (e.g., 37°C) C->D D->E F Immediately place plate in microplate reader E->F G Measure absorbance at 405 nm in kinetic mode (e.g., every 30s for 10 min) F->G H Calculate initial reaction velocity (V₀) G->H I Determine kinetic parameters (Km, Vmax) H->I

Figure 2: General workflow for the lipase activity assay.
Assay Procedure

  • Prepare the Microplate:

    • Add 180 µL of the Substrate Working Solution to each well of a 96-well microplate.

    • Include control wells:

      • Blank (no enzyme): 180 µL of Substrate Working Solution and 20 µL of Tris-HCl buffer. This will account for any non-enzymatic hydrolysis of the substrate.

      • Positive Control (if available): A known lipase with a well-characterized activity.

  • Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes in the microplate reader.

  • Initiate the Reaction:

    • Add 20 µL of the Enzyme Solution to each well to start the reaction.

    • The final volume in each well will be 200 µL.

  • Real-Time Monitoring: Immediately start monitoring the change in absorbance at 405 nm (or 410 nm) in kinetic mode.[2] Readings should be taken at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes. Ensure the reaction rate is linear during the measurement period.

Data Analysis
  • Calculate the Rate of Reaction:

    • Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction.

    • The rate of p-nitrophenol production is calculated using the Beer-Lambert law: Rate (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 1000 Where:

      • ΔAbs/min is the initial rate of change in absorbance per minute.

      • ε is the molar extinction coefficient of p-nitrophenol at the specific pH and temperature of the assay (e.g., ~18,000 M⁻¹cm⁻¹ at pH 8.0). It is recommended to determine the extinction coefficient under the exact experimental conditions.

      • l is the path length of the sample in the microplate well (in cm). This is typically provided by the microplate reader manufacturer or can be determined empirically.

  • Define Enzyme Activity: One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions. Specific Activity (U/mg) = (Rate of reaction in U/mL) / (Concentration of protein in mg/mL)

  • Determine Kinetic Parameters: To determine the Michaelis-Menten constants (Km and Vmax), the assay should be performed with varying concentrations of p-nitrophenyl myristate. The initial velocities (V₀) are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. A Lineweaver-Burk plot can also be used for this purpose.[3]

Data Presentation

The following tables provide examples of kinetic parameters for lipases with p-nitrophenyl esters.

Table 1: Kinetic Parameters of Acinetobacter sp. AU07 Lipase with Various p-Nitrophenyl Esters [3]

SubstrateKm (mM)Vmax (U/mg)Vmax/Km
p-Nitrophenyl butyrate0.5116.9833.29
p-Nitrophenyl laurate0.1515.4499.81
p-Nitrophenyl myristate 0.17 14.61 102.93
p-Nitrophenyl palmitate0.1913.5971.53

Table 2: Kinetic Parameters of Lipase Variants with Various p-Nitrophenyl Esters [4]

SubstrateEnzyme VariantVmax (U/mg protein)Km (mM)Vmax/Km
p-Nitrophenyl acetateWild Type0.42--
p-Nitrophenyl butyrateWild Type0.95-0.83
p-Nitrophenyl octanoateWild Type1.1--
p-Nitrophenyl dodecanoateWild Type0.78--
p-Nitrophenyl palmitateWild Type0.18-0.063

Note: Km values were not explicitly provided for all substrates in the source.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Non-enzymatic hydrolysis of pNPM.Prepare the Substrate Working Solution fresh. Run a blank control and subtract its rate.
Low or no enzyme activity Inactive enzyme. Suboptimal assay conditions (pH, temp). Inhibitors present.Use a fresh enzyme preparation. Optimize pH and temperature. Check for potential inhibitors in the enzyme solution.
Non-linear reaction rate Substrate depletion. Enzyme instability. Product inhibition.Use a lower enzyme concentration or a shorter reaction time. Check enzyme stability under assay conditions.
Precipitation in wells Poor solubility of pNPM.Ensure adequate mixing of the Substrate Working Solution. Increase the concentration of Triton X-100 or add bile salts.

Conclusion

The p-nitrophenyl myristate-based spectrophotometric assay provides a robust and efficient method for the real-time monitoring of lipase activity. Its adaptability to a microplate format makes it highly suitable for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of lipases. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible results for their studies on lipase function and inhibition.

References

Troubleshooting & Optimization

troubleshooting turbidity in 4-nitrophenyl tetradecanoate lipase assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing turbidity and other issues with 4-nitrophenyl tetradecanoate (B1227901) lipase (B570770) assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of turbidity in my 4-nitrophenyl tetradecanoate lipase assay?

A1: Turbidity in colorimetric lipase assays using long-chain fatty acid esters like 4-nitrophenyl tetradecanoate (or the more commonly cited p-nitrophenyl palmitate/myristate) is most often caused by the low aqueous solubility of either the substrate itself or the fatty acid product released upon hydrolysis.[1][2] This leads to precipitation, which interferes with spectrophotometric readings.

Q2: How can I prevent my substrate solution from becoming turbid when added to the aqueous buffer?

A2: The key is to create a stable emulsion or micellar solution. This can be achieved by:

  • Using an appropriate co-solvent: Initially dissolve the 4-nitrophenyl tetradecanoate in an organic solvent like isopropanol (B130326), ethanol, or DMSO before diluting it into the aqueous assay buffer.[3][4]

  • Incorporating detergents or emulsifiers: Add agents like Triton X-100, sodium deoxycholate, or gum arabic to the assay buffer to help solubilize the substrate.[1][5]

  • Sonication: After adding the substrate to the buffer, sonicating the mixture can help create a fine, stable emulsion.[5][6]

Q3: My assay solution becomes turbid during the reaction. What is happening and how can I fix it?

A3: This is a classic sign of product precipitation. The lipase hydrolyzes the substrate, releasing tetradecanoic acid (myristic acid), which is poorly soluble in aqueous solutions and precipitates out, causing turbidity.[1] To resolve this, you can add emulsifiers such as Triton X-100 or bile salts like sodium deoxycholate to your reaction buffer to keep the fatty acid product in solution.[1]

Q4: Can the pH of my assay buffer contribute to turbidity?

A4: Yes, pH is a critical factor. Lipase activity is highly pH-dependent, and the solubility of fatty acids is also influenced by pH.[1] It's important to use a buffer system that is optimal for your specific lipase while also helping to maintain the solubility of the reaction components. Tris-HCl or phosphate (B84403) buffers at a pH around 8.0 are commonly used.[5][7]

Q5: I am observing high background noise in my assay. What are the potential causes?

A5: High background noise can stem from several sources:

  • Spontaneous substrate hydrolysis: The 4-nitrophenyl ester bond can be unstable and hydrolyze on its own, especially at higher pH values, leading to a high background reading of p-nitrophenol.[1]

  • Contaminated reagents: Buffers or other reagents may be contaminated with microbes that produce their own lipases.[1]

  • Interfering substances: Components in your sample matrix could be interfering with the assay.[1]

Troubleshooting Guide

Below are specific issues you may encounter and steps to resolve them.

Issue 1: Visible Precipitation or Cloudiness in the Reaction Well
  • Symptom: The solution in the microplate well appears cloudy or contains visible particles before or during the assay.

  • Logical Workflow for Troubleshooting:

    A Start: Turbidity Observed B Is turbidity present before adding enzyme? A->B C Yes: Substrate Precipitation B->C Yes D No: Product Precipitation B->D No E Action: Optimize Substrate Solubilization C->E F Action: Add Emulsifiers to Assay Buffer D->F G Review Substrate Solvent & Final Concentration E->G H Incorporate Detergents (e.g., Triton X-100) E->H I Apply Sonication E->I J Increase Emulsifier Concentration F->J K Add Bile Salts (e.g., Sodium Deoxycholate) F->K L End: Clear Solution G->L H->L I->L J->L K->L

    Caption: Troubleshooting workflow for turbidity.

  • Corrective Actions & Quantitative Data:

ParameterRecommended ModificationRationale
Substrate Solvent Dissolve substrate in Isopropanol or DMSO.4-nitrophenyl esters have poor aqueous solubility but are soluble in these organic solvents.[3][4]
Final Solvent % Keep the final co-solvent concentration low (e.g., <5-10%) in the assay.High concentrations of organic solvents can denature the lipase.[6]
Detergent Add Triton X-100 (e.g., 0.1-0.5% v/v) to the assay buffer.A non-ionic detergent that helps create mixed micelles to solubilize both substrate and product.[1][5]
Bile Salt Add Sodium Deoxycholate (e.g., 1-5 mM) to the assay buffer.Bile salts are natural emulsifiers that aid in lipase activity and product solubilization.[1][5]
Issue 2: Inconsistent or Non-Reproducible Results
  • Symptom: High variability between replicate wells or between experiments.

  • Potential Causes & Solutions:

CauseSolution
Incomplete Substrate Solubilization Ensure the substrate stock solution is fully dissolved and the final assay mixture is homogenous. Vortexing or sonication can help.[5][6]
Temperature Fluctuations Pre-incubate all reagents and the microplate at the assay temperature. Use a temperature-controlled plate reader.[1]
pH Variations Prepare buffers carefully and verify the pH at the assay temperature.[1]
Pipetting Errors Use calibrated pipettes and reverse pipetting for viscous solutions to ensure accuracy.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Lipase Assay using 4-Nitrophenyl Tetradecanoate

This method measures the release of p-nitrophenol, which can be quantified by measuring the absorbance at 410 nm.[1]

Materials:

  • 4-nitrophenyl tetradecanoate (substrate)

  • Isopropanol or DMSO

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Triton X-100

  • Lipase enzyme solution

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Substrate Stock Solution:

    • Dissolve 4-nitrophenyl tetradecanoate in isopropanol to a concentration of 10-20 mM. This is your stock solution.

  • Prepare Assay Buffer:

    • Prepare 50 mM Tris-HCl buffer, pH 8.0.

    • Add Triton X-100 to a final concentration of 0.2% (v/v) and mix well.

  • Prepare Substrate Working Solution:

    • Immediately before use, dilute the substrate stock solution into the assay buffer to the desired final concentration (e.g., 1 mM). A common method is to mix 1 volume of the stock solution with 9 volumes of the assay buffer.[5]

    • Vortex or sonicate briefly to form a stable emulsion. The solution should be a uniform, slightly cloudy emulsion, not a clear solution with precipitate.

  • Assay Setup (96-well plate):

    • Add 180 µL of the substrate working solution to each well.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of your enzyme solution (or sample) to each well.

    • For a blank or negative control, add 20 µL of the buffer used to prepare your enzyme.

  • Measurement:

    • Immediately measure the absorbance at 410 nm every minute for 10-20 minutes in a kinetic plate reader.

  • Calculation:

    • Determine the rate of change in absorbance (ΔAbs/min).

    • Calculate lipase activity using the molar extinction coefficient of p-nitrophenol at the specific pH of your assay.

Visualization of the Assay Workflow

Caption: Lipase assay experimental workflow.

References

Technical Support Center: Optimizing p-Nitrophenyl Myristate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for p-nitrophenyl myristate (pNPM) assays. Find troubleshooting tips and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my substrate solution (p-nitrophenyl myristate) cloudy?

A1: p-Nitrophenyl myristate is poorly soluble in aqueous solutions, which often leads to turbidity and precipitation. This can interfere with spectrophotometric readings.[1][2] To resolve this, the substrate is typically first dissolved in an organic solvent like isopropanol (B130326) and then dispersed in the assay buffer containing an emulsifying agent such as Triton X-100, sodium deoxycholate, or gum arabic.[1][2][3][4]

Q2: My blank (negative control) has a high background signal. What could be the cause?

A2: A high background signal is often due to the spontaneous hydrolysis of p-nitrophenyl myristate, which releases p-nitrophenol. This process is accelerated at higher pH values (alkaline conditions) and elevated temperatures.[5] To mitigate this, it is crucial to prepare fresh substrate solutions for each experiment and to subtract the absorbance of a no-enzyme control from all readings. If compatible with your enzyme, consider performing the assay at a slightly lower pH.

Q3: The color of the released p-nitrophenol seems to vary at different pH values. Why does this happen?

A3: The color and absorbance spectrum of p-nitrophenol are highly dependent on the pH of the solution.[5][6] In acidic to neutral solutions, p-nitrophenol is protonated and has an absorption maximum around 317-320 nm (appearing colorless or faintly yellow).[7][8] In alkaline solutions (pH > 7.2), it becomes deprotonated to the p-nitrophenolate ion, which is bright yellow and has an absorption maximum at 400-410 nm.[4][6] This is why assays are often stopped with a basic solution or run at a constant, typically alkaline, pH.

Q4: At what wavelength should I measure the absorbance of p-nitrophenol?

A4: The optimal wavelength depends on the pH of your final reaction mixture.

  • For alkaline conditions (pH > 8): Measure at 400-410 nm, where the yellow p-nitrophenolate ion has its maximum absorbance.[4][5] This provides the highest sensitivity.

  • For acidic or neutral conditions: The absorbance at 400-410 nm will be low. An alternative is to measure at the isosbestic point of approximately 347 nm.[7][9] At this wavelength, the molar absorptivity of the protonated and deprotonated forms of p-nitrophenol is the same, making the measurement independent of pH.[7][9] However, this method is less sensitive.[9]

Q5: How does temperature affect the assay?

A5: Temperature influences both the rate of the enzymatic reaction and the stability of the enzyme.[10][11] Increasing the temperature generally increases the reaction rate up to an optimum, after which the enzyme may begin to denature, leading to a loss of activity.[10][11] The optimal temperature is a balance between maximizing enzyme activity and maintaining its stability over the course of the assay.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results 1. Incomplete substrate solubilization.2. Pipetting errors.3. Temperature fluctuations during the assay.4. Enzyme instability at the assay pH or temperature.1. Ensure the pNPM is fully dissolved in the organic solvent before adding it to the buffer with emulsifier. Vortex or sonicate if necessary.[1]2. Use calibrated pipettes and ensure thorough mixing of reagents in each well.3. Use a temperature-controlled plate reader or water bath to maintain a constant temperature.[3]4. Perform stability studies to ensure your enzyme is stable under the chosen assay conditions for the duration of the experiment.
Low or no enzyme activity 1. Sub-optimal pH or temperature.2. Inactive enzyme.3. Presence of inhibitors in the sample or reagents.1. Systematically optimize the pH and temperature as described in the protocols below.2. Verify the activity of your enzyme with a known positive control substrate or a fresh batch of enzyme.3. Run controls to test for inhibition by buffer components, solvents, or compounds in your sample. Ensure the final concentration of organic solvents (like DMSO or isopropanol) is low, typically <5%, as they can inhibit enzyme activity.
Reaction rate decreases over time (non-linear kinetics) 1. Substrate depletion.2. Product inhibition.3. Enzyme denaturation over the assay period.1. Use a lower enzyme concentration or a shorter assay time to ensure you are measuring the initial velocity. Ensure substrate concentration is not limiting.2. Dilute the enzyme to reduce the rate of product formation.3. Lower the assay temperature or choose a pH where the enzyme exhibits greater stability.

Experimental Protocols & Data

Protocol 1: Determining the Optimal pH

This protocol outlines the steps to identify the optimal pH for your enzyme's activity using p-nitrophenyl myristate as the substrate.

1. Reagent Preparation:

  • Buffer Series: Prepare a series of buffers (e.g., 50 mM) covering a wide pH range (e.g., pH 4.0 to 10.0). It is crucial to use different buffer systems in their respective effective ranges to avoid artifacts (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, Tris-HCl for pH 7.5-9, glycine-NaOH for pH 9-10).[12]
  • Substrate Stock Solution: Prepare a concentrated stock solution of p-nitrophenyl myristate (e.g., 20 mM) in isopropanol.[4]
  • Enzyme Solution: Prepare a stock solution of your enzyme in a minimal buffer at a pH where it is known to be stable (e.g., pH 7.0).

2. Assay Procedure:

  • For each pH to be tested, prepare a working substrate solution. For example, mix 1 part of the pNPM stock solution with 9 parts of the desired pH buffer containing an emulsifier (e.g., 0.4% Triton X-100 and 0.1% gum arabic).[2]
  • In a 96-well plate, add the working substrate solution to each well.
  • Pre-incubate the plate at a constant, moderate temperature (e.g., 37°C) for 5 minutes.[3]
  • Initiate the reaction by adding a small volume of your enzyme solution to the wells. Include a no-enzyme control for each pH.
  • Measure the absorbance at 410 nm kinetically over a set period (e.g., 10-30 minutes) or as an endpoint measurement after a fixed time. If using an endpoint assay, stop the reaction by adding a high pH solution (e.g., 0.1 M Na₂CO₃) if the assay pH was acidic or neutral.
  • Calculate the rate of reaction (change in absorbance per minute) for each pH value, after subtracting the rate of the no-enzyme control.
  • Plot the reaction rate as a function of pH to determine the optimum.

Protocol 2: Determining the Optimal Temperature

This protocol is designed to find the temperature at which your enzyme exhibits maximum activity.

1. Reagent Preparation:

  • Prepare the optimal buffer as determined in Protocol 1.
  • Prepare the substrate and enzyme solutions as described above.

2. Assay Procedure:

  • Prepare the reaction mixtures (buffer and substrate) in a 96-well plate as described for the pH optimization.
  • Incubate separate plates (or use a gradient thermocycler) at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C, 65°C).[9][12]
  • Initiate the reaction by adding the enzyme to each well.
  • Measure the absorbance at 410 nm kinetically or as an endpoint. It is important that the spectrophotometer is set to the same temperature as the incubation.
  • Calculate the reaction rate for each temperature, correcting for any background hydrolysis.
  • Plot the reaction rate versus temperature to identify the optimum.

Data Presentation: pH and Temperature Optima for Various Lipases

The optimal conditions are highly dependent on the source of the enzyme. The following table summarizes findings from various studies for lipases/esterases using p-nitrophenyl esters.

Enzyme SourceSubstrateOptimal pHOptimal Temperature (°C)Reference
Acinetobacter sp.p-Nitrophenyl palmitate8.050[12]
Recombinant E. coli esterasep-Nitrophenyl acetate6.555[9]
Porcine Pancreas Lipase (B570770)p-Nitrophenyl laurate8.6 (Tris-HCl)30[9]
Bacillus sp. Lipasep-Nitrophenyl palmitate8.060N/A
Candida rugosa Lipasep-Nitrophenyl palmitate7.237N/A

Note: "N/A" indicates that while these are commonly cited conditions, a specific reference with systematic optimization was not found in the provided search results.

Visualizations

Experimental Workflow for pH Optimization

ph_optimization_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare Buffer Series (e.g., pH 4-10) mix_reagents Mix Substrate & Buffer in 96-well Plate prep_buffers->mix_reagents prep_substrate Prepare pNPM Stock Solution prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Stock Solution add_enzyme Initiate with Enzyme prep_enzyme->add_enzyme pre_incubate Pre-incubate at Constant Temp mix_reagents->pre_incubate pre_incubate->add_enzyme measure_abs Measure Absorbance (410 nm) add_enzyme->measure_abs calc_rate Calculate Reaction Rate (Correct for Blank) measure_abs->calc_rate plot_data Plot Rate vs. pH calc_rate->plot_data det_optimum Determine Optimal pH plot_data->det_optimum

Caption: Workflow for determining the optimal pH for enzyme activity.

Relationship Between pH and p-Nitrophenol Absorbance

pnp_absorbance cluster_forms p-Nitrophenol Forms cluster_conditions Solution pH cluster_absorbance Absorbance Maxima pnp_protonated Protonated pNP (Colorless) pnp_deprotonated Deprotonated pNP (Yellow Phenolate) pnp_protonated->pnp_deprotonated Equilibrium abs_320 ~317 nm pnp_protonated->abs_320 absorbs at abs_410 ~410 nm pnp_deprotonated->abs_410 absorbs at acidic_ph Acidic pH (<7) acidic_ph->pnp_protonated favors alkaline_ph Alkaline pH (>7.2) alkaline_ph->pnp_deprotonated favors pka pKa ≈ 7.15

Caption: The effect of pH on the form and absorbance of p-nitrophenol.

References

Technical Support Center: p-Nitrophenyl Myristate (pNPM) Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-nitrophenyl myristate (pNPM) enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your pNPM enzyme assays in a question-and-answer format.

Issue 1: High Background Absorbance or Spontaneous Substrate Hydrolysis

Q1: My negative control (no enzyme) shows a significant increase in absorbance over time. What could be the cause?

A1: High background absorbance in a pNPM assay is often due to the spontaneous hydrolysis of the p-nitrophenyl ester substrate, which is susceptible to degradation under certain conditions. Several factors can contribute to this issue:

  • pH of the Assay Buffer: p-Nitrophenyl esters are more rapidly hydrolyzed at alkaline pH.[1][2][3] The rate of hydrolysis increases significantly above pH 8.0.

  • Temperature: Higher incubation temperatures can accelerate the rate of spontaneous substrate hydrolysis.[1][3]

  • Buffer Composition: Certain buffer components can catalyze the hydrolysis of pNPM. For instance, buffers containing nucleophiles, such as thiols (e.g., DTT) or imidazole, can react with and hydrolyze the ester.[4][5] Ammonium (B1175870) salts present in the buffer can also hydrolyze p-nitrophenyl esters.[1]

  • Substrate Stock Integrity: The pNPM stock solution may have degraded over time due to improper storage or repeated freeze-thaw cycles.

Solutions:

  • Optimize Assay pH: If possible, perform the assay at a more neutral pH (around 7.0-7.5) to minimize spontaneous hydrolysis, while ensuring it is within the optimal range for your enzyme's activity.

  • Run a "Substrate Only" Blank: Always include a control well containing only the substrate and assay buffer (no enzyme) to measure the rate of spontaneous hydrolysis.[6] This background rate can then be subtracted from the rates of your experimental samples.

  • Prepare Fresh Substrate: Prepare fresh pNPM stock solution and assay solutions daily.

  • Evaluate Buffer Components: If your buffer contains potentially interfering substances, consider testing an alternative buffer system.

Issue 2: Poor Substrate Solubility and Assay Turbidity

Q2: My pNPM substrate solution is cloudy, or my assay plate becomes turbid upon adding the substrate. How can I resolve this?

A2: p-Nitrophenyl myristate is a lipophilic molecule with low solubility in aqueous solutions.[7] This can lead to the formation of a turbid suspension rather than a clear solution, which will interfere with spectrophotometric readings.[8]

Solutions:

  • Use of an Organic Co-solvent: pNPM is typically dissolved in an organic solvent like isopropanol (B130326) or chloroform (B151607) to create a stock solution.[7][8][9] This stock is then diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough to not affect your enzyme's activity.

  • Inclusion of Detergents or Emulsifying Agents: To improve the solubility of pNPM in the final assay volume, detergents or emulsifying agents are often necessary.[8][9] Common choices include Triton X-100, gum arabic, or sodium deoxycholate.[3][9] However, be aware that detergents can also interfere with the assay (see Issue 3).

  • Sonication or Vortexing: Gently sonicating or vortexing the substrate solution can help to create a more uniform emulsion.

Issue 3: Interference from Detergents

Q3: I'm using a detergent to solubilize my substrate, but I'm getting inconsistent or inhibited enzyme activity. Why is this happening?

A3: While necessary for substrate solubility, detergents can significantly impact enzyme activity and the assay itself.

  • Enzyme Inhibition or Activation: Detergents can alter the conformation of the enzyme, leading to either inhibition or, in some cases, activation. The effect is highly dependent on the specific enzyme and the detergent used. For example, SDS is an ionic detergent that is often denaturing, while non-ionic detergents like Triton X-100 or Tween 20 may be milder.[10]

  • Micelle Formation: Above their critical micelle concentration (CMC), detergents form micelles which can sequester the substrate, affecting its availability to the enzyme.[10]

  • Interference with Protein Adsorption: In plate-based assays, detergents can compete with the enzyme for binding to the surface of the microplate wells, which can be a source of variability.[11]

Solutions:

  • Detergent Titration: Empirically determine the optimal concentration of the chosen detergent. The goal is to use the minimum concentration required for substrate solubility that has the least impact on enzyme activity.

  • Test Different Detergents: The effect of a detergent can be enzyme-specific. Testing a panel of detergents (e.g., Triton X-100, Tween 20, CHAPS) is recommended to find the most suitable one for your system.

  • Run Appropriate Controls: Include controls to assess the effect of the detergent on the enzyme in the absence of the pNPM substrate, if a suitable alternative substrate is available.

Issue 4: Interference from Thiols and Other Reducing Agents

Q4: My assay contains DTT or another reducing agent, and the results are not as expected. Could this be a problem?

A4: Yes, thiol-containing compounds like dithiothreitol (B142953) (DTT) and β-mercaptoethanol can interfere with pNPM assays in a few ways:

  • Nucleophilic Attack: The thiol group is a nucleophile that can directly attack the ester bond of pNPM, leading to its hydrolysis and an increase in background signal.[5]

  • Reaction with Test Compounds: If you are screening for inhibitors, thiol-reactive compounds in your library will be sequestered by the DTT, potentially masking their inhibitory effect on the enzyme.[12][13]

Solutions:

  • Omit Thiols if Possible: If the enzyme is stable and active without a reducing agent, it is best to omit it from the assay buffer.

  • Use Alternative Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent that is generally less reactive with electrophilic compounds and may be a suitable alternative to DTT.[12]

  • Run Proper Controls: If a thiol-containing compound must be included, its effect on pNPM hydrolysis must be quantified in a no-enzyme control and subtracted from the results.

Frequently Asked Questions (FAQs)

Q: What is the optimal wavelength to measure the p-nitrophenolate product?

A: The optimal wavelength depends on the pH of the assay. The p-nitrophenolate anion, which is yellow, is the product measured. In alkaline conditions (pH > 8), the absorbance maximum is around 405-410 nm.[3] At neutral or acidic pH, the equilibrium shifts towards the protonated, colorless p-nitrophenol form, which has an absorbance maximum around 317 nm.[3] For assays run near neutral pH, a wavelength of 347 nm, the isosbestic point, can be used to minimize the effect of pH variations on the absorbance.[14]

Q: How can I be sure that the activity I'm measuring is from my enzyme of interest and not from other components in my sample?

A: This is a critical consideration, especially when working with complex biological samples like cell lysates or serum, which may contain other esterases.[14] Human serum albumin, for example, has been shown to exhibit pseudo-esterase activity and can hydrolyze p-nitrophenyl myristate.[15] To ensure specificity, consider the following:

  • Use a Purified Enzyme: Whenever possible, use a purified enzyme preparation.

  • Include Specific Inhibitors: If known, include a specific inhibitor of your target enzyme as a control. A significant decrease in activity in the presence of the inhibitor would suggest the measured activity is specific.

  • Heat-Inactivated Control: Prepare a control sample where the enzyme has been inactivated by heat. This will help to account for any non-enzymatic hydrolysis or activity from heat-stable components.

Q: My results are inconsistent and have poor reproducibility. What are some common sources of error?

A: Inconsistent results in colorimetric assays can often be traced back to procedural inconsistencies.[6][16]

  • Pipetting Errors: Ensure pipettes are properly calibrated, especially when working with small volumes.

  • Temperature Fluctuations: Maintain a consistent temperature during the incubation period, as enzyme activity is highly temperature-dependent.[17]

  • Inconsistent Incubation Times: Use a multichannel pipette or automated liquid handler to ensure that the reaction is initiated and stopped at consistent times for all wells.[6]

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate reactants and alter the reaction rate. To mitigate this, avoid using the outer wells or fill them with water or buffer.[6]

Quantitative Data Summary

Table 1: Common Interfering Substances and Their Effects
Interfering SubstanceTypical ConcentrationPotential Effect on pNPM AssayReference
Ammonium Sulfate > 40% saturationCan hydrolyze p-nitrophenyl esters, leading to high background. May also decrease enzyme activity.[1]
Dithiothreitol (DTT) 1-5 mMCan act as a nucleophile, directly hydrolyzing pNPM. Can also mask the effect of thiol-reactive inhibitors.[5][12]
Sodium Dodecyl Sulfate (SDS) > 0.2%Can denature enzymes and interfere with the assay.[10][18]
Tween-20 > 1%Can inhibit or activate enzymes and sequester substrate in micelles.[10][18]
EDTA > 0.5 mMCan interfere with metalloenzymes by chelating necessary metal cofactors.[18]

Experimental Protocols

Key Experiment: p-Nitrophenyl Myristate (pNPM) Lipase (B570770)/Esterase Assay

This protocol provides a general framework for a colorimetric assay using pNPM in a 96-well plate format. It should be optimized for your specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.5. The optimal buffer and pH should be determined empirically for the enzyme of interest.

  • pNPM Substrate Stock Solution (10 mM): Dissolve 34.95 mg of p-nitrophenyl myristate (MW: 349.46 g/mol ) in 10 mL of isopropanol. Store at -20°C in small aliquots, protected from light.

  • Detergent Stock Solution (e.g., 10% Triton X-100): Prepare a 10% (w/v) solution of Triton X-100 in deionized water.

  • Enzyme Solution: Prepare serial dilutions of your enzyme in the assay buffer. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.

  • Stop Solution (Optional): A solution to stop the enzymatic reaction, such as 3 M NaOH, can be used for endpoint assays.[6]

2. Assay Procedure (96-well plate format):

  • Prepare Substrate Working Solution: On the day of the experiment, prepare the substrate working solution. For example, to make a 1 mM pNPM solution in assay buffer with 0.5% Triton X-100, mix 1 mL of the 10 mM pNPM stock, 0.5 mL of 10% Triton X-100, and 8.5 mL of assay buffer. Vortex or sonicate briefly to ensure a uniform emulsion.

  • Set up the Assay Plate:

    • Blank Wells: Add 100 µL of assay buffer.

    • Negative Control (No Enzyme) Wells: Add 50 µL of assay buffer.

    • Test Wells: Add 50 µL of your diluted enzyme solutions.

    • Positive Control Wells (if applicable): Add 50 µL of a known active enzyme solution.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 50 µL of the substrate working solution to all wells (except the blank) to start the reaction. The final volume in these wells will be 100 µL.

  • Monitor Absorbance:

    • Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every 30-60 seconds for a period over which the reaction is linear (e.g., 10-30 minutes). The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

    • Endpoint Assay: Incubate the plate at the assay temperature for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of the stop solution. Read the final absorbance at 405 nm.

3. Data Analysis:

  • Subtract the absorbance of the blank from all other readings.

  • For kinetic assays, calculate the rate of reaction (ΔAbs/min) for each well.

  • Subtract the rate of the negative control (spontaneous hydrolysis) from the rates of all enzyme-containing wells.

  • Plot the corrected rate of reaction against the enzyme concentration to determine the linear range of the assay.

Visualizations

Experimental Workflow

G Figure 1. General Experimental Workflow for pNPM Assays prep Reagent Preparation (Buffer, Substrate, Enzyme) plate Assay Plate Setup (Controls, Enzyme Dilutions) prep->plate preinc Pre-incubate Plate (e.g., 37°C for 5 min) plate->preinc start Initiate Reaction (Add Substrate Working Solution) preinc->start read Monitor Absorbance (Kinetic or Endpoint at 405 nm) start->read analyze Data Analysis (Correct for Blank and Controls) read->analyze

Caption: General Experimental Workflow for pNPM Assays

Troubleshooting Logic for High Background

G Figure 2. Troubleshooting High Background Signal start High Background in No-Enzyme Control? check_ph Is pH > 8.0? start->check_ph Yes ok Background Normal start->ok No check_temp Is Temperature High? check_ph->check_temp No sol_ph Action: Lower Assay pH check_ph->sol_ph Yes check_buffer Buffer Contains Nucleophiles (e.g., DTT)? check_temp->check_buffer No sol_temp Action: Lower Temperature check_temp->sol_temp Yes check_substrate Is Substrate Stock Old? check_buffer->check_substrate No sol_buffer Action: Change Buffer or Run Appropriate Control check_buffer->sol_buffer Yes sol_substrate Action: Prepare Fresh Substrate check_substrate->sol_substrate Yes

Caption: Troubleshooting High Background Signal

References

how to avoid spontaneous hydrolysis of 4-nitrophenyl tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the spontaneous hydrolysis of 4-nitrophenyl tetradecanoate (B1227901) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 4-nitrophenyl tetradecanoate and why is it used?

4-nitrophenyl tetradecanoate, also known as 4-nitrophenyl myristate, is a chemical compound used as a chromogenic substrate in various biochemical assays.[1][2] It is particularly useful for detecting and quantifying the activity of lipases and esterases.[2][3] The enzymatic hydrolysis of the colorless 4-nitrophenyl tetradecanoate releases 4-nitrophenol, a yellow-colored product that can be measured spectrophotometrically to determine enzyme kinetics.[4][5]

Q2: What are the primary causes of spontaneous hydrolysis of 4-nitrophenyl tetradecanoate?

Spontaneous hydrolysis, which is the breakdown of the ester bond without enzymatic action, can be initiated by several factors:

  • pH: The stability of 4-nitrophenyl tetradecanoate is highly dependent on pH. Both acidic and basic conditions can catalyze its hydrolysis.[4][6]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including spontaneous hydrolysis.[7]

  • Aqueous Solutions: 4-nitrophenyl tetradecanoate is sparingly soluble in aqueous buffers and prolonged exposure can lead to hydrolysis.[8] It is not recommended to store aqueous solutions of this compound for more than a day.[8]

  • Contaminants: The presence of nucleophiles or contaminating hydrolases in the experimental setup can also lead to its degradation.

Q3: How should I properly store 4-nitrophenyl tetradecanoate to ensure its stability?

To maintain the integrity of 4-nitrophenyl tetradecanoate, proper storage is crucial. It is a powder that is chemically stable under standard ambient conditions.[3] For long-term storage, it is recommended to keep it in a tightly closed container in a dry and well-ventilated place at temperatures between -20°C and 8°C.[2][3][9][10]

Troubleshooting Guide: Minimizing Spontaneous Hydrolysis

This guide addresses common issues encountered during experiments that can lead to the unwanted breakdown of 4-nitrophenyl tetradecanoate.

Problem Potential Cause Recommended Solution
High background signal in control wells (no enzyme) Spontaneous hydrolysis of the substrate.1. Optimize pH: Ensure the buffer pH is as close to neutral as possible and is not contributing to hydrolysis. Run a buffer-only control to check for this. 2. Control Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of spontaneous hydrolysis. 3. Freshly Prepare Solutions: Prepare the substrate solution immediately before use. Avoid storing aqueous solutions of 4-nitrophenyl tetradecanoate.[8] 4. Solvent Choice: For stock solutions, use anhydrous organic solvents like DMSO or ethanol (B145695) and store at -20°C.[8] One study noted that p-nitrophenyl esters are remarkably stable in DMSO with no hydrolysis detected over nine hours.[11][12]
Inconsistent results between experimental replicates Variable rates of spontaneous hydrolysis.1. Standardize Incubation Times: Use consistent and minimal incubation times for all samples to reduce the contribution of time-dependent spontaneous hydrolysis. 2. Ensure Homogeneity: When diluting the DMSO stock solution into an aqueous buffer, ensure rapid and thorough mixing to avoid precipitation and create a homogenous solution.[13]
Gradual increase in absorbance over time in all samples Slow, continuous hydrolysis of the substrate.1. Subtract Background: Always include a no-enzyme control and subtract its absorbance reading from all other samples to correct for the background hydrolysis rate. 2. Purity of Reagents: Use high-purity water and buffer components to avoid contaminants that may catalyze hydrolysis.

Experimental Protocols

Protocol for Assessing the Stability of 4-Nitrophenyl Tetradecanoate

This protocol allows for the determination of the rate of spontaneous hydrolysis under specific experimental conditions (e.g., different buffers, pH, or temperatures).

Materials:

  • 4-Nitrophenyl tetradecanoate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • Spectrophotometer capable of reading at 405-413 nm[4]

  • 96-well microplate or cuvettes

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Dissolve 4-nitrophenyl tetradecanoate in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C.

  • Prepare Working Solution: Immediately before the experiment, dilute the stock solution in the aqueous buffer to the final desired concentration. It is crucial to add the DMSO stock to the buffer with vigorous mixing to prevent precipitation.[13]

  • Set up the Assay:

    • Pipette the working solution into the wells of a microplate or cuvettes.

    • Include a "buffer + DMSO" blank to zero the spectrophotometer.

  • Incubation and Measurement:

    • Incubate the plate or cuvettes at the desired experimental temperature.

    • Measure the absorbance at 405-413 nm at regular time intervals (e.g., every 5 minutes for 1 hour).

  • Data Analysis:

    • Plot absorbance versus time.

    • The slope of this line represents the rate of spontaneous hydrolysis under the tested conditions.

Visualizations

Hydrolysis of 4-Nitrophenyl Tetradecanoate

Hydrolysis sub 4-Nitrophenyl Tetradecanoate prod1 4-Nitrophenol (Yellow Product) sub->prod1 Hydrolysis prod2 Tetradecanoic Acid sub->prod2 Hydrolysis catalyst H₂O (pH, Temp) catalyst->sub

Caption: Pathway of 4-nitrophenyl tetradecanoate hydrolysis.

Troubleshooting Workflow for High Background Signal

Troubleshooting start High Background Signal (No Enzyme Control) q1 Is the substrate solution freshly prepared? start->q1 sol1 Prepare fresh substrate solution before each use. q1->sol1 No q2 Is the buffer pH neutral? q1->q2 Yes sol1->q2 sol2 Adjust buffer to a neutral pH. q2->sol2 No q3 Is the experimental temperature minimized? q2->q3 Yes sol2->q3 sol3 Lower the incubation temperature. q3->sol3 No end Background signal minimized q3->end Yes sol3->end

Caption: Troubleshooting logic for high background hydrolysis.

References

correcting for p-nitrophenol absorbance in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-nitrophenol (pNP) based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for pNP absorbance in complex samples and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is p-nitrophenol (pNP) and why is its absorbance spectrum pH-dependent?

A1: p-Nitrophenol (pNP) is a chromogenic compound widely used in enzyme assays. In these assays, an enzyme cleaves a substrate containing a pNP group, releasing free pNP. The concentration of the released pNP is then quantified spectrophotometrically to determine enzyme activity.[1]

The absorbance of pNP is highly dependent on the pH of the solution because it exists in two forms: a protonated, colorless form and a deprotonated, yellow-colored anion (p-nitrophenolate).[2]

  • Under acidic or neutral conditions (pH < 7) , the equilibrium favors the undissociated, protonated form, which has a maximum absorbance peak around 317-320 nm.[2][3]

  • Under basic conditions (pH > 9) , the equilibrium shifts to the deprotonated p-nitrophenolate ion, which is bright yellow and has a strong absorbance maximum between 400 nm and 410 nm.[3][4][5]

This pH-dependent color change is the reason why pNP-based enzyme assays are typically stopped by adding a strong base (like NaOH), ensuring all pNP is converted to its colored form for consistent and sensitive measurement.[6]

Q2: What is the correct wavelength to measure pNP absorbance?

A2: The optimal wavelength depends on your experimental conditions and the potential for pH-related interference.

  • 400-410 nm: This is the most common range for measuring the yellow p-nitrophenolate ion under alkaline conditions.[1][5] It offers the highest sensitivity. To use this wavelength, you must ensure the final pH of all samples and standards is consistently high and identical.

  • 317 nm: This wavelength can be used to measure the protonated form of pNP under strongly acidic conditions. This is less common but can be a useful strategy to avoid interference from substances that absorb in the 400 nm range.[3][7]

  • 347 nm (Isosbestic Point): An isosbestic point is a wavelength where the molar absorptivity of two or more species in a mixture is the same. For pNP, the absorbance at 347 nm is independent of pH.[4][8] Measuring at this wavelength can be advantageous if you cannot control the final pH of your samples precisely, though it may result in lower sensitivity compared to measuring at 400 nm.[8]

Q3: What are the most common sources of interference in pNP assays with complex samples?

A3: Complex samples, such as soil extracts, cell lysates, or biological fluids, can contain various substances that interfere with accurate pNP quantification.

  • Endogenous Colored Compounds: The sample matrix itself may contain compounds that absorb light at the same wavelength as pNP. A prime example is dissolved organic matter (DOM) in soil extracts, which can be dark-colored and artificially inflate absorbance readings at 410 nm.[9] Similarly, endogenous compounds in biological samples like bilirubin (B190676) or hemoglobin can cause interference.[10]

  • Turbidity and Particulates: Suspended particles in the sample can scatter light, leading to erroneously high absorbance readings. This is common in soil slurries or poorly clarified lysates.

  • Interfering Substances: Some molecules can directly interfere with the assay. For instance, Fe(OH)₃ nanoparticles, which can be present in environmental water samples, have strong absorbance at both 317 nm and 400 nm.[3][11] High concentrations of certain carbohydrates, like glucose, have also been shown to interfere with some pNP-based esterase assays.[8]

  • Signal Quenching or Sorption: Components in the sample matrix can sometimes bind to the released pNP, preventing its detection. This is a known issue in soil samples where pNP can be adsorbed onto soil particles.[9]

  • pH Alterations: If the sample has a strong buffering capacity, it may alter the final pH of the assay, leading to incomplete conversion of pNP to its colored form and inconsistent results.

Q4: How do I properly design my experiment to include controls and blanks for accurate results?

A4: A comprehensive set of controls and blanks is critical for correcting for background absorbance and other interferences. The table below outlines the essential blanks for a typical pNP-based enzyme assay.

Blank / Control TypeComponentsPurpose
Reagent Blank All assay reagents (buffer, substrate, stop solution) but NO sample/enzyme .To measure the rate of non-enzymatic (abiotic) substrate hydrolysis.[12]
Sample Blank Sample/enzyme + all assay reagents EXCEPT the pNP-substrate .To correct for the intrinsic color/absorbance of the sample itself. This is crucial for colored samples like soil extracts.[9]
pNP Spike-Recovery Control Sample + a known concentration of pNP standard (no substrate).To determine if the sample matrix is quenching the pNP signal or if pNP is being lost due to sorption to sample components.[9]

These controls should be run alongside your experimental samples and the pNP standard curve. The final absorbance for your samples is then calculated by subtracting the absorbance of the relevant blanks.

Troubleshooting Guides

Problem: My sample blanks (sample without substrate) show high absorbance.

This is a common issue with complex, colored samples. The absorbance is likely coming from endogenous compounds in your sample matrix.

Solution Workflow:

  • Confirm the Issue: Ensure the high reading is not due to contamination. Remake the blank and re-read.

  • Implement Correction: Subtract the average absorbance of the sample blank from the absorbance of your corresponding experimental sample. This is the most direct way to correct for the background color.

  • Sample Pre-treatment (If subtraction is insufficient):

    • Centrifugation/Filtration: Spin down your samples at high speed (e.g., 14,000 rpm) or use a syringe filter to remove all particulate matter that may be scattering light.[9]

    • Dilution: If the background color is extremely high, you may need to dilute your sample. Be sure to account for the dilution factor in your final calculations and verify that the enzyme activity is still within the linear range of the assay.

  • Alternative Wavelength: If a specific interfering substance is known, consider changing the measurement wavelength. For example, if you have Fe(OH)₃ interference, a protocol involving acidification and reading at 317 nm may resolve the issue.[3][7]

Problem: My results are inconsistent and not reproducible.

Poor reproducibility can stem from several factors, often related to slight variations in protocol execution.

Troubleshooting Checklist:

  • pH Control: Is the pH of your final reaction mixture consistent across all wells/cuvettes? The buffering capacity of your stop solution must be sufficient to overcome any buffering from your sample. Verify the final pH of a few test wells.

  • Pipetting Accuracy: Small errors in pipetting enzyme, substrate, or stop solution can lead to large variations. Ensure your pipettes are calibrated and use proper technique.

  • Temperature: Were all incubations performed at the same, stable temperature? Enzyme activity is highly temperature-dependent.

  • Timing: Is the incubation time precisely the same for all samples? For kinetic assays, ensure that the stop solution is added at exact intervals.[6]

  • Mixing: Are all components thoroughly mixed upon addition? Inadequate mixing can lead to non-uniform reactions.

  • Standard Curve: Is your standard curve linear (R² > 0.99)?[9] Are your sample absorbance values falling within the linear range of your standard curve? If not, adjust your sample concentration or incubation time.

Problem: I suspect my sample is quenching the pNP signal.

Quenching or sorption occurs when a component in the sample matrix reduces the absorbance of the pNP produced, leading to an underestimation of enzyme activity.

Confirmation and Correction Protocol:

  • Perform a pNP Spike-Recovery Experiment:

    • Prepare two sets of tubes:

      • Set A (Control): Assay buffer + a known concentration of pNP standard (e.g., 50 µM).

      • Set B (Sample Spike): Your sample + the same known concentration of pNP standard.

    • Do not add any pNP-substrate. Incubate these tubes under the same conditions as your main experiment.

    • Add stop solution and measure the absorbance at 400-410 nm.

  • Calculate Percent Recovery:

    • Recovery (%) = (Absorbance of Set B - Absorbance of Sample Blank) / (Absorbance of Set A) * 100

  • Interpret the Results:

    • Recovery ≈ 100%: No significant quenching is occurring.

    • Recovery < 90%: Significant quenching or sorption is present. You must correct for this by dividing your calculated pNP concentration in your experimental samples by the recovery ratio (e.g., if recovery is 80%, divide by 0.80).[9]

Experimental Protocols & Data

Key p-Nitrophenol Absorbance Characteristics

The table below summarizes the key spectral characteristics of p-nitrophenol, which are fundamental to assay design and troubleshooting.

pH ConditionPredominant FormMax Absorbance (λmax)AppearanceNotes
Acidic (< 4)Protonated (pNP)~317 nm[3][4]ColorlessAbsorbance is proportional to concentration.
Basic (> 9)Deprotonated (p-nitrophenolate)~400-410 nm[2][5]YellowStandard wavelength for endpoint assays due to high signal.
All pH valuesMixture347 nm (Isosbestic Point)[4][8]VariesAbsorbance is independent of pH, useful for avoiding pH-related artifacts.
Protocol: Creating a pNP Standard Curve in a Complex Matrix

To account for matrix effects, the standard curve should be prepared in a solution that mimics the final reaction conditions as closely as possible.

  • Prepare a pNP Stock Solution: Create a concentrated stock solution of pNP (e.g., 5 mM) in the same buffer used for your enzyme assay.[9]

  • Prepare Dilutions: Perform a serial dilution of the pNP stock solution to create a range of standards (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Mimic Final Conditions: For each standard, combine:

    • The same volume of "spent" sample (a sample that has been carried through the entire procedure, including incubation, but without substrate) as in your experimental wells.

    • The pNP standard dilution.

    • The stop solution.

    • Ensure the final volume is the same as your experimental samples.

  • Measure Absorbance: Read the absorbance of the standards at the chosen wavelength (e.g., 410 nm).

  • Plot the Curve: Plot absorbance versus pNP concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be >0.99.[9] This equation will be used to convert the absorbance readings of your experimental samples into pNP concentrations.

Visualized Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Samples, Standards & Blanks p2 Add Assay Buffer & Sample/Enzyme p1->p2 p3 Pre-incubate at Assay Temperature p2->p3 r1 Initiate Reaction: Add pNP-Substrate p3->r1 Start Timing r2 Incubate for Fixed Time (e.g., 30 min) r1->r2 r3 Terminate Reaction: Add Stop Solution (e.g., NaOH) r2->r3 a1 Measure Absorbance (e.g., at 410 nm) r3->a1 Stable Endpoint a2 Calculate Corrected Absorbance (Sample - Blanks) a1->a2 a3 Determine pNP Concentration using Standard Curve a2->a3

Caption: General experimental workflow for a pNP-based endpoint enzyme assay.

G start High Absorbance in Sample Blank? check_particulates Is the sample turbid or contains particulates? start->check_particulates Yes correct_subtract Use Sample Blank Subtraction: Abs(Corrected) = Abs(Sample) - Abs(Blank) start->correct_subtract No check_particulates->correct_subtract No action_centrifuge Action: Centrifuge or filter the sample post-incubation. check_particulates->action_centrifuge Yes check_quench Is signal quenching suspected? correct_subtract->check_quench action_centrifuge->correct_subtract action_spike Action: Perform pNP spike-recovery experiment. solution_quench_correct Apply Correction Factor from Spike-Recovery action_spike->solution_quench_correct check_quench->action_spike Yes solution_ok Result is Corrected check_quench->solution_ok No

Caption: Troubleshooting decision tree for high background absorbance in complex samples.

References

Technical Support Center: Stability of p-Nitrophenyl Myristate (pNPM) Substrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of p-nitrophenyl myristate (pNPM) substrate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid p-Nitrophenyl Myristate (pNPM)?

A1: Solid pNPM is a powder and should be stored at -20°C for long-term stability, where it can be viable for up to three years. For shorter durations, storage at 4°C for up to two years is also acceptable. The powder form is stable at room temperature for a few days, which is generally sufficient for shipping purposes.

Q2: How should I prepare a pNPM stock solution?

A2: pNPM is sparingly soluble in aqueous solutions but readily dissolves in organic solvents. It is recommended to first dissolve pNPM in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or chloroform (B151607) to create a concentrated stock solution.

Q3: What is the best way to store pNPM solutions?

A3: For optimal stability, prepared pNPM solutions in organic solvents should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions are not recommended for storage for more than a day; they should be prepared fresh before each experiment and kept on ice.[1]

Q4: My pNPM solution turns yellow over time. What does this indicate?

A4: A yellow coloration in your pNPM solution indicates the presence of p-nitrophenol (or its phenolate (B1203915) form), which is a product of pNPM hydrolysis. This suggests that your substrate is degrading. The rate of this spontaneous hydrolysis is dependent on the pH and temperature of the solution.[1]

Q5: At what pH is the pNPM substrate most stable?

A5: p-Nitrophenyl esters like pNPM are most stable at a neutral pH. The rate of spontaneous hydrolysis increases in both acidic and, more significantly, in alkaline (basic) conditions. For instance, the analogous compound p-nitrophenyl palmitate shows high stability below pH 7.0 but undergoes spontaneous hydrolysis at pH 8.0.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background absorbance in the blank (substrate only) control. Spontaneous hydrolysis of pNPM in the assay buffer.- Prepare the substrate solution fresh before each use and keep it on ice.- Ensure the pH of your assay buffer is not highly alkaline; optimal enzyme activity should be balanced with substrate stability.- Run a "substrate only" control for each experiment to measure and subtract the rate of spontaneous hydrolysis from the enzyme-catalyzed rate.[1]
The substrate solution is cloudy or forms a precipitate upon addition to the aqueous buffer. pNPM has low solubility in aqueous solutions, leading to the formation of an emulsion or precipitation.- First, dissolve the pNPM in a water-miscible organic solvent like isopropanol (B130326) or DMSO before adding it to the buffer.- Incorporate a non-ionic detergent, such as Triton X-100, or a bile salt like deoxycholate into the assay buffer to improve substrate solubility and create a stable emulsion.[4]- Sonication of the final substrate solution can help to create a more uniform emulsion.
Inconsistent or non-reproducible results between assays. - Degradation of pNPM stock solution.- Inconsistent preparation of the substrate emulsion.- Variations in assay temperature or pH.- Aliquot the pNPM stock solution to minimize freeze-thaw cycles.- Follow a standardized and detailed protocol for the preparation of the substrate working solution to ensure consistency.- Precisely control the temperature and pH of the assay, as both can affect the rate of hydrolysis and the absorbance of the p-nitrophenol product.[2][5]
Low or no enzyme activity detected. - The substrate may not be accessible to the enzyme due to poor emulsification.- The pNPM may have degraded prior to the assay.- Optimize the concentration of detergents and/or bile salts in your assay buffer to ensure a stable and fine emulsion.- Always use a freshly prepared substrate solution or one that has been stored properly at low temperatures.

Stability Data

Condition Relative Stability Observations and Recommendations
pH < 7.0 HighpNPP is reported to be stable at acidic to neutral pH with minimal spontaneous hydrolysis.[2][3] For assays in this pH range, background hydrolysis is less of a concern.
pH 7.0 - 8.0 ModerateSpontaneous hydrolysis becomes more significant as the pH approaches and exceeds neutral. A "substrate only" control is essential to correct for background absorbance.
pH > 8.0 LowThe rate of spontaneous hydrolysis increases significantly in alkaline conditions.[1][6] It is crucial to prepare solutions fresh and perform the assay immediately. Consider if the enzyme is sufficiently active at a lower pH to minimize background.
Low Temperature (on ice, 4°C) HighKeeping the substrate solution on ice or refrigerated will significantly slow down the rate of spontaneous hydrolysis.
Room Temperature (~25°C) Moderate to LowThe rate of hydrolysis is noticeable at room temperature, especially at non-neutral pH. Avoid leaving substrate solutions at room temperature for extended periods.
Elevated Temperature (e.g., 37°C) LowHigher temperatures will accelerate the rate of spontaneous hydrolysis. It is important to pre-incubate other assay components to the desired temperature before adding the fresh, cold substrate solution to start the reaction.

Experimental Protocols

Protocol for Preparation of a pNPM Substrate Emulsion for Lipase (B570770) Assays

This protocol is a general guideline and may require optimization for specific enzymes and assay conditions.

Materials:

  • p-Nitrophenyl myristate (pNPM)

  • Isopropanol

  • Triton X-100

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Sonicator

Procedure:

  • Prepare the Substrate-Detergent Solution:

    • Dissolve pNPM in isopropanol to a concentration of approximately 15-20 mM.

    • Add Triton X-100 to this solution to a final concentration of around 0.4% (v/v).

    • Mix thoroughly until the pNPM and Triton X-100 are completely dissolved. This is your concentrated substrate stock.

  • Prepare the Working Substrate Emulsion:

    • Warm your assay buffer to the desired reaction temperature.

    • To create the working emulsion, add the substrate-detergent stock solution to the pre-warmed assay buffer. A common dilution is 1 part stock to 9 parts buffer.

    • Immediately after mixing, sonicate the solution for 5-10 minutes to ensure a fine and stable emulsion.

    • The final emulsion should be used promptly in the enzyme assay.

Protocol for Assessing the Spontaneous Hydrolysis of pNPM

This protocol allows for the quantification of the non-enzymatic hydrolysis of pNPM under your specific assay conditions.

Materials:

  • pNPM working substrate emulsion (prepared as described above)

  • Assay Buffer

  • Spectrophotometer or plate reader capable of measuring absorbance at 410 nm

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare the pNPM working substrate emulsion in your chosen assay buffer.

  • Add the same volume of this emulsion to your control wells/cuvettes as you would in your enzymatic reaction (but without the enzyme).

  • Incubate the control samples at the same temperature as your enzyme assay.

  • At regular time intervals (e.g., every 5 minutes for 30-60 minutes), measure the absorbance at 410 nm.

  • Plot the absorbance at 410 nm against time. The slope of this line represents the rate of spontaneous hydrolysis of pNPM under your assay conditions.

  • This rate should be subtracted from the rate observed in the presence of your enzyme to determine the true enzymatic activity.

Visual Guides

Workflow for Preparing pNPM Substrate Solution

G cluster_prep Preparation of pNPM Stock cluster_emulsion Preparation of Working Emulsion pNPM Weigh solid pNPM Solvent Add Isopropanol/DMSO pNPM->Solvent Dissolve in Detergent Add Triton X-100 Solvent->Detergent Add Mix_Stock Vortex to dissolve Detergent->Mix_Stock Stock Concentrated Stock Solution Mix_Stock->Stock Add_Stock Add Stock to Buffer (e.g., 1:9) Stock->Add_Stock Buffer Pre-warm Assay Buffer Buffer->Add_Stock Sonicate Sonicate for 5-10 min Add_Stock->Sonicate Emulsion Working Substrate Emulsion Sonicate->Emulsion Assay Enzyme Assay Emulsion->Assay Use immediately in assay G Start High Background Absorbance in 'Substrate Only' Control Check_pH Is the assay buffer pH > 8.0? Start->Check_pH Check_Temp Is the assay temperature elevated (e.g., > 30°C)? Check_pH->Check_Temp No Sol_High_pH High pH is accelerating spontaneous hydrolysis. Check_pH->Sol_High_pH Yes Check_Freshness Was the substrate solution freshly prepared? Check_Temp->Check_Freshness No Sol_High_Temp High temperature is accelerating spontaneous hydrolysis. Check_Temp->Sol_High_Temp Yes Sol_Old_Sol Substrate solution has degraded over time. Check_Freshness->Sol_Old_Sol No Action_Correct Always run a 'substrate only' control and subtract its rate. Check_Freshness->Action_Correct Yes Action_pH Consider lowering buffer pH if compatible with enzyme activity. Sol_High_pH->Action_pH Action_Temp Keep substrate solution on ice until just before use. Sol_High_Temp->Action_Temp Action_Fresh Always prepare substrate solution fresh before each experiment. Sol_Old_Sol->Action_Fresh Action_pH->Action_Correct Action_Temp->Action_Correct Action_Fresh->Action_Correct

References

Technical Support Center: The Effect of Detergents like Triton X-100 on Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of detergents, specifically Triton X-100, in lipase (B570770) assays.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of Triton X-100 on lipase activity?

A1: The effect of Triton X-100 on lipase activity is complex and can be either activating or inhibitory, depending on several factors.[1][2][3] Non-ionic detergents like Triton X-100 are often included in lipase assays to emulsify the insoluble lipid substrate, making it more accessible to the water-soluble enzyme.[4][5] At optimal concentrations, Triton X-100 can enhance lipase activity by increasing the interfacial area between the enzyme and its substrate. However, at higher concentrations, it can lead to a decrease in activity, potentially due to denaturation of the enzyme or unfavorable interactions with the substrate micelles.[2]

Q2: How does Triton X-100 concentration influence the outcome of a lipase assay?

A2: The concentration of Triton X-100 is a critical parameter. Studies have shown that lipase activity can increase with Triton X-100 concentration up to a certain point, after which it may decline.[2] For instance, one study observed a four-fold increase in lipase activity when the Triton X-100 concentration was increased from 10% to 45% (w/v) in the reaction emulsion. It is crucial to determine the optimal Triton X-100 concentration for each specific lipase and substrate combination.

Q3: Can Triton X-100 alter the substrate selectivity of a lipase?

A3: Yes, the presence of Triton X-100 can modify the substrate selectivity of lipases. For example, the addition of Triton X-100 to an assay with immobilized lipase from Alcaligenes sp. (QLM) improved its activity against longer-chain substrates like NAP-octanoate (by 90%) and NAP-palmitate (by 67%) compared to assays without the detergent.[1][3][6] This is thought to occur through interactions with both the substrate and the lipase itself.[1][3][6]

Q4: Are there alternatives to Triton X-100 for use in lipase assays?

A4: Yes, other non-ionic detergents like Tween 20 and Tween 80 are also used in lipase assays and have been shown to enhance lipase activity.[7][8] In some cases, bile salts such as sodium deoxycholate can also be used as emulsifiers and may even improve the hydrolysis rate more effectively than Triton X-100.[5] The choice of detergent can depend on the specific lipase and the assay conditions.

Troubleshooting Guide

Problem 1: High background signal or spontaneous substrate hydrolysis.

  • Possible Cause: The substrate may be unstable in the assay buffer, leading to non-enzymatic hydrolysis.

  • Solution:

    • Run a blank reaction without the enzyme to quantify the rate of spontaneous hydrolysis and subtract it from the sample readings.

    • Ensure the pH of the assay buffer is optimal for substrate stability.

    • Prepare the substrate solution fresh for each experiment.

Problem 2: Low or no lipase activity detected.

  • Possible Cause 1: Inappropriate Triton X-100 concentration.

    • Solution: Perform a concentration-response experiment to determine the optimal Triton X-100 concentration for your specific enzyme and substrate. Start with a low concentration (e.g., below the critical micelle concentration) and test a range of higher concentrations.[9]

  • Possible Cause 2: Enzyme inhibition by components in the sample.

    • Solution: Your sample may contain endogenous lipase inhibitors.[10] Common interfering substances include EDTA and certain detergents.[3] Perform a spike-and-recovery experiment by adding a known amount of active lipase to your sample to check for inhibition.

  • Possible Cause 3: Incorrect assay pH or temperature.

    • Solution: Optimize the pH and temperature of your assay for your specific lipase. Lipase activity is highly dependent on these parameters.

Problem 3: Poor reproducibility of results.

  • Possible Cause 1: Inconsistent substrate emulsion.

    • Solution: Ensure a consistent method for preparing the substrate emulsion. Use a vortex or sonicator for a standardized amount of time to create uniform lipid droplets. The quality of the emulsion is critical for reproducible results.

  • Possible Cause 2: Pipetting errors.

    • Solution: Use calibrated pipettes and be cautious when pipetting viscous solutions like the substrate emulsion or concentrated enzyme stocks.

  • Possible Cause 3: Reagent instability.

    • Solution: Prepare fresh reagents, especially the substrate solution and diluted enzyme, for each experiment. Avoid repeated freeze-thaw cycles of the enzyme.

Problem 4: Turbidity in the reaction mixture.

  • Possible Cause: The release of insoluble long-chain fatty acids as a product of the lipase reaction can cause the solution to become turbid, interfering with spectrophotometric readings.

  • Solution: The addition of a detergent like Triton X-100 can help to solubilize the fatty acids and keep the reaction mixture clear.[5] If turbidity persists, consider adding calcium chloride (CaCl2) to precipitate the fatty acids, followed by centrifugation before measuring the absorbance of the supernatant.

Quantitative Data Summary

Table 1: Effect of Triton X-100 Concentration on Lipase Activity

Lipase SourceSubstrateTriton X-100 ConcentrationObserved EffectReference
Leuconostoc mesenteroidesNot specifiedIncreasing concentrationsIncreased lipase activity[2]
Rhizomucor mieheiTriolein10% to 45% (w/v)4-fold increase in activity
Thermosyntropha lipolyticap-nitrophenyl laurateBelow CMCModerate activation[9]
Pancreatic lipaseNot specifiedNot specifiedInhibition[10]
Alcaligenes sp. (immobilized)NAP-octanoateNot specified90% activity improvement[1][3][6]
Alcaligenes sp. (immobilized)NAP-palmitateNot specified67% activity improvement[1][3][6]

Experimental Protocols

Protocol 1: Colorimetric Lipase Assay using p-Nitrophenyl Palmitate (pNPP)

This protocol is a common method for measuring lipase activity. The hydrolysis of pNPP by lipase releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 410 nm.

Materials:

  • p-Nitrophenyl palmitate (pNPP)

  • Isopropanol

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Triton X-100

  • Lipase sample

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Solution Preparation:

    • Prepare a stock solution of pNPP (e.g., 10 mM) in isopropanol.

    • Prepare the assay buffer containing Tris-HCl and the desired concentration of Triton X-100 (e.g., 0.5% v/v).

    • For the working substrate solution, mix one part of the pNPP stock solution with nine parts of the assay buffer. This should be prepared fresh.

  • Assay Reaction:

    • Add 180 µL of the working substrate solution to each well of a 96-well plate.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Add 20 µL of the lipase sample (appropriately diluted in assay buffer) to initiate the reaction.

    • For the blank, add 20 µL of assay buffer without the enzyme.

  • Measurement:

    • Immediately measure the absorbance at 410 nm using a microplate reader.

    • Take readings every minute for a period of 10-20 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹) at the specific pH and temperature to calculate the enzyme activity.

Protocol 2: Titrimetric Lipase Assay using Tributyrin (B1683025)

This method measures the release of fatty acids from the hydrolysis of tributyrin by titrating with a standard base solution to maintain a constant pH.

Materials:

  • Tributyrin

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M), standardized

  • pH-stat or autotitrator

  • Stirred, temperature-controlled reaction vessel

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare an emulsion of tributyrin in the Tris-HCl buffer. A common ratio is 5% (v/v) tributyrin.

    • Emulsify by vigorous stirring or sonication until a stable, milky emulsion is formed.

  • Assay Setup:

    • Add a defined volume of the tributyrin emulsion (e.g., 10 mL) to the reaction vessel.

    • Equilibrate the emulsion to the desired assay temperature (e.g., 37°C) with constant stirring.

    • Calibrate the pH electrode and set the pH-stat to maintain the desired pH (e.g., 7.5).

  • Assay Reaction:

    • Add a small volume of the lipase sample (e.g., 100 µL) to the reaction vessel to start the reaction.

    • The pH-stat will automatically add the NaOH solution to neutralize the butyric acid released and maintain the pH.

  • Measurement:

    • Record the volume of NaOH consumed over time.

  • Calculation:

    • The rate of NaOH consumption is directly proportional to the lipase activity.

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Detergent) mix_components Mix Substrate and Buffer prep_reagents->mix_components prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme pre_incubate Pre-incubate at Assay Temperature mix_components->pre_incubate pre_incubate->add_enzyme incubate Incubate and Monitor Reaction add_enzyme->incubate measure_signal Measure Signal (Absorbance/Fluorescence/Titration) incubate->measure_signal calculate_activity Calculate Enzyme Activity measure_signal->calculate_activity

Caption: General experimental workflow for a lipase assay.

troubleshooting_lipase_assay start Unexpected Assay Result low_activity Low/No Activity start->low_activity high_background High Background start->high_background poor_reproducibility Poor Reproducibility start->poor_reproducibility check_detergent Optimize Detergent Concentration low_activity->check_detergent Yes check_inhibitors Check for Inhibitors (Spike-Recovery) low_activity->check_inhibitors No check_substrate_stability Run No-Enzyme Control high_background->check_substrate_stability Yes check_reagent_quality Use Fresh Reagents high_background->check_reagent_quality No check_emulsion_prep Standardize Emulsion Preparation poor_reproducibility->check_emulsion_prep Yes check_pipetting Verify Pipette Calibration & Technique poor_reproducibility->check_pipetting No check_conditions Verify pH and Temperature check_inhibitors->check_conditions check_pipetting->check_reagent_quality

Caption: Troubleshooting decision tree for lipase assays.

References

reducing background noise in 4-nitrophenyl tetradecanoate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Nitrophenyl Tetradecanoate (B1227901) Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, ensuring the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 4-nitrophenyl tetradecanoate assay?

A1: The 4-nitrophenyl tetradecanoate assay is a colorimetric method used to measure the activity of lipases and esterases. The enzyme hydrolyzes the substrate, 4-nitrophenyl tetradecanoate, into tetradecanoic acid and 4-nitrophenol (B140041) (pNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at or around 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.

Q2: Why is my blank (no enzyme) control showing a high background signal?

A2: High background in the blank control is often due to the spontaneous hydrolysis of the 4-nitrophenyl tetradecanoate substrate. This reaction is pH and temperature-dependent, with higher pH and temperature increasing the rate of spontaneous hydrolysis.[1][2] It is also possible that some components in your buffer are contributing to the breakdown of the substrate.[3]

Q3: At what pH should I conduct my assay?

A3: The optimal pH for the assay is a balance between the enzyme's optimal pH and the chemical stability of the substrate. While the p-nitrophenol product is best detected at a higher pH (above its pKa of ~7.2), the substrate itself is more prone to spontaneous hydrolysis at alkaline pH.[1][4] Therefore, it is recommended to perform the enzymatic reaction at a pH that is optimal for the enzyme's activity and stability (often near neutral), and then stop the reaction by adding a solution with a high pH (e.g., sodium carbonate) to maximize the color development of the p-nitrophenol product.

Q4: How can I be sure that the signal I am measuring is due to enzymatic activity and not just spontaneous hydrolysis?

A4: It is crucial to run a "no-enzyme" or "blank" control for every experiment. This control should contain all the reaction components (buffer, substrate) except for the enzyme. The absorbance from this blank should be subtracted from the absorbance of your experimental samples to correct for any non-enzymatic hydrolysis of the substrate.

Troubleshooting Guides

Issue 1: High Background Noise

Symptom: The absorbance values of your negative control (blank) are unacceptably high, reducing the signal-to-noise ratio of your assay.

Potential Cause Troubleshooting Steps
Spontaneous Substrate Hydrolysis 1. Optimize pH: Perform the assay at a lower pH if your enzyme is active and stable under these conditions. Stop the reaction with a high pH solution to develop the color.[1] 2. Lower Temperature: If possible, run the reaction at a lower temperature to reduce the rate of spontaneous hydrolysis. 3. Fresh Substrate Solution: Prepare the 4-nitrophenyl tetradecanoate solution fresh for each experiment to minimize pre-hydrolysis.
Buffer Composition 1. Test Different Buffers: Some buffer components can accelerate substrate hydrolysis. Test alternative buffer systems to find one that is compatible with your enzyme and minimizes background.[3] 2. Avoid Certain Additives: Be cautious with additives in your buffer. For example, some detergents used to solubilize the substrate can affect background levels.
Contaminated Reagents 1. Use High-Purity Reagents: Ensure that all your reagents, including the buffer components and water, are of high purity and free from any contaminating esterase or lipase (B570770) activity. 2. Check for Microbial Contamination: Microbial contamination can introduce enzymes that hydrolyze the substrate. Use sterile solutions and proper aseptic techniques.
Issue 2: Low or No Signal

Symptom: You are not observing a significant increase in absorbance in your enzyme-containing samples compared to the blank.

Potential Cause Troubleshooting Steps
Inactive Enzyme 1. Check Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature and handled properly to maintain its activity. 2. Verify Enzyme Concentration: Use a reliable method to determine the protein concentration of your enzyme stock. 3. Perform a Positive Control: Test your assay with a known active enzyme to confirm that the assay conditions are suitable for detecting activity.
Sub-optimal Assay Conditions 1. Optimize Substrate Concentration: The substrate concentration may be too low for the enzyme to act upon efficiently. Determine the Michaelis-Menten constant (Km) for your enzyme with this substrate and use a concentration that is appropriate for your experimental goals (e.g., at or above the Km for measuring maximal velocity).[5] 2. Check pH and Temperature: Ensure the pH and temperature of the reaction are optimal for your specific enzyme.
Inhibitors Present 1. Sample Purity: If your enzyme is in a crude lysate, there may be endogenous inhibitors present. Consider purifying your enzyme. 2. Buffer Components: Some buffer components can inhibit enzyme activity. Check the literature for known inhibitors of your enzyme.
Issue 3: High Variability Between Replicates

Symptom: There is a large variation in absorbance readings among replicate wells, leading to a high standard deviation and unreliable data.

Potential Cause Troubleshooting Steps
Pipetting Inaccuracy 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Consistent Technique: Use consistent pipetting techniques for all wells. For multi-well plates, consider using a multichannel pipette for adding common reagents.
Inadequate Mixing 1. Thorough Mixing: Ensure that the contents of each well are mixed thoroughly after the addition of each reagent, especially after adding the enzyme to initiate the reaction. 2. Avoid Bubbles: Be careful not to introduce bubbles during mixing, as they can interfere with absorbance readings.
Temperature Gradients 1. Uniform Incubation: Ensure that the entire plate or all tubes are incubated at a uniform temperature. Avoid placing the reaction vessel on a surface with uneven heating.
Edge Effects in Microplates 1. Avoid Outer Wells: In microplate assays, the outer wells are more prone to evaporation, which can lead to variability. If you observe this pattern, consider not using the outermost wells for your experimental samples.

Experimental Protocols

General Protocol for a 4-Nitrophenyl Tetradecanoate Lipase/Esterase Assay

This is a general protocol that should be optimized for your specific enzyme and experimental conditions.

Materials:

  • 4-Nitrophenyl tetradecanoate (substrate)

  • Enzyme solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% Triton X-100)

  • Stop Solution (e.g., 0.1 M Sodium Carbonate, pH 11)

  • Solvent for substrate (e.g., isopropanol (B130326) or acetonitrile)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Substrate Stock Solution: Dissolve 4-nitrophenyl tetradecanoate in a suitable organic solvent (e.g., isopropanol) to make a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. It is important to ensure the substrate remains in solution and does not precipitate. The use of a detergent like Triton X-100 in the assay buffer can help with solubility.

  • Set up the Reaction:

    • In a 96-well plate or cuvettes, add the desired volume of assay buffer.

    • Add the enzyme solution to the experimental wells. For the blank/negative control wells, add the same volume of buffer or the buffer used to dissolve the enzyme.

    • Pre-incubate the plate/cuvettes at the desired reaction temperature for 5 minutes.

  • Initiate the Reaction: Add the working substrate solution to all wells to start the reaction. Mix gently but thoroughly.

  • Incubate: Incubate the reaction at the desired temperature for a set period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Add the stop solution to all wells to terminate the enzymatic reaction and develop the color of the p-nitrophenol product.

  • Measure Absorbance: Read the absorbance of each well at 405-410 nm using a microplate reader or spectrophotometer.

  • Calculate Activity:

    • Subtract the average absorbance of the blank wells from the absorbance of the experimental wells.

    • Use a standard curve of p-nitrophenol to convert the change in absorbance to the amount of product formed.

    • Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme.

Visualizations

Enzymatic_Reaction sub 4-Nitrophenyl Tetradecanoate enz Lipase / Esterase sub->enz binds to prod1 Tetradecanoic Acid enz->prod1 releases prod2 4-Nitrophenol (pNP) enz->prod2 releases ion 4-Nitrophenolate Ion (Yellow) prod2->ion deprotonates to oh OH- (Alkaline pH)

Caption: Enzymatic hydrolysis of 4-nitrophenyl tetradecanoate.

Assay_Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme) setup Set up Reaction (Enzyme + Buffer) prep->setup preinc Pre-incubate at Assay Temperature setup->preinc start Initiate Reaction with Substrate preinc->start inc Incubate for a Defined Time start->inc stop Stop Reaction (e.g., with Na2CO3) inc->stop read Read Absorbance (405-410 nm) stop->read calc Calculate Enzyme Activity read->calc

Caption: General workflow for the 4-nitrophenyl tetradecanoate assay.

Troubleshooting_Logic start Assay Issue? high_bg High Background? start->high_bg Yes low_sig Low Signal? start->low_sig Yes high_var High Variability? start->high_var Yes bg_sol Check for: - Spontaneous Hydrolysis (pH, Temp) - Buffer Components - Contamination high_bg->bg_sol sig_sol Check for: - Inactive Enzyme - Sub-optimal Conditions - Inhibitors low_sig->sig_sol var_sol Check for: - Pipetting Errors - Inadequate Mixing - Temperature Gradients high_var->var_sol

Caption: Troubleshooting decision tree for common assay issues.

References

Technical Support Center: Assays with Long-Chain p-Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with using long-chain p-nitrophenyl esters in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain p-nitrophenyl esters challenging to work with in aqueous assays?

Long-chain p-nitrophenyl esters present several challenges in aqueous assay systems primarily due to their hydrophobic nature. The long alkyl chains lead to poor water solubility, a tendency to self-aggregate and form micelles, and potential for non-specific interactions, including adhesion to labware surfaces.[1] These factors can significantly impact substrate availability, enzyme kinetics, and overall assay reproducibility.

Q2: What is the underlying cause of high background signal in my assay blank?

A high background signal in a blank or negative control is often due to the spontaneous hydrolysis of the p-nitrophenyl ester.[2] This reaction, which releases the chromogenic p-nitrophenoxide ion, is exacerbated at neutral to alkaline pH and higher temperatures.[2] The presence of a faint yellow color in your stock solution is an indicator of degradation.[2]

Q3: How does the alkyl chain length of a p-nitrophenyl ester affect enzyme activity?

The length of the alkyl chain can have a profound effect on enzyme kinetics. For some enzymes, an increase in chain length up to a certain point can enhance the acylation rate, after which further increases lead to a progressive decrease.[3] This is often attributed to the self-aggregation of longer-chain esters, which can hinder the enzyme's access to the substrate.[3] Additionally, different enzymes exhibit distinct substrate specificities, with some preferring short-chain esters and others showing higher activity towards medium or long-chain variants.[4][5][6]

Q4: What is the "burst" kinetic profile sometimes observed with these substrates?

"Burst" kinetics are characterized by a rapid initial release of p-nitrophenoxide, followed by a much slower, steady-state phase.[3] This phenomenon suggests that the acylation of the enzyme is significantly faster than the deacylation (turnover) step in the catalytic cycle.[3]

Q5: Can I use a p-nitrophenyl ester solution that has turned slightly yellow?

It is not recommended to use a stock solution that has developed a yellow tint.[2] The color indicates the presence of p-nitrophenol, which will lead to a high background signal and compromise the accuracy of your kinetic measurements.[2] Always prepare fresh substrate solutions for optimal results.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Background Signal Spontaneous hydrolysis of the ester.Prepare fresh substrate solutions before each experiment. Consider running the assay at a slightly lower pH if compatible with your enzyme. Always subtract the absorbance of a no-enzyme control.[2]
Contaminated reagents.Use high-purity water and ensure all buffers and reagents are free of contaminants.[2]
Substrate Precipitation in Assay Poor solubility of the long-chain ester in the aqueous buffer.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and dilute it into the assay buffer with vigorous mixing.[7] Ensure the final concentration of the organic solvent is compatible with your enzyme's activity and does not exceed a recommended percentage (typically <5%).
Exceeding the critical micelle concentration (CMC).Reduce the substrate concentration to below the CMC. Alternatively, include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to aid in solubilization.[4]
Non-Linear or Non-Reproducible Kinetics Substrate aggregation affecting enzyme access.Incorporate a non-ionic detergent in the assay buffer to prevent micelle formation.[4]
Inconsistent substrate concentration due to poor mixing or precipitation.Ensure thorough mixing of the substrate into the assay buffer immediately before starting the reaction. Visually inspect for any precipitation.
Adhesion of substrate to microplate or cuvette surfaces.Pre-coating the labware with a blocking agent like bovine serum albumin (BSA) may help. Consider using low-adhesion microplates.
Low or No Enzyme Activity Inactive enzyme.Verify the activity of your enzyme with a fresh, reliable batch of substrate or a known positive control substrate.[2]
Incorrect assay conditions (pH, temperature).Confirm that the assay buffer pH and temperature are optimal for your specific enzyme.[2]
Substrate chain length is not optimal for the enzyme.Test a range of p-nitrophenyl esters with varying alkyl chain lengths to determine the preferred substrate for your enzyme.[8]

Quantitative Data Summary

Table 1: Solubility of p-Nitrophenyl Esters in Different Solvents.

Solvent p-Nitrophenyl Butyrate (4-NPB) Solubility
Ethanol~15 mg/mL[7]
DMSO~30 mg/mL[7]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[7]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[7]

Note: The solubility of long-chain p-nitrophenyl esters generally decreases with increasing alkyl chain length.[9]

Table 2: Representative Critical Micelle Concentrations (CMCs) of Surfactants.

Surfactant CMC (mol/L) Type
Sodium dodecyl sulfate8 x 10⁻³[10]Anionic
Dodecyltrimethylammonium bromide1.6 x 10⁻²[10]Cationic
Pentaethylene glycol monododecyl ether6.5 x 10⁻⁵[10]Neutral

Note: The CMC of long-chain p-nitrophenyl esters themselves can be difficult to determine and is influenced by assay conditions. The use of detergents with known CMCs can help maintain substrate solubility.

Experimental Protocols

Protocol 1: Preparation of a Long-Chain p-Nitrophenyl Ester Stock Solution

  • Weigh out the desired amount of the long-chain p-nitrophenyl ester in a microcentrifuge tube.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to dissolve the ester completely.[7]

  • Vortex the solution until the ester is fully dissolved.

  • Store the stock solution at -20°C for short-term use.[2] It is recommended to prepare fresh solutions for each experiment to minimize spontaneous hydrolysis.[2]

  • When preparing the working solution, dilute the stock solution into the pre-warmed assay buffer with vigorous stirring to prevent precipitation.[11]

Protocol 2: General Enzyme Assay using a p-Nitrophenyl Ester Substrate

  • Prepare the assay buffer at the optimal pH for your enzyme and pre-warm it to the desired reaction temperature.[9]

  • In a microplate well or cuvette, add the assay buffer and any other necessary reaction components (e.g., cofactors, inhibitors).

  • Add the enzyme solution to the reaction mixture and briefly pre-incubate.

  • Initiate the reaction by adding the freshly prepared p-nitrophenyl ester working solution.

  • Immediately begin monitoring the increase in absorbance at 405-420 nm, which corresponds to the release of p-nitrophenol.[4][9]

  • Include a "no-enzyme" control to measure the rate of spontaneous hydrolysis, and subtract this rate from your enzyme-catalyzed reaction rate.[2]

Visualizations

Caption: Enzymatic or base-catalyzed hydrolysis of a long-chain p-nitrophenyl ester.

Troubleshooting_Workflow Troubleshooting High Background Signal Start High Background Signal Observed Check_Solution Is the substrate stock solution yellow? Start->Check_Solution Prepare_Fresh Prepare fresh substrate solution Check_Solution->Prepare_Fresh Yes Check_pH Is the assay pH > 8.0? Check_Solution->Check_pH No Prepare_Fresh->Check_pH Lower_pH Consider lowering the pH (if enzyme compatible) Check_pH->Lower_pH Yes Check_Blank Did you subtract the 'no-enzyme' blank reading? Check_pH->Check_Blank No Lower_pH->Check_Blank End Issue Resolved Lower_pH->End Subtract_Blank Subtract the blank reading from all measurements Check_Blank->Subtract_Blank No Check_Blank->End Yes Subtract_Blank->End End_Unresolved Issue Persists: Consider other factors (e.g., reagent contamination) Subtract_Blank->End_Unresolved

Caption: A logical workflow for troubleshooting high background signals in assays.

Micelle_Formation Effect of Substrate Concentration on Aggregation State cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomers Monomeric Substrate (Accessible to Enzyme) Concentration Increasing Substrate Concentration Micelles Micelle Formation (Reduced Enzyme Accessibility) Concentration->Micelles

Caption: Aggregation of long-chain esters above the Critical Micelle Concentration (CMC).

References

Technical Support Center: Dealing with Colorimetric Interference from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate colorimetric interference from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is colorimetric interference and what are its common causes in biological samples?

A: Colorimetric interference refers to the phenomenon where components within a biological sample alter the accuracy of a colorimetric assay's readout, leading to erroneous results.[1] This can manifest as either an increase or decrease in the measured absorbance, not attributable to the analyte of interest.

Common causes of interference in biological samples include:

  • Endogenous Pigments: Hemoglobin from hemolysis (red blood cell lysis) and bilirubin (B190676) from icteric (jaundiced) samples can absorb light at wavelengths used in many assays.[2]

  • Turbidity: Lipids (lipemia), proteins, and cellular debris can cause turbidity, which scatters light and leads to artificially high absorbance readings.[3]

  • Proteins: High concentrations of proteins, such as albumin and paraproteins, can interfere by binding to assay reagents or through volume displacement effects.[2]

  • Salts and Other Small Molecules: High salt concentrations can alter reaction kinetics or the spectral properties of chromophores.[1]

  • Reagents: Surfactants, detergents, and reducing agents used in sample preparation can denature proteins or interact with assay components.[4]

  • Leached Chemicals: Chemicals can leach from plastic microtubes, especially with heating or sonication, and absorb UV light, interfering with measurements.[5]

Q2: My sample is hemolyzed. How will this affect my colorimetric assay and what can I do?

A: Hemolysis releases hemoglobin, which strongly absorbs light around 550 nm, potentially causing a positive interference in assays measured near this wavelength.[2] Additionally, the release of intracellular components can artificially inflate the concentration of certain analytes like potassium, magnesium, and lactate (B86563) dehydrogenase (LDH).[2]

Troubleshooting Steps:

  • Visual Inspection: Centrifuge your samples and visually inspect the supernatant for any pink or red coloration.

  • Sample Blanking: Measure the absorbance of the hemolyzed sample without the addition of the colorimetric reagent and subtract this value from the final assay reading. This can help correct for the background absorbance of hemoglobin.[2]

  • Bichromatic Measurements: If your instrument allows, measure the absorbance at two different wavelengths—one at the peak absorbance of the chromophore and another at a wavelength where the chromophore has minimal absorbance but the interfering substance (hemoglobin) still absorbs. The difference in absorbance can help to correct for the interference.[2]

  • Deproteinization: Techniques like ultrafiltration or precipitation can be used to remove hemoglobin. However, this will not correct for the release of intracellular contents.[2]

Q3: I suspect my sample's turbidity is causing interference. How can I confirm and address this?

A: Turbidity from suspended solids like lipids scatters light, which the spectrophotometer interprets as absorbance, leading to a positive interference.[3]

Confirmation and Correction:

  • Standard Additions: Spike a known amount of your analyte (a standard) into your sample and a control matrix. If the recovery of the standard in your sample is significantly lower or higher than in the control, interference is likely occurring.[3]

  • Sample Preparation:

    • Centrifugation: Pellet suspended solids by centrifuging the sample.[1]

    • Filtration: Use a filter to remove particulate matter. Be cautious as some analytes may bind to the filter membrane.[1]

    • Dilution: Diluting the sample can reduce the concentration of interfering substances.[1]

  • Sample Blanking: Similar to hemolysis, a sample blank can help correct for baseline turbidity.[3]

Q4: Can chemicals leaching from my plastic labware interfere with my assay?

A: Yes, chemicals can leach from polypropylene (B1209903) microcentrifuge tubes, especially with exposure to heat (37°C and above) or certain laboratory techniques like sonication.[5] These leached chemicals can absorb UV light, particularly at 220 nm and 260 nm, which are wavelengths commonly used for protein and nucleic acid quantification.[5] This can lead to an overestimation of concentration. To minimize this, consider using high-quality, low-leach tubes and avoid unnecessary heating or harsh treatments of samples in plasticware.

Troubleshooting Guides

General Troubleshooting Workflow for Colorimetric Interference

This workflow provides a systematic approach to identifying and mitigating colorimetric interference.

G cluster_0 A Start: Inaccurate or Inconsistent Results B Visual Inspection of Sample (Hemolysis, Lipemia, Turbidity) A->B C Run a Sample Blank (Sample + all reagents except chromogen) B->C D Is Interference Still Suspected? C->D E Implement Sample Preparation Techniques (Dilution, Centrifugation, Filtration) D->E Yes J End: Accurate Results D->J No F Re-run Assay with Prepared Sample E->F G Is the Issue Resolved? F->G H Consider Advanced Correction Methods (Bichromatic Measurement, Standard Additions) G->H No G->J Yes I Consult Assay Manufacturer or Literature for Specific Interferents H->I K End: Re-evaluate Assay Suitability I->K

Caption: A logical workflow for troubleshooting colorimetric interference.

Summary of Common Interferents and Mitigation Strategies
InterferentPrimary EffectWavelengths AffectedRecommended Mitigation Strategies
Hemoglobin Positive Interference (absorbance)~550 nmSample Blank, Bichromatic Measurement, Deproteinization[2]
Bilirubin Spectrophotometric Interference340-500 nmUse of different chromogens, longer wavelengths, or bilirubin oxidase[2]
Lipids (Turbidity) Positive Interference (light scattering)BroadCentrifugation, Filtration, Sample Blank, Standard Additions[1][3]
High Protein Volume Displacement, Reagent BindingAssay DependentDilution, Deproteinization (e.g., ultrafiltration)[2][6]
Detergents Protein Denaturation, pH ShiftAssay DependentDilution, Dialysis, Ion Exchange Chromatography[4]
Reducing Agents Interference with copper-based assaysAssay DependentProtein Precipitation (Acetone/TCA), Use of compatible assays[4]
Leached Plastics Positive Interference (absorbance)~220 nm, ~260 nmUse high-quality tubes, avoid excessive heating[5]

Experimental Protocols

Protocol 1: Sample Blank Correction

This protocol is used to correct for background absorbance from the sample matrix.

  • Prepare two sets of wells or cuvettes for each sample.

  • Test Well: Add the sample and all assay reagents as per the standard protocol.

  • Sample Blank Well: Add the sample and all assay reagents except for the final color-developing reagent (the chromogen). Instead, add an equal volume of the buffer or solvent that the chromogen is in.

  • Incubate both sets of wells according to the assay protocol.

  • Measure the absorbance of both the "Test Well" and the "Sample Blank Well" at the appropriate wavelength.

  • Calculate the corrected absorbance: Corrected Absorbance = Absorbance (Test Well) - Absorbance (Sample Blank Well)

Protocol 2: Deproteinization by Acetone (B3395972) Precipitation

This protocol can be used to remove interfering proteins and some other interfering substances from the sample.[4]

  • Place your protein sample in a microcentrifuge tube.

  • Add four times the sample volume of cold (-20°C) acetone to the tube.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully decant and discard the supernatant which contains the interfering substances.

  • Allow the protein pellet to air-dry briefly to remove residual acetone. Do not over-dry.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream colorimetric assay.

Signaling Pathway for Interference Mechanisms

This diagram illustrates how different types of interfering substances can affect the final assay signal.

G cluster_0 Interfering Substances cluster_1 Mechanism of Interference cluster_2 Effect on Assay Hemoglobin Hemoglobin LightAbsorb Direct Light Absorption Hemoglobin->LightAbsorb Bilirubin Bilirubin Bilirubin->LightAbsorb Lipids Lipids/Particulates LightScatter Light Scattering Lipids->LightScatter Proteins Excess Proteins ReagentBind Reagent Binding/ Volume Displacement Proteins->ReagentBind Chemicals Detergents/Salts EnzymeDenature Enzyme Denaturation/ Activity Alteration Chemicals->EnzymeDenature AssaySignal Final Assay Signal LightAbsorb->AssaySignal False Increase LightScatter->AssaySignal False Increase ReagentBind->AssaySignal Variable Effect EnzymeDenature->AssaySignal Variable Effect InaccurateResult Inaccurate Result AssaySignal->InaccurateResult

Caption: Mechanisms of colorimetric interference by common substances.

References

Technical Support Center: Preparation of Stable p-Nitrophenyl Myristate (pNPM) Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with p-nitrophenyl myristate (pNPM) and need to prepare stable emulsions for their experiments, such as lipase (B570770) activity assays. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data in a structured format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is p-nitrophenyl myristate (pNPM) and why is it used?

A1: p-Nitrophenyl myristate (pNPM) is a chromogenic substrate used to measure the activity of lipases and esterases. The enzyme hydrolyzes the ester bond in pNPM, releasing p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically, typically at a wavelength of 410 nm.[1][2] This allows for a continuous and convenient measurement of enzyme activity.

Q2: Why is it challenging to prepare a stable pNPM emulsion?

A2: pNPM is a hydrophobic molecule with poor solubility in aqueous solutions. When added to an aqueous buffer, it tends to aggregate and precipitate, leading to a turbid solution that interferes with spectrophotometric readings.[3] Emulsions of pNPM are thermodynamically unstable systems and are prone to destabilization through processes like coalescence, Ostwald ripening, and flocculation over time.[4]

Q3: What are the key components of a stable pNPM emulsion?

A3: A stable pNPM emulsion typically consists of:

  • An aqueous phase: A buffer to maintain a constant pH for the enzymatic reaction.

  • An organic solvent: To initially dissolve the pNPM. Common choices include isopropanol (B130326), ethanol, or a mixture of acetonitrile (B52724) and isopropanol.[1][3]

  • A surfactant or emulsifier: To reduce the interfacial tension between the oil (pNPM in solvent) and water phases and prevent droplet coalescence. Triton X-100 is a commonly used non-ionic surfactant.[1][3]

  • A stabilizer (optional): To increase the viscosity of the continuous phase and further enhance stability. Gum arabic is a frequently used stabilizer.[2][5]

  • Bile salts (optional): Such as sodium deoxycholate, can aid in emulsification and are sometimes included, particularly in lipase assays.[2][3]

Troubleshooting Guide

Problem 1: My pNPM solution is turbid and forms aggregates immediately upon preparation.

Possible Cause Troubleshooting Step
Poor solubility of pNPM Ensure the pNPM is completely dissolved in the organic solvent before adding it to the aqueous buffer. Gentle warming or sonication of the initial pNPM-solvent mixture can aid dissolution.[3]
Inadequate emulsification Increase the concentration of the surfactant (e.g., Triton X-100). Ensure vigorous mixing or vortexing when adding the pNPM-solvent solution to the buffer.
Incorrect order of addition Always add the dissolved pNPM solution to the aqueous buffer containing the surfactant, not the other way around. This allows the surfactant molecules to immediately stabilize the newly formed droplets.
Precipitation of components Test the miscibility of your organic solvent with the buffer and surfactant solution in the absence of pNPM to rule out any inherent incompatibility.[3]

Problem 2: The emulsion is initially stable but separates or becomes turbid over time.

Possible Cause Troubleshooting Step
Emulsion instability (coalescence, Ostwald ripening) Add a stabilizer like gum arabic to the buffer to increase the viscosity of the continuous phase, which slows down droplet movement and separation.[2][4]
Sub-optimal surfactant concentration The concentration of the surfactant may be too low for long-term stability. Try increasing the concentration. However, be aware that excessive emulsifier can sometimes destabilize an emulsion.[6]
Temperature fluctuations Store the emulsion at a constant, recommended temperature. Temperature changes can affect solubility and interfacial tension, leading to instability.[6] pNPM itself should be stored at -20°C.
Incorrect pH Ensure the pH of the buffer is appropriate for the stability of all components in the emulsion. The pH can influence the surface charge of droplets and the effectiveness of ionic surfactants.[6]

Experimental Protocols and Data

Protocol 1: Standard pNPM Emulsion for Lipase Assays

This protocol is adapted from methods used for spectrophotometric lipase activity determination.[1][5]

Materials:

  • p-Nitrophenyl myristate (pNPM)

  • Isopropanol

  • Triton X-100

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Gum arabic (optional stabilizer)

Procedure:

  • Prepare Solution A (Substrate Stock): Dissolve pNPM in isopropanol to a concentration of 10-20 mM. Gentle warming or sonication may be required.

  • Prepare Solution B (Assay Buffer): Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5). Add Triton X-100 to a final concentration of 0.3-0.4% (v/v). If using a stabilizer, dissolve gum arabic in the buffer to a concentration of 0.5-1.1% (w/v).[2][5]

  • Prepare the Final Emulsion: While vortexing, add 1 part of Solution A to 9 parts of Solution B. For example, add 1 mL of Solution A to 9 mL of Solution B.

  • Equilibrate: Allow the emulsion to equilibrate at the desired reaction temperature before starting the enzymatic assay.

Quantitative Data Summary

The following table summarizes typical concentration ranges for the components used in pNPM emulsions, gathered from various protocols.

ComponentSolvent/DispersantTypical Concentration RangePurposeReference
p-Nitrophenyl myristate (pNPM)Isopropanol or Acetonitrile/Isopropanol (1/4 v/v)1-16.5 mMSubstrate[1][3]
Triton X-100Aqueous Buffer0.3 - 0.4% (v/v)Surfactant[1][3]
Gum ArabicAqueous Buffer0.55 - 1.1% (w/v)Stabilizer[2][5]
Sodium DeoxycholateAqueous BufferVaries (often used in combination with other surfactants)Emulsifier/Bile Salt[2][3]
Buffer (e.g., Tris-HCl, Phosphate)Water50 mMMaintain pH[1][3]

Visual Guides

Experimental Workflow for pNPM Emulsion Preparation

G Workflow for pNPM Emulsion Preparation cluster_0 Solution A Preparation cluster_1 Solution B Preparation cluster_2 Emulsion Formation pNPM p-Nitrophenyl Myristate Powder Dissolve Dissolve pNPM in Solvent (Sonication/Warming may be needed) pNPM->Dissolve Solvent Organic Solvent (e.g., Isopropanol) Solvent->Dissolve Solution_A Solution A: pNPM Stock Solution Dissolve->Solution_A Mix_Emulsion Add Solution A to Solution B (1:9 ratio) with Vigorous Mixing Solution_A->Mix_Emulsion Buffer Aqueous Buffer Mix_Buffer Mix Buffer Components Buffer->Mix_Buffer Surfactant Surfactant (e.g., Triton X-100) Surfactant->Mix_Buffer Stabilizer Stabilizer (e.g., Gum Arabic) Stabilizer->Mix_Buffer Solution_B Solution B: Aqueous Assay Buffer Mix_Buffer->Solution_B Solution_B->Mix_Emulsion Final_Emulsion Stable pNPM Emulsion Mix_Emulsion->Final_Emulsion

Caption: Workflow for preparing a stable p-nitrophenyl myristate emulsion.

Troubleshooting Logic for Unstable Emulsions

G Troubleshooting Unstable pNPM Emulsions Start Unstable Emulsion (Turbid or Separated) Check_Dissolution Was pNPM fully dissolved in solvent initially? Start->Check_Dissolution Check_Mixing Was the emulsion prepared with vigorous mixing? Check_Dissolution->Check_Mixing Yes Solution_Dissolve Action: Ensure complete dissolution of pNPM in solvent before mixing. Check_Dissolution->Solution_Dissolve No Check_Surfactant Is surfactant concentration adequate? Check_Mixing->Check_Surfactant Yes Solution_Mixing Action: Increase mixing energy (e.g., vortexing, sonication). Check_Mixing->Solution_Mixing No Check_Stabilizer Is a stabilizer included for long-term stability? Check_Surfactant->Check_Stabilizer Yes Solution_Surfactant Action: Increase surfactant concentration. Check_Surfactant->Solution_Surfactant No Solution_Stabilizer Action: Add a stabilizer like gum arabic. Check_Stabilizer->Solution_Stabilizer No Stable_Emulsion Stable Emulsion Check_Stabilizer->Stable_Emulsion Yes Solution_Dissolve->Start Solution_Mixing->Start Solution_Surfactant->Start Solution_Stabilizer->Start

References

overcoming substrate inhibition in lipase kinetics with 4-nitrophenyl tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lipase (B570770) kinetics, with a special focus on overcoming substrate inhibition when using 4-nitrophenyl tetradecanoate (B1227901). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your lipase activity assays.

Question Possible Causes Troubleshooting Steps
Why am I seeing a decrease in lipase activity at higher concentrations of 4-nitrophenyl tetradecanoate? This is a classic sign of substrate inhibition . At high concentrations, two substrate molecules can bind to the enzyme, blocking its catalytic activity.[1] Another possibility is that the substrate is not fully dissolved at high concentrations, leading to turbidity that interferes with absorbance readings.1. Confirm Substrate Inhibition: Perform a substrate concentration curve experiment over a wide range. If the activity increases, peaks, and then decreases, substrate inhibition is likely occurring. 2. Optimize Substrate Concentration: Identify the optimal substrate concentration that gives the maximum reaction velocity (Vmax) before the inhibitory effect begins.[2] 3. Modify the Assay Protocol: Instead of adding the full substrate concentration at once, try a sequential addition approach to maintain an optimal concentration. 4. Check Substrate Solubility: Visually inspect the wells with the highest substrate concentration for any cloudiness or precipitation. Ensure your organic solvent/detergent concentration is sufficient to maintain solubility.
My results are not reproducible between experiments. What could be the cause? Lack of reproducibility is a common issue and can stem from several factors.[3]1. Inconsistent Substrate Preparation: 4-nitrophenyl tetradecanoate has poor aqueous solubility. Ensure your stock solution in an organic solvent (e.g., DMSO, isopropanol) is fully dissolved before each use. Inconsistent vortexing or sonication can lead to variations.[4] 2. Temperature and pH Fluctuations: Lipase activity is highly sensitive to temperature and pH.[3] Always pre-incubate all reagents at the desired assay temperature and verify the pH of your buffer at that temperature. 3. Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme or substrate solutions, can introduce significant variability. Use calibrated pipettes and proper techniques.
Why is my background absorbance high even in the no-enzyme control wells? High background noise can originate from the spontaneous hydrolysis of the 4-nitrophenyl tetradecanoate substrate.1. Substrate Instability: p-Nitrophenyl esters can hydrolyze on their own, especially at alkaline pH (>8.0).[3] Prepare fresh substrate solutions for each experiment. 2. Run a "Substrate Only" Control: Always include a control well with only the substrate and buffer to measure the rate of spontaneous hydrolysis. Subtract this rate from your enzyme-catalyzed reaction rates.[3] 3. Check for Contamination: Ensure all buffers and reagents are free from microbial contamination, as some microorganisms can produce lipases.[3]
The lipase activity in my samples appears to be lower than expected. Lower-than-expected activity can be due to enzyme instability, the presence of inhibitors, or suboptimal assay conditions.[3]1. Enzyme Inactivation: Avoid repeated freeze-thaw cycles of your lipase stock. Prepare aliquots and store them at -20°C or below. 2. Presence of Inhibitors: Your sample may contain endogenous lipase inhibitors. Common interfering substances include EDTA and some detergents.[3] 3. Suboptimal Assay Conditions: Ensure the pH, temperature, and buffer composition are optimal for your specific lipase. The final concentration of organic solvents used to dissolve the substrate should ideally be below 5% (v/v) to prevent enzyme denaturation.[4]

Frequently Asked Questions (FAQs)

Question Answer
What is substrate inhibition? Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations. This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive ternary complex (Enzyme-Substrate-Substrate). This prevents the formation of the product.[1]
How do I dissolve 4-nitrophenyl tetradecanoate for my assay? Due to its long alkyl chain, 4-nitrophenyl tetradecanoate is practically insoluble in aqueous buffers. It should first be dissolved in an organic solvent like DMSO, isopropanol, or acetone (B3395972) to create a concentrated stock solution.[4] This stock solution is then diluted into the final assay buffer, often containing a detergent like Triton X-100 or sodium deoxycholate to aid in solubility and create a stable emulsion.[5]
What is the typical concentration range for 4-nitrophenyl tetradecanoate in a lipase assay? The optimal concentration can vary depending on the specific lipase and assay conditions. However, a common starting range to test is between 0.2 mM and 2 mM.[6] It is crucial to perform a substrate titration curve to determine the optimal concentration for your specific enzyme, where activity is maximal before inhibition occurs.
How is substrate inhibition data analyzed? The Michaelis-Menten equation is modified to account for substrate inhibition. The most common model is the Haldane-Andrews equation: V = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) . In this equation, 'Ki' represents the dissociation constant for the inhibitory substrate binding.[7] This equation can be used to fit your experimental data using non-linear regression analysis to determine the kinetic parameters Vmax, Km, and Ki.
Can I use an alternative substrate to avoid inhibition? Yes. Lipases often show different substrate specificities. Using a p-nitrophenyl ester with a shorter acyl chain, such as 4-nitrophenyl octanoate (B1194180) (C8) or 4-nitrophenyl dodecanoate (B1226587) (C12), may reduce or eliminate substrate inhibition as these are often more readily hydrolyzed by some lipases.[5][8] However, this will depend on the specific lipase being studied.

Experimental Protocols

Protocol 1: Determining the Optimal and Inhibitory Concentration of 4-Nitrophenyl Tetradecanoate

Objective: To identify the substrate concentration range that yields the highest lipase activity and to characterize the onset of substrate inhibition.

Materials:

  • Lipase enzyme stock solution

  • 4-nitrophenyl tetradecanoate (p-NPT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 and 100 mM NaCl)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare p-NPT Stock Solution: Dissolve 4-nitrophenyl tetradecanoate in DMSO to create a 50 mM stock solution. Gently warm and vortex if necessary to ensure it is fully dissolved.

  • Prepare Substrate Dilutions: Create a series of p-NPT dilutions in Assay Buffer. For a final assay volume of 200 µL, you can prepare 2X working solutions ranging from 0.1 mM to 10 mM.

  • Set up the Assay Plate:

    • Blank Wells: 100 µL of each 2X substrate working solution + 100 µL of Assay Buffer (no enzyme).

    • Enzyme Wells: 100 µL of each 2X substrate working solution + 100 µL of diluted lipase solution.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the enzyme solution to the appropriate wells to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 410 nm every minute for 10-20 minutes in a kinetic mode.

  • Calculate Reaction Velocity: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve for each substrate concentration. Subtract the rate of the corresponding blank.

  • Plot the Data: Plot the reaction velocity (ΔAbs/min) against the final substrate concentration (mM). The resulting graph should show an initial increase in velocity followed by a decrease at higher concentrations if substrate inhibition is present.

Protocol 2: Mitigating Substrate Inhibition with Sequential Substrate Addition

Objective: To maintain a high reaction rate by keeping the substrate concentration within the optimal, non-inhibitory range.

Procedure:

  • Based on the results from Protocol 1, determine the optimal substrate concentration (the peak of the activity curve).

  • Initiate the reaction with a substrate concentration that is half of the determined optimum.

  • Monitor the reaction kinetically. As the reaction rate begins to slow down (indicating substrate depletion), add a small aliquot of concentrated substrate to bring the concentration back up to the optimal level.

  • Repeat this sequential addition, monitoring the reaction rate continuously. This approach, a manual "fed-batch" style, can help to sustain a higher level of enzyme activity over a longer period by avoiding the inhibitory high substrate concentrations.

Data Presentation

Table 1: Example Kinetic Parameters for Lipases with p-Nitrophenyl Esters

The following table provides examples of kinetic parameters for different lipases with p-nitrophenyl (p-NP) esters of varying acyl chain lengths. Note that the activity and potential for inhibition are highly dependent on the specific enzyme and substrate.

Lipase SourceSubstrateKm (mM)Vmax (U/mg)Ki (mM)Reference
Acinetobacter sp. AU07p-NP Palmitate (C16)0.5116.98Not Determined[6]
Porcine Pancreatic Lipasep-NP Palmitate (C16)0.00270.019 (s⁻¹)Not Determined[9]
Wild Type Lipasep-NP Dodecanoate (C12)Not Specified0.78Not Determined[8]
Wild Type Lipasep-NP Palmitate (C16)Not Specified0.18Not Determined[8]

Note: Vmax values can be expressed in different units (e.g., U/mg, s⁻¹) and should be compared accordingly.

Visualizations

Diagrams

Substrate_Inhibition_Mechanism E Free Enzyme (E) S Substrate (S) ES Active E-S Complex E->ES Km ES->E k_cat P Product (P) SES Inactive E-S-S Complex ES->SES Ki S_extra Substrate (S) Experimental_Workflow start Start: Observe Decreased Activity at High Substrate Concentration prep Prepare Serial Dilutions of 4-Nitrophenyl Tetradecanoate Stock start->prep assay Perform Kinetic Lipase Assay (Wide Substrate Concentration Range) prep->assay plot Plot Velocity vs. [Substrate] assay->plot decision Does the Curve Show Inhibition (Increase then Decrease)? plot->decision optimize Identify Optimal [S] (at Vmax) decision->optimize Yes troubleshoot Troubleshoot Other Issues: - Substrate Solubility - Assay Conditions (pH, Temp) - Enzyme Stability decision->troubleshoot No analyze Fit Data to Haldane-Andrews Equation to Determine Km, Vmax, and Ki optimize->analyze end End: Optimized Assay Conditions analyze->end troubleshoot->assay Re-run Assay

References

Technical Support Center: High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) assays.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is a good Z'-factor and how is it calculated?

    • What are common sources of data variability in HTS?

    • How can I minimize plate edge effects?

    • What is compound interference and how can I identify it?

    • Which normalization method should I use for my HTS data?

  • Troubleshooting Guides

    • Troubleshooting a Low Z'-Factor

    • Investigating High Data Variability

    • Mitigating Plate Edge Effects

    • Identifying and Addressing Compound Interference

    • Troubleshooting Signal Detection Issues

  • Experimental Protocols

    • Cell Viability Assay: CellTiter-Glo® Luminescent Assay

    • Enzyme Activity Assay: Generic Kinase Activity Assay

    • Reporter Gene Assay: Luciferase-Based Assay

  • Signaling Pathways and Workflows

    • Generic Kinase Signaling Pathway

    • GPCR/MAPK Signaling Pathway

    • HTS Troubleshooting Workflow: Low Z'-Factor

Frequently Asked Questions (FAQs)

Q1: What is a good Z'-factor and how is it calculated?

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It measures the separation between the distributions of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between controls and low data variability, making the assay reliable for hit identification.[1][2] An assay with a Z'-factor below 0.5 may be considered marginal or unacceptable and requires optimization.[1][3]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z'-factor = 1 - (3 * (σp + σn)) / |μp - μn|

Z'-Factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS.[1][2]
0 to 0.5Marginal assay, may require optimization.[1]
< 0Unacceptable assay, not suitable for HTS.[1][4]

Q2: What are common sources of data variability in HTS?

Data variability in HTS can arise from several sources, including:

  • Systematic Errors: These are reproducible errors that can be caused by instrumentation or the assay procedure itself. Examples include plate edge effects, incubator temperature fluctuations, and reader artifacts.[5]

  • Random Errors: These are unpredictable variations that can occur during the experiment, such as pipetting inaccuracies and inconsistencies in reagent dispensing.

  • Biological Variation: In cell-based assays, inherent biological differences between cells can contribute to variability.

  • Compound-Related Effects: The compounds being screened can interfere with the assay, leading to false positives or negatives.[6]

Q3: How can I minimize plate edge effects?

Plate edge effect is a common issue where the outer wells of a microplate behave differently from the inner wells, often due to increased evaporation and temperature gradients.[7][8] Strategies to mitigate this include:

  • Using specialized plates: Some plates are designed with moats or reservoirs on the perimeter that can be filled with sterile liquid to create a humidity barrier.[8][9]

  • Proper incubation: Ensure the incubator has high humidity (≥95%) and limit the frequency of opening the incubator door.[9]

  • Sealing plates: Use sealing tapes or low-evaporation lids to minimize fluid loss.[7]

  • Avoiding outer wells: As a last resort, the outer wells can be left empty or filled with media/buffer and excluded from the analysis.[9]

  • Constant Temperature Plating: Plating cells and all materials at a constant 37°C can reduce edge effects by preventing thermal gradients.[10]

Q4: What is compound interference and how can I identify it?

Compound interference occurs when a test compound affects the assay signal through a mechanism other than interacting with the intended biological target.[9][11] This can lead to false-positive or false-negative results. Common types of interference include:

  • Autofluorescence: The compound itself fluoresces at the same wavelength as the assay signal.

  • Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorescent probe.

  • Luciferase Inhibition: In luminescent assays, the compound directly inhibits the luciferase enzyme.[12]

  • Compound Aggregation: Some compounds form aggregates that can sequester the target enzyme or substrate.[11]

To identify compound interference, it is crucial to perform counter-screens.[6][12] A counter-screen is an assay designed to detect interference with the assay technology itself, for example, by running the assay in the absence of the biological target.[12]

Q5: Which normalization method should I use for my HTS data?

Data normalization is essential to correct for systematic variations between plates and within plates. The choice of method depends on the nature of the data and the experimental design. Common methods include:

  • Percent of Control: Normalizes data based on the positive and negative controls on each plate.

  • Z-score: Standardizes the data based on the mean and standard deviation of all samples on a plate.[4]

  • B-score: A robust method that uses median polishing to correct for row and column effects. However, it can be biased in screens with high hit rates.[13]

  • Loess (Locally Weighted Scatterplot Smoothing): A method that fits a surface to the plate data to correct for spatial biases.[13]

For screens with high hit rates, a combination of scattered controls and a normalization method like Loess is often recommended.[13]

Troubleshooting Guides

Troubleshooting a Low Z'-Factor

A low Z'-factor (<0.5) indicates that the assay is not robust enough for reliable hit identification.[1][2]

Potential Cause Troubleshooting Steps
High Variability in Controls - Check for pipetting errors and ensure consistent liquid handling. - Verify the stability of reagents and controls under assay conditions.[14] - Assess for and mitigate plate edge effects.
Low Signal-to-Background Ratio - Optimize reagent concentrations (e.g., enzyme, substrate, ATP). - Increase incubation time to allow for greater signal generation. - Use a more sensitive detection method or instrument.
Assay Conditions Not Optimal - Re-evaluate and optimize parameters such as temperature, pH, and buffer composition.[15] - For cell-based assays, optimize cell density and incubation time.[6]
Reagent Quality Issues - Use fresh, high-quality reagents. - Test different lots of critical reagents.[14]
Investigating High Data Variability

High data variability can obscure real hits and lead to a high number of false positives or negatives.

Potential Cause Troubleshooting Steps
Inconsistent Liquid Handling - Calibrate and maintain automated liquid handlers regularly. - Use appropriate pipette tips and techniques for small volumes.
Plate-to-Plate Variation - Randomize the order of plate processing.[6] - Use robust normalization methods to account for inter-plate differences.[6]
Edge Effects - Implement strategies to mitigate edge effects as described in the FAQs.
Cell Plating Inconsistency - Ensure a homogenous cell suspension during plating. - Optimize cell seeding density to ensure a uniform monolayer.
Mitigating Plate Edge Effects
Symptom Potential Cause Solution
Higher or lower signal in outer wells Evaporation of media/buffer leading to changes in concentration.[7]- Use plates with moats and fill them with sterile liquid.[8][9] - Use low-evaporation lids or plate seals.[7] - Maintain high humidity in the incubator.[9]
"Smiling" or "frowning" pattern across the plate Uneven temperature distribution across the plate during incubation.- Allow plates to equilibrate to room temperature before placing them in the incubator. - Ensure proper air circulation within the incubator.
Identifying and Addressing Compound Interference
Type of Interference Identification Method Mitigation Strategy
Autofluorescence - Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.- Use a different fluorescent dye with a shifted spectrum. - Use a time-resolved fluorescence (TRF) assay if the compound's fluorescence is short-lived.
Fluorescence Quenching - Spike a known amount of fluorescent product into wells with and without the compound and compare the signals.- Use an orthogonal assay with a different detection method (e.g., luminescence).
Luciferase Inhibition - Perform a counter-screen with purified luciferase enzyme and the compound.[12]- Use a different reporter enzyme (e.g., beta-lactamase). - Confirm hits in a secondary, non-luciferase-based assay.
Compound Aggregation - Test the compound's activity in the presence of a non-ionic detergent (e.g., Triton X-100).[16]- Include a low concentration of detergent in the assay buffer.[16]
Troubleshooting Signal Detection Issues
Problem Potential Cause Troubleshooting Steps
No Signal or Very Low Signal - Reagent degradation or incorrect preparation. - Instrument settings are incorrect. - Incompatible plate type (e.g., using a clear plate for a luminescent assay).- Prepare fresh reagents and verify their activity. - Check instrument settings (e.g., wavelength, gain, integration time). - Use the appropriate plate type for the assay (e.g., white plates for luminescence, black plates for fluorescence).
High Background Signal - Contaminated reagents. - Autofluorescence of the plate or media. - Insufficient washing steps (in non-homogeneous assays).- Use fresh, high-purity reagents. - Test different plate types and media formulations. - Optimize washing steps to remove unbound reagents.
Signal Drifts Over Time - Reagent instability. - Temperature fluctuations in the plate reader.- Use stabilized reagents or read plates immediately after reagent addition. - Allow the plate reader to warm up before use. - Read plates in a randomized order to minimize the impact of drift.[6]

Experimental Protocols

Cell Viability Assay: CellTiter-Glo® Luminescent Assay

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[17]

Objective: To determine the number of viable cells in culture based on the quantitation of ATP.

Materials:

  • Cells in culture

  • Opaque-walled multiwell plates (e.g., 96-well or 384-well)

  • CellTiter-Glo® Reagent (Promega)

  • Plate shaker

  • Luminometer

Methodology:

  • Cell Plating: Seed cells in opaque-walled multiwell plates at the desired density in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium.[17]

  • Compound Treatment: Add the test compounds to the experimental wells and incubate for the desired period.

  • Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17][18]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[18]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[17]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]

  • Signal Detection: Record the luminescence using a plate reader.

Enzyme Activity Assay: Generic Kinase Activity Assay

This protocol is a generalized procedure for a biochemical kinase assay.

Objective: To measure the activity of a kinase by detecting the amount of ADP produced.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl2)

  • ADP detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque multiwell plates

  • Plate reader (luminometer)

Methodology:

  • Reagent Preparation: Prepare a master mix of the kinase enzyme and substrate in the assay buffer. Prepare a separate solution of ATP.

  • Compound Addition: Add the test compounds to the wells of a multiwell plate.

  • Kinase Reaction Initiation: Add the kinase/substrate master mix to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[5]

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to a detectable signal (e.g., light).

  • Signal Detection: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

Reporter Gene Assay: Luciferase-Based Assay

This is a general protocol for a luciferase reporter gene assay.

Objective: To measure the activity of a specific signaling pathway by quantifying the expression of a luciferase reporter gene.

Materials:

  • Cells stably or transiently expressing the luciferase reporter construct

  • White, opaque-walled multiwell plates

  • Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)

  • Plate reader (luminometer)

Methodology:

  • Cell Plating: Seed the reporter cells into the wells of a white, opaque-walled plate.

  • Compound Treatment: Treat the cells with the test compounds and incubate for a sufficient time to allow for changes in gene expression (typically 6-24 hours).

  • Cell Lysis and Substrate Addition: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and contains the luciferin (B1168401) substrate.[19]

  • Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to ensure complete cell lysis and stabilization of the luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader. The light output is proportional to the luciferase activity, which reflects the activity of the signaling pathway of interest.

Signaling Pathways and Workflows

G cluster_0 Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Kinase_A Kinase A Dimerization->Kinase_A activates Kinase_B Kinase B (Target) Kinase_A->Kinase_B activates Substrate Substrate Protein Kinase_B->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response HTS_Inhibitor HTS Inhibitor HTS_Inhibitor->Kinase_B

Caption: A generic kinase signaling cascade often targeted in HTS campaigns.

G cluster_1 GPCR/MAPK Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Ras Ras Second_Messenger->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression G cluster_2 HTS Troubleshooting Workflow: Low Z'-Factor Start Low Z'-Factor (<0.5) Check_Variability Check Control Variability Start->Check_Variability High_Variability High Variability? Check_Variability->High_Variability Troubleshoot_Variability Troubleshoot Variability (Pipetting, Reagents, Edge Effects) High_Variability->Troubleshoot_Variability Yes Check_Signal Check Signal-to- Background Ratio High_Variability->Check_Signal No Re_evaluate Re-evaluate Z'-Factor Troubleshoot_Variability->Re_evaluate Low_Signal Low S/B? Check_Signal->Low_Signal Optimize_Signal Optimize Signal (Reagent Conc., Incubation) Low_Signal->Optimize_Signal Yes Low_Signal->Re_evaluate No Optimize_Signal->Re_evaluate

References

Validation & Comparative

A Comparative Guide to p-Nitrophenyl Myristate and p-Nitrophenyl Palmitate for Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is critical for the accurate and reliable measurement of lipase (B570770) activity. Among the various chromogenic substrates available, p-nitrophenyl (pNP) esters of fatty acids are widely employed due to the simplicity and sensitivity of the resulting colorimetric assay. This guide provides an objective comparison of two commonly used long-chain pNP esters: p-nitrophenyl myristate (pNPM) and p-nitrophenyl palmitate (pNPP), supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific applications.

Principle of the Assay

The fundamental principle of the lipase assay using p-nitrophenyl esters involves the enzymatic hydrolysis of the ester bond by lipase. This reaction releases the fatty acid (myristic acid or palmitic acid) and a yellow-colored product, p-nitrophenol (pNP). The amount of pNP produced is directly proportional to the lipase activity and can be quantified spectrophotometrically by measuring the absorbance at 410 nm.[1][2]

Physicochemical Properties

A key practical difference between pNPM and pNPP lies in their physical properties, primarily driven by the length of their fatty acid chains.

Propertyp-Nitrophenyl Myristate (pNPM)p-Nitrophenyl Palmitate (pNPP)Reference(s)
Molecular Formula C₂₀H₃₁NO₄C₂₂H₃₅NO₄[3][4]
Molecular Weight 349.46 g/mol 377.52 g/mol [3][5]
Fatty Acid Chain Myristate (C14:0)Palmitate (C16:0)
Solubility Poor in aqueous solutions. Requires organic solvents (e.g., isopropanol (B130326), acetonitrile) and/or detergents/emulsifiers (e.g., Triton X-100, gum arabic, sodium deoxycholate) for dispersion in assay buffer.Very poor in aqueous solutions. Generally less soluble than pNPM under identical conditions, necessitating the use of organic solvents and/or detergents/emulsifiers for assay preparation.[1][6]

The longer carbon chain of palmitate in pNPP results in greater hydrophobicity and consequently, lower solubility in aqueous assay buffers compared to the myristate (C14) chain of pNPM. This difference in solubility is a critical consideration for assay development, as it can lead to turbidity and interfere with spectrophotometric readings if not properly addressed.[1]

Performance in Lipase Assays: A Comparative Analysis

The substrate specificity of lipases varies depending on the source of the enzyme. Generally, lipases exhibit a preference for fatty acid esters of a particular chain length. The choice between pNPM and pNPP can, therefore, significantly impact the measured activity.

Quantitative Data Summary

The following table summarizes kinetic parameters for lipase from different sources with pNPM and pNPP as substrates. It is important to note that these values are highly dependent on the specific lipase and the assay conditions.

Lipase SourceSubstrateK_m_ (mM)V_max_ (U/mg)V_max_/K_m_Reference(s)
Acinetobacter sp.p-Nitrophenyl Myristate0.1714.61102.93[3]
Acinetobacter sp.p-Nitrophenyl Palmitate0.1913.5971.53[3]
Thermomyces lanuginosus (wild type)p-Nitrophenyl Palmitate-0.18-[7][8]

Note: A direct comparison of Vmax for Thermomyces lanuginosus with pNPM was not available in the cited literature, which reported higher activity with medium-chain pNP esters.

From the data for Acinetobacter sp. lipase, it is evident that this particular enzyme exhibits a slightly higher affinity (lower K_m_) and catalytic efficiency (V_max_/K_m_) for p-nitrophenyl myristate compared to p-nitrophenyl palmitate.[3] Conversely, some studies have shown that certain lipases have a higher preference for p-nitrophenyl palmitate.[6] This underscores the importance of empirical determination of the optimal substrate for the specific lipase under investigation.

Experimental Protocols

The following are detailed methodologies for performing lipase assays using pNPM and pNPP. Due to the poor solubility of these substrates, the preparation of a stable substrate emulsion is a critical step.

Preparation of Substrate Stock Solution
  • p-Nitrophenyl Myristate (pNPM) Stock Solution (e.g., 10 mM): Dissolve 3.50 mg of pNPM in 1 mL of isopropanol or a 1:1 (v/v) mixture of isopropanol and acetonitrile.[9] Gentle warming and sonication may be required to aid dissolution.

  • p-Nitrophenyl Palmitate (pNPP) Stock Solution (e.g., 10 mM): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol.[1] Due to its lower solubility, ensuring complete dissolution is crucial and may require more vigorous mixing or sonication.

Lipase Assay Protocol (General)

This protocol is a generalized method and may require optimization for specific lipases.

  • Prepare the Substrate Emulsion:

    • Solution A: The pNPM or pNPP stock solution (e.g., 10 mM in isopropanol).

    • Solution B: Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing an emulsifier. Common emulsifier systems include:

      • 0.4% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.[10]

      • Sodium deoxycholate.[1]

    • To prepare the working substrate solution, slowly add 1 part of Solution A to 9 parts of Solution B with vigorous stirring or vortexing to form a stable emulsion. The final substrate concentration in the assay will be 1 mM.

  • Enzymatic Reaction:

    • Pipette 900 µL of the pre-warmed (e.g., 37°C) substrate emulsion into a cuvette or microplate well.

    • Initiate the reaction by adding 100 µL of the lipase solution (appropriately diluted in assay buffer).

    • Immediately start monitoring the increase in absorbance at 410 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer with temperature control.

  • Calculation of Lipase Activity:

    • Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.

    • Calculate the lipase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (Molar Extinction Coefficient of pNP * Light Path Length (cm) * Enzyme Volume (mL))

    • One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. The molar extinction coefficient for p-nitrophenol under alkaline conditions (pH > 8) is approximately 18,000 M⁻¹cm⁻¹.[11]

Visualizing the Workflow and Principles

Lipase Assay Principle

Lipase_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Spectrophotometric Detection pNP_Ester p-Nitrophenyl Myristate or p-Nitrophenyl Palmitate Products Fatty Acid + p-Nitrophenol pNP_Ester->Products Hydrolysis Lipase Lipase Lipase->pNP_Ester pNP p-Nitrophenol (Yellow) Spectrophotometer Measure Absorbance at 410 nm pNP->Spectrophotometer

Caption: Principle of the colorimetric lipase assay.

Experimental Workflow for Lipase Assay

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Substrate Prepare pNP-ester stock (in isopropanol) Prepare_Emulsion Create substrate emulsion Prepare_Substrate->Prepare_Emulsion Prepare_Buffer Prepare assay buffer with emulsifier Prepare_Buffer->Prepare_Emulsion Incubate Pre-warm substrate emulsion to assay temperature Prepare_Emulsion->Incubate Prepare_Enzyme Prepare diluted lipase solution Initiate Add lipase to initiate reaction Prepare_Enzyme->Initiate Incubate->Initiate Measure Monitor absorbance at 410 nm over time Initiate->Measure Calculate_Rate Determine rate of absorbance change (ΔAbs/min) Measure->Calculate_Rate Calculate_Activity Calculate lipase activity (U/mL) Calculate_Rate->Calculate_Activity

Caption: Step-by-step workflow for a lipase assay.

Conclusion and Recommendations

Both p-nitrophenyl myristate and p-nitrophenyl palmitate are valuable substrates for the colorimetric determination of lipase activity. The choice between them should be guided by the specific characteristics of the lipase under investigation and the research objectives.

  • p-Nitrophenyl Myristate (pNPM): Due to its slightly better solubility compared to pNPP, pNPM may be easier to work with, potentially leading to more reproducible substrate emulsions and lower background absorbance. It is an excellent starting point for characterizing a novel lipase, especially if its substrate preference is unknown.

  • p-Nitrophenyl Palmitate (pNPP): As a longer-chain fatty acid ester, pNPP can be a more specific substrate for "true" lipases, which preferentially hydrolyze long-chain triglycerides, and may help to distinguish lipase activity from that of esterases.[4] However, careful attention must be paid to the preparation of the substrate emulsion to avoid turbidity.

Recommendation: For a comprehensive characterization of a lipase, it is advisable to test a range of p-nitrophenyl esters with varying fatty acid chain lengths, including both pNPM and pNPP. This will provide valuable insights into the substrate specificity of the enzyme. For routine assays and high-throughput screening, the substrate that yields the highest activity and most reliable data for the specific lipase of interest should be selected. The use of appropriate detergents and emulsifiers is crucial for obtaining accurate and reproducible results with both substrates.

References

A Comparative Guide to the Validation of a Novel Lipase Assay Using 4-Nitrophenyl Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a colorimetric lipase (B570770) assay utilizing the substrate 4-nitrophenyl tetradecanoate (B1227901). The performance of this assay is critically evaluated against established alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological assessment and adoption.

Introduction to Lipase Assays

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol. Their activity is paramount in various physiological processes and they are key targets in drug development for conditions such as obesity, pancreatitis, and dyslipidemia. Accurate and reliable quantification of lipase activity is therefore essential. Spectrophotometric assays using p-nitrophenyl (pNP) esters are widely employed due to their convenience and suitability for high-throughput screening. The principle of these assays lies in the enzymatic cleavage of the pNP-ester substrate by lipase, which releases p-nitrophenol, a chromogenic product that can be quantified by measuring its absorbance at approximately 410 nm.

This guide focuses on the validation of a lipase assay using 4-nitrophenyl tetradecanoate (pNP-C14), a long-chain fatty acid ester, and compares its performance with assays using other pNP esters of varying acyl chain lengths and the classical titrimetric method.

Comparative Performance of Lipase Assays

The choice of substrate is a critical determinant of lipase activity, as many lipases exhibit a preference for specific fatty acid chain lengths. The following tables summarize the kinetic parameters and validation metrics for lipase assays using 4-nitrophenyl tetradecanoate and common alternatives.

Table 1: Comparison of Kinetic Parameters for Various Lipase Substrates

SubstrateLipase SourceKm (mM)Vmax (U/mg protein)
4-Nitrophenyl Acetate (C2)Thermomyces lanuginosus-0.42[1]
4-Nitrophenyl Butyrate (C4)Thermomyces lanuginosus-0.95[1]
4-Nitrophenyl Octanoate (C8)Thermomyces lanuginosus-1.1[1]
4-Nitrophenyl Dodecanoate (C12)Thermomyces lanuginosus-0.78[1]
4-Nitrophenyl Myristate (C14) *Acinetobacter sp. AU070.83 [2]153.84 [2]
4-Nitrophenyl Palmitate (C16)Thermomyces lanuginosus-0.18[1]

*Data for 4-nitrophenyl myristate (C14) is used as a proxy for 4-nitrophenyl tetradecanoate, as they share the same acyl chain length. One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under standard assay conditions.[3]

Table 2: Comparison of Assay Validation Parameters

Assay MethodSubstrateLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
Colorimetricp-Nitrophenyl Caprylate (C8)0 - 300 mU/mL[4]9.31 mU/mL[4]31.03 mU/mL[4]
TitrimetricOlive OilEnzyme concentration dependentNot typically reportedNot typically reported

Experimental Protocols

Detailed methodologies for the 4-nitrophenyl tetradecanoate lipase assay and the alternative titrimetric assay are provided below.

Protocol 1: Colorimetric Lipase Assay using 4-Nitrophenyl Tetradecanoate

This protocol is adapted from methods for other p-nitrophenyl esters.[1][2]

Materials:

  • 4-Nitrophenyl tetradecanoate (Substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Isopropanol

  • Triton X-100

  • Lipase enzyme solution

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of 4-nitrophenyl tetradecanoate in isopropanol.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing Tris-HCl buffer, Triton X-100 (as an emulsifier), and the substrate solution.

  • Enzyme Addition: Add the lipase enzyme solution to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 410 nm.

  • Calculation: Calculate the lipase activity based on a p-nitrophenol standard curve. One unit of activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute.[3]

Protocol 2: Titrimetric Lipase Assay using Olive Oil Emulsion

This is a classic method for determining lipase activity.[5][6][7]

Materials:

  • Olive oil (Substrate)

  • Gum arabic or other emulsifier

  • Na2HPO4/NaH2PO4 buffer (50 mM, pH 7.0)[6]

  • Lipase enzyme solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 50 mM), standardized[6]

  • pH meter or pH-stat titrator

  • Ethanol (to stop the reaction)

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion of olive oil in the buffer solution using an emulsifier like gum arabic. Homogenize the mixture.[6]

  • Reaction Initiation: Add a known volume of the lipase enzyme solution to the substrate emulsion.

  • Incubation: Incubate the mixture in a shaker at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 1 hour).[6]

  • Reaction Termination: Stop the reaction by adding ethanol.

  • Titration: Titrate the liberated free fatty acids with the standardized NaOH solution to a defined pH endpoint (e.g., pH 9.0).[6]

  • Calculation: The lipase activity is calculated based on the volume of NaOH consumed. One unit of activity is the quantity of enzyme that releases 1 µmole of fatty acids per hour.[6]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of lipases, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_substrate Prepare Substrate (pNP-tetradecanoate in isopropanol) mix Combine Substrate, Buffer, and Emulsifier in Microplate Well prep_substrate->mix prep_buffer Prepare Buffer (e.g., 50mM Tris-HCl, pH 8.0) prep_buffer->mix prep_enzyme Prepare Enzyme Dilutions add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme mix->add_enzyme incubate Incubate at Controlled Temperature (e.g., 37°C) add_enzyme->incubate read_absorbance Measure Absorbance at 410 nm (Release of p-nitrophenol) incubate->read_absorbance calculate Calculate Activity using p-Nitrophenol Standard Curve read_absorbance->calculate

Caption: Workflow for the colorimetric lipase assay.

G cluster_lipolysis Intracellular Lipolysis LD Lipid Droplet TAG Triacylglycerol (TAG) ATGL ATGL TAG->ATGL Hydrolysis DAG Diacylglycerol (DAG) HSL HSL DAG->HSL Hydrolysis MAG Monoacylglycerol (MAG) MGL MGL MAG->MGL Hydrolysis Glycerol Glycerol FA Fatty Acids (FA) ATGL->DAG ATGL->FA HSL->MAG HSL->FA MGL->Glycerol MGL->FA

Caption: Key enzymes in the intracellular lipolysis pathway.

Conclusion

The validation of a lipase assay using 4-nitrophenyl tetradecanoate demonstrates its utility for measuring the activity of lipases with a preference for long-chain fatty acids. The colorimetric method offers advantages in terms of simplicity and throughput compared to the traditional titrimetric assay. However, the choice of assay should be guided by the specific lipase being studied and its substrate specificity. For lipases that do not efficiently hydrolyze long-chain pNP esters, alternative substrates or methods may be more appropriate. This guide provides the necessary data and protocols to make an informed decision for your research needs.

References

A Researcher's Guide to Cross-Validation of Lipase Activity with Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipolytic enzymes, the accurate and reliable measurement of lipase (B570770) activity is paramount. This guide provides a comprehensive comparison of commonly used chromogenic substrates for lipase assays, supported by experimental data and detailed protocols to facilitate informed substrate selection and cross-validation of results.

The use of chromogenic substrates offers a convenient and high-throughput method for determining lipase activity by monitoring a color change produced during the enzymatic reaction.[1] However, the choice of substrate can significantly influence the apparent activity and specificity of the enzyme. Therefore, cross-validation using different substrates is crucial for robust characterization of lipases. This guide focuses on the widely used p-nitrophenyl (pNP) esters with varying acyl chain lengths and other novel chromogenic substrates.

Principle of Chromogenic Lipase Assays

Chromogenic assays for lipase activity are based on the enzymatic hydrolysis of a synthetic substrate, which releases a colored product. The rate of color formation is directly proportional to the lipase activity. The most common chromogenic substrates are esters of p-nitrophenol. Upon hydrolysis by lipase, these substrates release p-nitrophenol (pNP), which, under alkaline conditions, tautomerizes to the p-nitrophenolate ion, a yellow-colored compound with a maximum absorbance around 405-415 nm.[2][3]

Other novel chromogenic substrates have also been developed that release different colored compounds, such as resorufin (B1680543) or other intensely colored phenols, upon enzymatic cleavage.[4][5]

Comparison of Common Chromogenic Substrates

The specificity of lipases is highly dependent on the chain length of the fatty acid esterified to the chromogenic moiety. Generally, true lipases preferentially hydrolyze water-insoluble esters of long-chain fatty acids, while esterases act on water-soluble esters of short-chain fatty acids.[6]

p-Nitrophenyl Esters

A series of p-nitrophenyl esters with varying acyl chain lengths are commercially available and frequently used to profile the substrate specificity of lipolytic enzymes.

SubstrateAcyl Chain LengthTypical Target EnzymeKey Characteristics
p-Nitrophenyl Acetate (pNPA)C2EsteraseHigh water solubility; primarily a substrate for esterases.[7]
p-Nitrophenyl Butyrate (pNPB)C4Esterase / some LipasesOften used to differentiate between esterases and lipases.[6]
p-Nitrophenyl Octanoate (pNPO)C8LipaseIntermediate chain length, hydrolyzed by many lipases.[7]
p-Nitrophenyl Dodecanoate (pNPD)C12LipaseGood substrate for many true lipases.[8]
p-Nitrophenyl Palmitate (pNPP)C16LipaseConsidered a more specific substrate for true lipases due to its long acyl chain.[6][9]

Quantitative Comparison of Kinetic Parameters for a Wild-Type Lipase:

The following table summarizes the kinetic parameters of a wild-type lipase from Thermomyces lanuginosus with different p-nitrophenyl ester substrates. This data highlights how substrate chain length affects enzyme activity.

SubstrateVmax (U/mg protein)Km (mM)
p-Nitrophenyl Acetate0.42-
p-Nitrophenyl Butyrate0.95-
p-Nitrophenyl Octanoate1.1-
p-Nitrophenyl Dodecanoate0.78-
p-Nitrophenyl Palmitate0.18-
Data adapted from Vardar-Yel, N. (2021).[7][10]

This data clearly demonstrates that the lipase exhibits the highest activity with the medium-chain substrate (p-nitrophenyl octanoate) and significantly lower activity with the short-chain (p-nitrophenyl acetate) and long-chain (p-nitrophenyl palmitate) substrates under these specific assay conditions.[7]

Other Novel Chromogenic Substrates

Besides p-nitrophenyl esters, other chromogenic substrates have been developed for specific applications.

Substrate ClassChromophore ReleasedWavelength (nm)Key Characteristics
5-(4-hydroxy-3,5-dimethoxyphenylmethylene)-2-thioxothiazoline-3-acetic acid estersRed-colored phenol505High activity with some bacterial lipases, particularly with longer acyl chains (decanoate, laurate).[4]
1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR)Methylresorufin (magenta)580Sensitive colorimetric readout for lipase activity.[5]

Experimental Protocols

Below are detailed methodologies for performing lipase activity assays using different chromogenic substrates.

Protocol 1: Lipase Assay using p-Nitrophenyl Esters

This protocol can be adapted for various p-nitrophenyl esters by preparing the substrate solution accordingly.

Materials:

  • Purified lipase or crude enzyme extract

  • p-Nitrophenyl ester substrate (e.g., pNPA, pNPB, pNPP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate Solvent: Isopropanol or a 1:1 (v/v) mixture of DMSO and acetonitrile[11]

  • Microplate reader or spectrophotometer capable of reading at 405 nm[10]

  • 96-well microplate

Procedure:

  • Substrate Stock Solution Preparation: Prepare a stock solution of the desired p-nitrophenyl ester (e.g., 20 mM) in the chosen solvent.[10] For pNPP, which has low water solubility, the use of emulsifiers like Triton X-100 or gum arabic in the reaction buffer is often necessary to ensure a stable emulsion.[9][11]

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing:

    • Assay Buffer

    • Substrate solution (diluted from stock to the desired final concentration, typically in the range of 0.05 mM to 2 mM for kinetic studies)[10]

  • Enzyme Addition: Add a specific volume of the enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).[10]

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C).[1] Measure the absorbance at 405 nm at regular time intervals (e.g., every minute for 15-30 minutes) to determine the initial reaction rate.[5][10]

  • Data Analysis: Calculate the rate of p-nitrophenol release using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[9]

Protocol 2: Lipase Assay using DGGR Substrate

Materials:

  • Purified lipase or crude enzyme extract

  • 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR)

  • Assay Buffer: e.g., Tris buffer with appropriate pH and additives

  • Microplate reader capable of reading at 580 nm[5]

  • 96-well microplate

Procedure:

  • Working Reagent Preparation: Prepare the DGGR working solution according to the manufacturer's instructions.

  • Assay Setup: Add the assay buffer to the wells of the microplate.

  • Enzyme Addition: Add the enzyme sample to the appropriate wells.

  • Reaction Initiation: Add the DGGR substrate solution to each well to start the reaction.[5]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 580 nm at regular intervals.[5]

  • Data Analysis: Calculate the rate of methylresorufin formation to determine the lipase activity.[5]

Mandatory Visualizations

Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Sample Mix Prepare Reaction Mixture in Microplate Well Enzyme->Mix Substrate Chromogenic Substrate Stock Solution Substrate->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Constant Temperature Mix->Incubate Measure Measure Absorbance (Kinetic Read) Incubate->Measure Data Calculate Lipase Activity Measure->Data

Caption: General workflow for a chromogenic lipase activity assay.

pNP_Ester_Hydrolysis cluster_reactants Reactants cluster_products Products cluster_detection Detection (Alkaline pH) pNP_Ester p-Nitrophenyl Ester (e.g., pNPP) Lipase Lipase pNP_Ester->Lipase H2O H₂O H2O->Lipase FattyAcid Fatty Acid (e.g., Palmitic Acid) Lipase->FattyAcid pNP p-Nitrophenol (Colorless) Lipase->pNP pNP_ion p-Nitrophenolate Ion (Yellow) pNP->pNP_ion Tautomerization

Caption: Enzymatic hydrolysis of a p-nitrophenyl ester by lipase.

References

A Head-to-Head Comparison: p-Nitrophenyl Myristate vs. Fluorogenic Substrates for Ultrasensitive Enzyme Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of enzymatic activity is paramount. This guide provides an objective comparison of the chromogenic substrate, p-nitrophenyl myristate (pNPM), and modern fluorogenic substrates in the context of enzyme assays, supported by experimental data and detailed protocols.

The quantification of esterase and lipase (B570770) activity is fundamental in various research fields, from understanding disease pathology to screening for novel therapeutic inhibitors. The choice of substrate is a critical determinant of assay sensitivity, throughput, and reliability. Here, we compare the performance of the traditional chromogenic substrate, p-nitrophenyl myristate, with that of advanced fluorogenic substrates.

At a Glance: Key Differences

Featurep-Nitrophenyl Myristate (Chromogenic)Fluorogenic Substrates
Principle of Detection ColorimetricFluorometric
Sensitivity LowerHigher
Limit of Detection (LOD) Micromolar (µM) rangeNanomolar (nM) to Picomolar (pM) range[1]
Signal-to-Noise Ratio ModerateHigh (approx. 5- to 6-fold higher than chromogenic)[2]
Assay Time Typically 10-60 minutesTypically 10-60 minutes, with real-time monitoring
Throughput High (96-well plate compatible)High (96-well plate compatible)
Interference Susceptible to interference from colored compounds and turbidity[3]Less susceptible to color interference; can be affected by autofluorescence
Solubility Poor in aqueous solutions, requires organic solvents and/or detergents[3][4]Generally better aqueous solubility, though some require DMSO
Cost Generally lowerGenerally higher

Superior Sensitivity with Fluorogenic Substrates

Fluorogenic assays consistently demonstrate superior sensitivity compared to their chromogenic counterparts. Studies have shown that fluorogenic substrates can enhance the limit of detection by approximately two- to five-fold and improve the signal-to-noise ratio by five- to six-fold when compared with commonly used chromogenic substrates.[2] This increased sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly advantageous when working with precious or low-abundance samples.

For instance, in a direct comparison of esterase detection, a far-red fluorogenic probe (DDAO-AME) exhibited a significantly lower detection limit for porcine liver esterase (PLE) than the chromogenic substrate p-nitrophenyl acetate (B1210297) (p-NPA), a short-chain analogue of pNPM.[5] This highlights the intrinsic advantage of the high quantum yield of fluorescent molecules over the extinction coefficients of chromophores.

Reaction Mechanisms

The fundamental difference between these two substrate classes lies in the nature of the reporter molecule released upon enzymatic cleavage.

p-Nitrophenyl Myristate Reaction Pathway

With pNPM, an esterase or lipase hydrolyzes the ester bond, releasing myristic acid and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified by measuring its absorbance at approximately 410 nm.[6][7][8]

pNPM_Reaction pNPM p-Nitrophenyl Myristate (Colorless) Enzyme Esterase / Lipase pNPM->Enzyme Products Myristic Acid + p-Nitrophenolate (Yellow) Enzyme->Products Hydrolysis

p-Nitrophenyl Myristate Enzymatic Hydrolysis
Fluorogenic Substrate Reaction Pathway

Fluorogenic substrates are designed to be non-fluorescent or to fluoresce at a different wavelength until they are acted upon by the enzyme of interest. A common design involves a fluorophore that is chemically "caged" by a recognition moiety (in this case, an ester group). Enzymatic cleavage of the ester bond releases the fluorophore, resulting in a significant increase in fluorescence that can be measured with a fluorometer.

Fluorogenic_Reaction FluorogenicSubstrate Caged Fluorophore-Ester (Non-fluorescent) Enzyme Esterase / Lipase FluorogenicSubstrate->Enzyme FluorescentProduct Myristic Acid + Free Fluorophore (Fluorescent) Enzyme->FluorescentProduct Hydrolysis

Fluorogenic Substrate Enzymatic Activation

Experimental Protocols

Below are representative protocols for conducting esterase/lipase activity assays using p-nitrophenyl myristate and a generic fluorogenic substrate.

Protocol 1: p-Nitrophenyl Myristate (pNPM) Assay

This protocol is adapted from standard spectrophotometric methods for measuring lipase activity.[3][7][9]

Materials:

  • p-Nitrophenyl myristate (pNPM)

  • Isopropanol (B130326) or another suitable organic solvent

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5-9.0)

  • Detergent (e.g., Triton X-100) and/or bile salts (e.g., sodium deoxycholate)

  • Enzyme solution (e.g., purified lipase, cell lysate)

  • 96-well microplate (clear, flat-bottom)

  • Microplate spectrophotometer

Procedure:

  • Prepare Substrate Stock Solution: Dissolve pNPM in isopropanol to a concentration of 10-20 mM.

  • Prepare Substrate Emulsion:

    • Mix one volume of the pNPM stock solution with nine volumes of Tris-HCl buffer containing a detergent like Triton X-100 (e.g., 0.3% v/v).

    • Sonicate or vortex vigorously until a stable, homogenous emulsion is formed. Note: The insolubility of long-chain p-nitrophenyl esters is a common issue, and proper emulsification is crucial for reproducible results.[4]

  • Assay Setup (96-well plate):

    • Sample Wells: Add 180 µL of the substrate emulsion and 20 µL of the enzyme solution.

    • Blank/Control Wells: Add 180 µL of the substrate emulsion and 20 µL of the corresponding buffer (without enzyme) to account for spontaneous substrate hydrolysis.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the absorbance at 410 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from the sample wells at each time point.

    • Calculate the rate of p-nitrophenol production using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol under the assay conditions.

Protocol 2: Fluorogenic Lipase/Esterase Assay

This protocol is a generalized procedure based on commercially available fluorogenic lipase assay kits.[10][11][12]

Materials:

  • Fluorogenic esterase/lipase substrate (e.g., based on resorufin, coumarin, or pyrene)

  • DMSO (if the substrate is not readily water-soluble)

  • Assay Buffer (e.g., Tris or HEPES, pH 7.2-8.0)

  • Enzyme solution (purified enzyme, cell lysate, etc.)

  • 96-well microplate (black, flat-bottom, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a concentration of 1-10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the final working concentration (typically in the low micromolar range).

  • Assay Setup (96-well plate):

    • Sample Wells: Add 50 µL of the enzyme solution and 50 µL of the working substrate solution.

    • Blank/Control Wells: Add 50 µL of the assay buffer (without enzyme) and 50 µL of the working substrate solution.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 529/600 nm for a methylresorufin-based substrate).[12] Measurements can be taken kinetically (every 1-5 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the fluorescence of the blank from the sample wells.

    • If a standard curve with a known concentration of the free fluorophore is prepared, the rate of substrate hydrolysis can be quantified. Otherwise, the activity is often expressed as relative fluorescence units (RFU) per minute.

Experimental Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows for pNPM and fluorogenic substrate assays.

Workflow_Comparison cluster_pNPM p-Nitrophenyl Myristate Assay cluster_Fluoro Fluorogenic Substrate Assay pNPM_Prep Prepare Substrate Emulsion (Requires sonication/detergents) pNPM_Setup Add Emulsion and Enzyme to Clear Microplate pNPM_Prep->pNPM_Setup pNPM_Incubate Incubate at Optimal Temperature pNPM_Setup->pNPM_Incubate pNPM_Read Read Absorbance at 410 nm pNPM_Incubate->pNPM_Read Fluoro_Prep Prepare Aqueous Substrate Solution (May require initial DMSO dilution) Fluoro_Setup Add Solution and Enzyme to Black Microplate Fluoro_Prep->Fluoro_Setup Fluoro_Incubate Incubate (Protect from Light) Fluoro_Setup->Fluoro_Incubate Fluoro_Read Read Fluorescence (Ex/Em) Fluoro_Incubate->Fluoro_Read

Comparison of Assay Workflows

Conclusion

While p-nitrophenyl myristate is a cost-effective and widely used substrate for measuring esterase and lipase activity, it suffers from lower sensitivity and challenging solubility issues. For researchers requiring high sensitivity, low detection limits, and a broad dynamic range, fluorogenic substrates offer a clear advantage. The enhanced signal-to-noise ratio and the ability to perform continuous, real-time measurements make them particularly well-suited for high-throughput screening, inhibitor studies, and the analysis of low-activity samples. The choice between these substrates will ultimately depend on the specific requirements of the assay, including the desired sensitivity, sample type, and budget. However, for cutting-edge research and drug development, the superior performance of fluorogenic substrates makes them the preferred option.

References

A Comparative Analysis of Lipase Inhibitors Utilizing the 4-Nitrophenyl Tetradecanoate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various lipase (B570770) inhibitors, with a focus on studies employing the 4-nitrophenyl tetradecanoate (B1227901) (4-NPT) substrate for inhibitor screening. The inhibition of pancreatic lipase is a key therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats.[1][2][3][4][5] The 4-NPT assay is a widely used spectrophotometric method to determine lipase activity and evaluate the efficacy of potential inhibitors. This method relies on the hydrolysis of the substrate by lipase, which releases the chromogenic product 4-nitrophenol (B140041), allowing for the quantification of enzymatic activity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of natural and synthetic lipase inhibitors. It is important to note that the specific substrate used in the assay can influence the IC50 value. While this guide focuses on 4-nitrophenyl tetradecanoate, data from assays using other p-nitrophenyl esters are also included for a broader comparative context, with the specific substrate noted.

InhibitorClassSource Organism/OriginLipase SourceSubstrateIC50
Orlistatβ-lactoneSynthetic derivative of lipstatinPorcine Pancreasp-Nitrophenyl butyrate~6.8 nM[2]
Panclicins C-EGlycine type lipophilic compoundsStreptomyces sp. NR 0619Pancreatic LipaseNot Specified0.62-0.89 µM[2]
FucoxanthinCarotenoidEdible seaweedsRat PancreasTriolein660 nM[2]
FucoxanthinolCarotenoidMetabolite of FucoxanthinRat PancreasTriolein764 nM[2]
Kaempferol-3-O-rutinosideFlavonoidCassia auriculataPancreatic LipaseNot Specified2.9 µM[2]
3-O-caffeoyl-4-O-galloyl-L-threonic acidPolyphenolFilipendula kamtschaticaPancreatic LipaseNot Specified26 µM[2]
Methyl chlorogenatePolyphenolEremochloa ophiuroidesPancreatic LipaseNot Specified33.6 ± 2.0 µM[2]
Licochalcone AChalconoidNot SpecifiedPancreatic LipaseNot Specified35 µg/mL[2]
HesperidinFlavanone glycosideCitrus unshiu peelsPorcine PancreasNot Specified32 µg/mL[2]
NeohesperidinFlavanone glycosideCitrus unshiu peelsPorcine PancreasNot Specified46 µg/mL[2]
TheaflavinPolyphenolBlack teaPancreatic LipaseNot Specified0.107 µM[2]
Theaflavin-3,3'-O-digallatePolyphenolBlack teaPancreatic LipaseNot Specified0.092 µM[2]
Dioctyl 4-nitrophenyl phosphateOrganophosphateSyntheticPorcine PancreasNot Specified8 nM[6]
O-4-nitrophenyl methyldodecylphosphinateOrganophosphateSyntheticMouse Brain Monoacylglycerol LipaseNot Specified0.6 nM[6]
Phthalic acid esterPhthalateAnthocleista vogeliiPancreatic LipaseNot Specified24.43 ± 0.096 µg/mL[7]
Compound 19 (a new isoflavonoid)IsoflavonoidUnripe fruits of Cudrania tricuspidataPorcine Pancreasp-Nitrophenyl butyrate16.8 µM[8]

Experimental Protocols

Lipase Inhibition Assay using 4-Nitrophenyl Tetradecanoate

This protocol outlines a standardized method for assessing the inhibitory effect of compounds on pancreatic lipase activity using 4-nitrophenyl tetradecanoate as the substrate.

1. Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL)

  • 4-Nitrophenyl tetradecanoate (4-NPT)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • Orlistat (as a positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer.

  • Substrate Solution: Prepare a stock solution of 4-nitrophenyl tetradecanoate in a suitable solvent like isopropanol. The final concentration in the assay will depend on the desired experimental conditions, often around the Michaelis-Menten constant (Km) of the enzyme for the substrate.

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds and the positive control (Orlistat) at various concentrations.

3. Assay Procedure:

  • Add a specific volume of the enzyme solution to each well of a 96-well microplate.

  • Add the test inhibitor or positive control to the respective wells. For the control (100% activity), add the solvent used to dissolve the inhibitors.

  • Incubate the enzyme with the inhibitor for a predetermined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the 4-nitrophenyl tetradecanoate substrate solution to all wells.

  • Measure the absorbance of the released 4-nitrophenol at a specific wavelength (typically 405-412 nm) at regular intervals or after a fixed incubation time (e.g., 15-30 minutes) using a microplate reader.[9]

  • The rate of the reaction is proportional to the change in absorbance over time.

4. Calculation of Inhibition:

The percentage of lipase inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Lipase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Lipase Solution Mix Mix Lipase and Inhibitor in Microplate Enzyme->Mix Substrate 4-Nitrophenyl Tetradecanoate Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Inhibitor Test Inhibitors & Orlistat (Control) Inhibitor->Mix Incubate_Inhibitor Pre-incubation (e.g., 15 min at 37°C) Mix->Incubate_Inhibitor Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubation (e.g., 30 min at 37°C) Add_Substrate->Incubate_Reaction Measure Measure Absorbance of 4-Nitrophenol (405-412 nm) Incubate_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the spectrophotometric lipase inhibition assay.

Signaling Pathways and Logical Relationships

The mechanism of action for many lipase inhibitors, particularly those that are analogs of triglycerides, involves the formation of a covalent bond with the serine residue in the active site of the lipase. This acylation inactivates the enzyme, preventing it from hydrolyzing its natural substrate, dietary triglycerides.

Lipase_Inhibition_Mechanism Lipase Active Pancreatic Lipase (with Serine in active site) Covalent_Complex Inactive Acyl-Enzyme Complex Lipase->Covalent_Complex Forms covalent bond with Hydrolysis Hydrolysis Lipase->Hydrolysis Catalyzes Inhibitor Lipase Inhibitor (e.g., Orlistat) Inhibitor->Covalent_Complex No_Hydrolysis No Hydrolysis Covalent_Complex->No_Hydrolysis Triglyceride Dietary Triglycerides Triglyceride->Hydrolysis Fatty_Acids Fatty Acids & Monoglycerides Hydrolysis->Fatty_Acids Absorption Absorption in Intestine Fatty_Acids->Absorption No_Absorption Reduced Fat Absorption No_Hydrolysis->No_Absorption

References

A Researcher's Guide to Confirming Lipase Specificity with p-Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of a lipase (B570770) is a critical step in enzyme characterization and application. This guide provides a comparative framework for determining lipase specificity using a panel of p-nitrophenyl (pNP) esters, offering a straightforward and effective spectrophotometric assay.

This method leverages the hydrolytic activity of lipases on a series of p-nitrophenyl esters with varying acyl chain lengths. The enzymatic cleavage of the ester bond releases p-nitrophenol, a chromogenic product that can be quantified by measuring its absorbance at 405-415 nm. By comparing the rate of p-nitrophenol release across a panel of pNP esters, researchers can effectively determine the fatty acid chain length preference of a given lipase.

Comparative Performance of Lipases Against a Panel of p-Nitrophenyl Esters

The substrate specificity of a lipase is a key determinant of its catalytic efficiency towards different lipids. The following table summarizes the maximal reaction velocity (Vmax) of a wild-type lipase against a variety of p-nitrophenyl esters, illustrating how activity varies with the length of the acyl chain. This data provides a clear comparison of the enzyme's preference for short- versus long-chain fatty acid esters.

p-Nitrophenyl EsterAcyl Chain LengthVmax (U/mg protein)[1][2][3]
p-Nitrophenyl acetate (B1210297) (pNP-A)C20.42
p-Nitrophenyl butyrate (B1204436) (pNP-B)C40.95
p-Nitrophenyl octanoate (B1194180) (pNP-O)C81.1
p-Nitrophenyl dodecanoate (B1226587) (pNP-D)C120.78
p-Nitrophenyl palmitate (pNP-P)C160.18

Note: The data presented is derived from a study on a specific wild-type lipase and is intended to be illustrative of the comparative results that can be obtained using this method.

Detailed Experimental Protocol

This section outlines a standardized protocol for determining lipase specificity using a panel of p-nitrophenyl esters.

Materials:

  • Lipase enzyme of interest

  • p-Nitrophenyl esters (acetate, butyrate, octanoate, dodecanoate, palmitate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Isopropanol (B130326)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature

Procedure:

  • Preparation of Substrate Stock Solutions: Dissolve each p-nitrophenyl ester in isopropanol to a final concentration of 10 mM.

  • Preparation of Reaction Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100. The detergent is crucial for emulsifying the longer-chain pNP esters in the aqueous reaction mixture.

  • Preparation of Enzyme Solution: Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of the reaction buffer to each well.

    • Add 10 µL of the respective p-nitrophenyl ester stock solution to the wells.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well.

  • Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained throughout the measurement period.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Convert the rate of absorbance change to the rate of p-nitrophenol production using the molar extinction coefficient of p-nitrophenol under the specific assay conditions (the molar extinction coefficient of p-nitrophenolate is approximately 18,000 M⁻¹cm⁻¹ at 405 nm in an alkaline buffer).[4]

    • One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[5]

    • Compare the activity of the lipase against each p-nitrophenyl ester to determine its substrate specificity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining lipase specificity using p-nitrophenyl esters.

Lipase_Specificity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate Prepare pNP Ester Stock Solutions (10 mM) Setup Pipette Buffer and pNP Ester into 96-well Plate Substrate->Setup Buffer Prepare Reaction Buffer (50 mM Tris-HCl, pH 8.0, 0.5% Triton X-100) Buffer->Setup Enzyme Prepare Lipase Solution Initiate Add Lipase Solution to Initiate Reaction Enzyme->Initiate Preincubation Pre-incubate at Reaction Temperature Setup->Preincubation Preincubation->Initiate Measure Measure Absorbance at 405 nm over Time Initiate->Measure Calculate Calculate Reaction Rate (ΔAbs/min) Measure->Calculate Determine Determine Specificity Profile Calculate->Determine

Caption: Experimental workflow for lipase specificity assay.

Understanding the Underlying Principle

The enzymatic reaction at the core of this assay is the hydrolysis of the p-nitrophenyl ester by the lipase. This reaction releases a fatty acid and p-nitrophenol. In an alkaline environment (typically pH > 7), the p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at approximately 405-415 nm.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products cluster_detection Detection pNP_Ester p-Nitrophenyl Ester Lipase Lipase pNP_Ester->Lipase H2O H₂O H2O->Lipase FattyAcid Fatty Acid Lipase->FattyAcid pNP p-Nitrophenol (Colorless) Lipase->pNP pNP_ion p-Nitrophenolate Ion (Yellow, Absorbs at 405-415 nm) pNP->pNP_ion Alkaline pH

Caption: Principle of the lipase activity assay.

References

A Comparative Guide to Lipase Substrates: 4-Nitrophenyl Tetradecanoate vs. Natural Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the accurate and efficient characterization of lipase (B570770) activity. This guide provides an objective comparison between the synthetic chromogenic substrate, 4-nitrophenyl tetradecanoate (B1227901), and natural triglyceride substrates. By examining their principles, performance, and procedural nuances, researchers can make informed decisions for their specific applications, from high-throughput screening to detailed kinetic analysis.

At a Glance: Key Differences

Feature4-Nitrophenyl TetradecanoateNatural Triglycerides (e.g., Olive Oil, Triolein)
Principle of Detection Spectrophotometric (colorimetric)Titrimetric, Spectrophotometric (with modified substrates), or Chromatographic
Physiological Relevance LowHigh
Assay Complexity Low to ModerateModerate to High
Throughput HighLow to High (method dependent)
Sensitivity GoodGood to Excellent
Primary Use Cases High-throughput screening, initial enzyme characterization, optimizing assay conditions.Detailed kinetic studies, determining "true" lipase activity, physiological studies.

Performance Data: A Quantitative Comparison

Direct side-by-side kinetic comparisons of the same lipase with both 4-nitrophenyl tetradecanoate and a natural triglyceride are not extensively available in the literature. However, by compiling data from various studies on well-characterized lipases, we can draw meaningful comparisons. The following tables summarize specific activities and kinetic parameters for lipases with p-nitrophenyl esters (including those with similar chain lengths to tetradecanoate) and natural triglycerides.

Table 1: Specific Activity of Lipases on Artificial vs. Natural Substrates

EnzymeSubstrateSpecific ActivityReference
Lipozyme™Olive Oil Emulsion297.4 U/mg[1]
Lipozyme™p-Nitrophenyl Palmitate (pNPP)45.8 U/mg[1]
Sinorhizobium meliloti SMc00930p-Nitrophenyl Palmitate (pNPP)5.5 mmol NP min⁻¹ mg protein⁻¹[2]
LipC12 (metagenome-derived)Olive Oil1722 U/mg[3]
LipC12 (metagenome-derived)Pig Fat1767 U/mg[3]

Note: One unit (U) is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid or p-nitrophenol per minute under specified conditions.

Table 2: Kinetic Parameters of Lipases with p-Nitrophenyl Esters and Natural Triglycerides

EnzymeSubstrateKmVmaxReference
Wild Type Lipasep-Nitrophenyl Dodecanoate (C12)-0.78 U/mg protein[4][5]
Wild Type Lipasep-Nitrophenyl Palmitate (C16)-0.18 U/mg protein[4][5]
Candida rugosa Lipase (free)Olive Oil0.15 mM51 µmol/(min x mg)[6][7]

Note: Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). A lower Km generally indicates a higher affinity of the enzyme for the substrate. Direct comparison of Km values between emulsified natural triglycerides and soluble artificial substrates should be interpreted with caution due to the different physical states of the substrates.

Understanding the Substrates

4-Nitrophenyl Tetradecanoate (and other p-Nitrophenyl Esters): The High-Throughput Workhorse

4-Nitrophenyl esters are synthetic substrates that are widely used for the convenient assay of lipase activity.[2] The principle of this assay is straightforward: the lipase hydrolyzes the ester bond, releasing the fatty acid (tetradecanoic acid in this case) and p-nitrophenol.[8] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring the absorbance at around 405-410 nm.[2][9]

Advantages:

  • Simplicity and Convenience: The colorimetric readout allows for continuous and real-time monitoring of the reaction.[4][8]

  • High-Throughput: The assay is readily adaptable to a microplate format, making it ideal for screening large numbers of samples or conditions.[8]

  • Good for Optimization: It is an excellent tool for determining optimal pH, temperature, and other assay parameters.[2]

Limitations:

  • Low Physiological Relevance: As artificial substrates, their hydrolysis rates may not accurately reflect the enzyme's activity on its natural triglyceride substrates.[3] Some enzymes that hydrolyze p-nitrophenyl esters show no activity on long-chain triglycerides, and therefore cannot be considered "true" lipases.[3]

  • Substrate Solubility: Long-chain p-nitrophenyl esters like tetradecanoate can have limited solubility in aqueous buffers, often requiring the use of organic co-solvents or detergents which can influence enzyme activity.[10]

  • Chain Length Specificity: Lipase activity is highly dependent on the acyl chain length of the p-nitrophenyl ester.[4][5] An enzyme that is highly active on p-nitrophenyl octanoate (B1194180) may show very low activity on p-nitrophenyl tetradecanoate.[4][5]

Natural Triglycerides: The Gold Standard for Physiological Relevance

Natural triglycerides, such as olive oil, triolein, or tributyrin, are the native substrates for lipases.[3] Assays using these substrates are considered to provide a more accurate measure of "true" lipase activity.

Advantages:

  • High Physiological Relevance: These substrates mimic the natural environment in which lipases function.[3]

  • Definitive Classification: Activity against long-chain triglycerides is a key characteristic used to define a "true" lipase.[3]

Limitations:

  • Assay Complexity: Traditional methods, such as the titrimetric assay, are endpoint assays that are more laborious and not easily automated.

  • Substrate Emulsification: Natural triglycerides are water-insoluble and require emulsification with agents like gum arabic or Triton X-100 to create a stable oil-water interface for the enzyme to act upon. The quality of the emulsion can significantly impact the results.

  • Lower Throughput: Titrimetric and chromatographic methods are generally not suitable for high-throughput applications. However, newer methods using modified triglycerides with chromogenic or fluorogenic fatty acids are being developed to address this limitation.

Experimental Protocols

Spectrophotometric Assay for Lipase Activity using 4-Nitrophenyl Tetradecanoate

This protocol is based on the general method for assaying lipase activity using p-nitrophenyl esters.

Materials:

  • 4-Nitrophenyl tetradecanoate

  • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Isopropanol or another suitable organic solvent

  • Triton X-100 or other non-ionic detergent

  • Lipase solution

  • Microplate reader or spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of 4-nitrophenyl tetradecanoate in isopropanol.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing buffer, Triton X-100, and the substrate solution. The final concentration of the organic solvent should be kept low to minimize its effect on the enzyme.

  • Enzyme Addition: Initiate the reaction by adding the lipase solution to the reaction mixture.

  • Incubation and Measurement: Incubate the reaction at the desired temperature (e.g., 37°C). Measure the increase in absorbance at 405 nm over time.

  • Calculation of Activity: The rate of p-nitrophenol release is calculated from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of p-nitrophenol under the assay conditions. One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Titrimetric Assay for Lipase Activity using a Natural Triglyceride Emulsion

This protocol is a classic method for determining lipase activity using an olive oil emulsion.

Materials:

  • Olive oil (or other triglyceride)

  • Gum arabic solution (e.g., 5% w/v)

  • Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Lipase solution

  • Ethanol-acetone mixture (1:1 v/v)

  • Phenolphthalein (B1677637) indicator

  • Standardized NaOH solution (e.g., 0.05 M)

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion by homogenizing olive oil with the gum arabic solution.

  • Reaction Mixture Preparation: In a flask, combine the olive oil emulsion and buffer.

  • Enzyme Addition and Incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) and then add the lipase solution to start the reaction. Incubate for a defined period (e.g., 30 minutes) with shaking.

  • Stopping the Reaction: Stop the reaction by adding the ethanol-acetone mixture, which denatures the enzyme and breaks the emulsion.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the released free fatty acids with the standardized NaOH solution until a persistent pink color is observed.

  • Calculation of Activity: A blank reaction without the enzyme should be run in parallel. The lipase activity is calculated based on the volume of NaOH used to neutralize the fatty acids released in the enzymatic reaction. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute.

Visualizing the Workflows

LipaseAssayWorkflow cluster_pNP 4-Nitrophenyl Ester Assay cluster_TG Natural Triglyceride Assay pNP_start Prepare Substrate (4-Nitrophenyl Tetradecanoate in Solvent) pNP_mix Prepare Reaction Mixture (Buffer, Detergent, Substrate) pNP_start->pNP_mix pNP_add_enzyme Add Lipase Solution pNP_mix->pNP_add_enzyme pNP_incubate Incubate and Measure Absorbance at 405 nm pNP_add_enzyme->pNP_incubate pNP_calc Calculate Activity (Rate of p-Nitrophenol Release) pNP_incubate->pNP_calc TG_start Prepare Substrate (Olive Oil Emulsion) TG_mix Prepare Reaction Mixture (Emulsion, Buffer) TG_start->TG_mix TG_add_enzyme Add Lipase Solution TG_mix->TG_add_enzyme TG_incubate Incubate with Shaking TG_add_enzyme->TG_incubate TG_stop Stop Reaction (Add Ethanol/Acetone) TG_incubate->TG_stop TG_titrate Titrate Released Fatty Acids (with NaOH) TG_stop->TG_titrate TG_calc Calculate Activity TG_titrate->TG_calc

Caption: Experimental workflows for lipase assays.

Conclusion and Recommendations

The choice between 4-nitrophenyl tetradecanoate and natural triglycerides as a lipase substrate is highly dependent on the research objective.

  • For high-throughput screening of enzyme libraries, rapid characterization of lipase activity, or optimization of reaction conditions, 4-nitrophenyl esters are the substrates of choice. Their ease of use and the continuous, colorimetric nature of the assay provide significant advantages in these applications.

  • For detailed kinetic studies, determination of the "true" physiological activity of a lipase, and applications where the interaction with a natural lipid interface is critical, natural triglycerides are indispensable. While the assays can be more complex, the data generated is more physiologically relevant.

For a comprehensive understanding of a lipase's function, a dual approach is often beneficial. Initial screening and characterization can be performed using 4-nitrophenyl esters, followed by validation and in-depth kinetic analysis with natural triglyceride substrates. This strategy leverages the strengths of both substrate types, leading to a more complete and accurate profile of the enzyme's catalytic properties.

References

Establishing Reproducible Esterase and Lipase Assays with p-Nitrophenyl Myristate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably measure enzyme activity is fundamental to progress. Chromogenic substrates, particularly p-nitrophenyl (pNP) esters, are widely used for their convenience in assaying esterase and lipase (B570770) activity. Among these, p-nitrophenyl myristate (pNPM) serves as a substrate for certain lipases. This guide provides a comparative overview of establishing a reproducible assay using pNPM, discusses alternative pNP-based substrates and methodologies, and presents supporting data to inform your experimental design.

The principle behind these assays is the enzymatic hydrolysis of a p-nitrophenyl ester substrate. This reaction releases p-nitrophenol (pNP), a chromophore that can be quantified spectrophotometrically. The intensity of the resulting yellow color is directly proportional to the enzyme activity.[1][2]

Comparative Analysis of Assay Reproducibility

Achieving low intra- and inter-assay variability is critical for the validation of any enzymatic assay. Generally, an intra-assay coefficient of variation (CV) of less than 10% and an inter-assay CV of less than 15% are considered acceptable for immunoassays, providing a useful benchmark for enzyme assays.[3][4]

While specific head-to-head reproducibility data for p-nitrophenyl myristate against other substrates is limited, we can compare reported precision data for assays using different p-nitrophenyl esters.

Assay MethodSubstrateEnzyme TypePrecision (CV% or RSD%)Key AdvantagesKey Disadvantages
Standard Spectrophotometric Assay p-Nitrophenyl MyristateLipaseData not explicitly available, but subject to pH-dependent variability.Targets enzymes with specificity for longer-chain fatty acids.Poor water solubility can lead to turbidity, interfering with measurements.[5] The pNP absorbance is highly pH-dependent.[6]
Standard Spectrophotometric Assay p-Nitrophenyl CaprylateLipase1.52% - 4.94% (RSD)Good reliability for routine analysis.[7]Fat content in samples can influence sensitivity.[7]
Isosbestic Point Method p-Nitrophenyl AcetateEsterase0.82% - 2.31% (RSD)Measurement at 347 nm is pH-independent, leading to higher accuracy and reproducibility.[8]May not be suitable for all lipases which prefer longer-chain substrates.
Titrimetric Method Natural TriglyceridesLipaseRSD of 4.90% reported in one study.[8]Considered a reference standard; directly measures fatty acid release.[1]More time-consuming and can be less sensitive than spectrophotometric methods.[1][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for a standard p-nitrophenyl ester-based assay and a more robust method utilizing the isosbestic point of p-nitrophenol.

This protocol is adapted from general procedures for p-nitrophenyl ester substrates.[2][5]

Materials:

  • p-Nitrophenyl myristate (pNPM)

  • 2-Propanol or another suitable organic solvent

  • 50 mM Sodium Phosphate (B84403) buffer (pH 7.2-8.0)

  • 0.4% (w/v) Triton X-100

  • Purified enzyme or biological sample

  • Spectrophotometer capable of reading at 410 nm

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of pNPM (e.g., 16.5 mM) in 2-propanol. This may require sonication to aid dissolution.[5]

  • Reaction Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at the desired pH (e.g., 7.5) containing 0.4% Triton X-100 to aid in substrate emulsification.

  • Working Substrate Solution: Create the working substrate solution by adding the pNPM stock solution to the reaction buffer (e.g., a 1:9 ratio). This solution may appear turbid.

  • Enzyme Reaction:

    • Pre-warm the working substrate solution and the enzyme sample to the desired reaction temperature (e.g., 37°C).

    • In a microplate well or cuvette, add a specific volume of the enzyme sample to the working substrate solution to initiate the reaction.

    • The final reaction volume will depend on the assay format.

  • Data Acquisition:

    • Immediately measure the absorbance at 410 nm.

    • Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) to determine the rate of p-nitrophenol release.

  • Calculation of Activity:

    • Determine the rate of change in absorbance over time (ΔAbs/min).

    • Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

This method, adapted from a study on p-nitrophenyl acetate, minimizes the impact of pH on the final reading, thereby improving reproducibility.[8]

Materials:

  • p-Nitrophenyl ester substrate (e.g., p-nitrophenyl acetate)

  • Methanol (B129727)

  • 0.1 M Sodium Phosphate buffer (pH 6.5)

  • Purified enzyme or biological sample

  • UV-Vis Spectrophotometer capable of scanning at 347 nm

Procedure:

  • Substrate Solution Preparation: Dissolve the p-nitrophenyl ester in methanol to create a stock solution. Dilute this stock with methanol to the desired working concentration (e.g., 10 mg/L).

  • Enzyme Reaction:

    • In a reaction tube, combine the diluted enzyme solution with 0.1 M sodium phosphate buffer (pH 6.5).

    • Incubate the mixture at the desired temperature (e.g., 55°C) for 5 minutes to pre-warm.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition:

    • After a set incubation time, immediately measure the absorbance of the mixture at 347 nm, using the buffer as a reference.

  • Calculation of Activity:

    • The concentration of the released p-nitrophenol is calculated based on a standard curve of p-nitrophenol at 347 nm.

    • Enzyme activity is then calculated based on the amount of p-nitrophenol released over time.

Visualizing the Workflow and Underlying Principles

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical principle of the assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare pNPM Stock Solution p2 Prepare Reaction Buffer a1 Combine Stock and Buffer to create Working Solution p1->a1 p3 Prepare Enzyme Sample p2->a1 a3 Initiate Reaction: Add Enzyme to Working Solution p3->a3 a2 Pre-warm Solutions a1->a2 a2->a3 d1 Measure Absorbance at 410 nm over time a3->d1 d2 Calculate Rate of Absorbance Change d1->d2 d3 Determine Enzyme Activity d2->d3

Caption: Workflow for a standard pNPM spectrophotometric assay.

G sub p-Nitrophenyl Myristate (Substrate) enz Lipase/Esterase prod1 Myristic Acid enz->prod1 Hydrolysis prod2 p-Nitrophenol (Yellow Product) enz->prod2

Caption: Enzymatic hydrolysis of p-nitrophenyl myristate.

Conclusion

Establishing a reproducible esterase or lipase assay is achievable with careful consideration of the substrate and methodology. While p-nitrophenyl myristate is a valid substrate for specific lipases, researchers should be aware of potential issues with solubility and pH-dependent signaling that can affect reproducibility.

For enhanced precision, the use of the isosbestic point of p-nitrophenol at 347 nm presents a robust alternative, demonstrating lower relative standard deviations in reported studies.[8] When comparing different p-nitrophenyl esters, the chain length of the fatty acid component will influence the substrate specificity for different lipases and esterases, which should be a primary consideration in substrate selection.[9] Ultimately, the choice of assay will depend on the specific enzyme being studied, the required throughput, and the desired level of precision. Validation of the chosen method within your laboratory's specific conditions is always recommended to ensure reliable and reproducible results.

References

A Comparative Analysis of Lipase Kinetics on 4-Nitrophenyl Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Lipase (B570770) for Your Application

The enzymatic hydrolysis of esters is a cornerstone of numerous biochemical assays and industrial processes. Lipases, a class of serine hydrolases, are particularly valuable for their ability to catalyze the hydrolysis of triacylglycerols. The choice of lipase can significantly impact reaction efficiency and specificity. This guide provides a comparative analysis of the kinetic performance of different lipases on the chromogenic substrate 4-nitrophenyl tetradecanoate (B1227901) (p-NPT), also known as p-nitrophenyl myristate. The data presented here, supported by detailed experimental protocols, will aid researchers in selecting the most suitable lipase for their specific needs, be it in high-throughput screening, diagnostics, or biocatalysis.

Comparative Kinetic Parameters of Various Lipases

The efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as the ratio Vmax/Km.

Below is a summary of the kinetic parameters for different microbial lipases acting on 4-nitrophenyl tetradecanoate and related p-nitrophenyl esters.

Lipase SourceSubstrateKm (mM)Vmax (U/mg)Catalytic Efficiency (Vmax/Km)
Acinetobacter sp. AU074-Nitrophenyl myristate (C14)0.1714.6185.94
Bacillus sp. ITP-001Not specified p-nitrophenyl ester105.260.116 (mmol min-1 g-1)-
Pseudomonas sp. L.Mp-Nitrophenyl palmitate (C16)0.7749.5 (U/ml)-
Wild-Type Lipasep-Nitrophenyl dodecanoate (B1226587) (C12)-0.78-
Wild-Type Lipasep-Nitrophenyl palmitate (C16)-0.18-

Note: Direct comparison of Vmax values should be made with caution as the units and experimental conditions may vary between studies. One unit (U) of lipase activity is generally defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under specified conditions.

The data indicates that the lipase from Acinetobacter sp. AU07 exhibits a high affinity (low Km) and a considerable maximum velocity for 4-nitrophenyl myristate.[1] In a study of a wild-type lipase, the enzyme showed higher activity on p-nitrophenyl dodecanoate (C12) compared to p-nitrophenyl palmitate (C16), suggesting a preference for medium-chain fatty acid esters.[2][3] The lipase from Pseudomonas sp. demonstrated a relatively low Km for p-nitrophenyl palmitate, indicating a good affinity for a substrate with a similar chain length to 4-nitrophenyl tetradecanoate.[2] Lipases from Candida rugosa are also known to be active on a range of p-nitrophenyl esters, with different isoenzymes showing preferences for different chain lengths.[1] Similarly, lipases from Thermomyces lanuginosus show high affinity for long-chain substrates.[4]

Experimental Protocol: Spectrophotometric Lipase Assay

The kinetic parameters presented in this guide are typically determined using a spectrophotometric assay based on the hydrolysis of a p-nitrophenyl ester. The release of p-nitrophenol, a yellow-colored product, can be continuously monitored by measuring the absorbance at a specific wavelength.

Materials
  • Lipase solution of known concentration

  • 4-Nitrophenyl tetradecanoate (p-NPT) stock solution (e.g., in isopropanol)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-8.0)

  • Emulsifying agent (e.g., Triton X-100 or gum arabic)

  • Spectrophotometer (capable of measuring absorbance at 405-410 nm)

  • Temperature-controlled cuvette holder

Method
  • Preparation of Substrate Emulsion: A stock solution of p-NPT is diluted in the assay buffer containing an emulsifying agent to create a stable emulsion. A range of substrate concentrations is prepared to determine the kinetic parameters.

  • Enzyme Assay:

    • Equilibrate the buffer and substrate emulsion to the desired reaction temperature (e.g., 37°C).

    • Add a specific volume of the lipase solution to the substrate emulsion to initiate the reaction.

    • Immediately start monitoring the increase in absorbance at 405-410 nm over a set period. The rate of change in absorbance is proportional to the rate of p-nitrophenol release.

  • Data Analysis:

    • The initial reaction velocity (V0) is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

    • The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation, often using a Lineweaver-Burk plot (a plot of 1/V0 versus 1/[S]).[3]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the kinetic parameters of a lipase.

Lipase_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Lipase Solution add_enzyme Add Lipase prep_enzyme->add_enzyme prep_substrate Prepare p-NPT Stock mix Mix Substrate & Buffer prep_substrate->mix prep_buffer Prepare Assay Buffer prep_buffer->mix incubate Equilibrate Temperature mix->incubate incubate->add_enzyme measure Measure Absorbance add_enzyme->measure calc_v0 Calculate Initial Velocity (V0) measure->calc_v0 plot Lineweaver-Burk Plot calc_v0->plot calc_kinetics Determine Km & Vmax plot->calc_kinetics

Caption: Workflow for determining lipase kinetic parameters.

Conclusion

The selection of an appropriate lipase is critical for the success of enzymatic assays and biocatalytic processes. The kinetic data presented in this guide reveals that lipases from different microbial sources exhibit varying affinities and catalytic efficiencies towards 4-nitrophenyl tetradecanoate. The lipase from Acinetobacter sp. AU07, with its low Km and high Vmax, appears to be a promising candidate for applications requiring efficient hydrolysis of this substrate. However, the optimal choice will ultimately depend on the specific requirements of the application, including pH, temperature, and the presence of inhibitors or activators. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative studies and validate the performance of different lipases in their specific experimental setup.

References

Assessing the Reliability of p-Nitrophenyl Myristate for Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the discovery of enzyme inhibitors, the choice of substrate is a critical determinant of assay reliability and throughput. This guide provides an objective comparison of p-nitrophenyl myristate (pNPM) with alternative substrates for inhibitor screening, supported by experimental data and detailed protocols.

Introduction to p-Nitrophenyl Myristate (pNPM)

p-Nitrophenyl myristate is a chromogenic substrate commonly used to assay the activity of lipases and esterases. The enzymatic hydrolysis of pNPM releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This property makes pNPM a convenient tool for high-throughput screening (HTS) of enzyme inhibitors. However, its reliability can be influenced by factors such as substrate solubility and potential interference from colored compounds.

Comparison of pNPM with Alternative Substrates

The selection of a substrate for inhibitor screening should be based on a careful evaluation of performance metrics. Below is a comparison of pNPM with other commonly used substrates for lipase (B570770) and esterase assays.

Quantitative Performance Comparison
Substrate ClassSpecific Substrate(s)PrincipleReported Vmax (U/mg protein) for a Wild-Type Lipase[1]AdvantagesDisadvantages
Chromogenic (p-Nitrophenyl Esters) p-Nitrophenyl Acetate (C2)Colorimetric0.42Good solubility in aqueous buffers.Not specific for true lipases; also hydrolyzed by esterases.
p-Nitrophenyl Butyrate (C4)Colorimetric0.95Commonly used for esterase activity.Not specific for true lipases.
p-Nitrophenyl Octanoate (C8)Colorimetric1.1Higher activity with some lipases.Potential for turbidity.
p-Nitrophenyl Dodecanoate (C12)Colorimetric0.78Better mimics for natural long-chain fatty acid substrates.Lower solubility, often requiring detergents.
p-Nitrophenyl Myristate (C14) Colorimetric Not directly reported in the comparative study, but expected to have lower Vmax than C8 and C12 based on trend.Mimics natural long-chain fatty acid substrates. Poor aqueous solubility, prone to aggregation, leading to turbidity and potential for inaccurate readings. [2]
p-Nitrophenyl Palmitate (C16)Colorimetric0.18Closely mimics natural long-chain fatty acid substrates.Very poor aqueous solubility, significant turbidity issues.[2]
Fluorogenic 7-hydroxycoumarinyl-arachidonate (7-HCA)FluorometricNot directly comparableHigh sensitivity, low background, suitable for HTS.Can be more expensive, potential for quenching by colored compounds.
Bodipy-labeled substratesFluorometricNot directly comparableHomogeneous, ultra-high-throughput kinetic assays.Synthesis can be complex and costly.

Experimental Protocols

Detailed methodologies are crucial for reproducible inhibitor screening assays. Below are protocols for chromogenic assays using p-nitrophenyl esters and a general protocol for fluorogenic lipase assays.

Protocol 1: Chromogenic Lipase Inhibition Assay using p-Nitrophenyl Esters (e.g., pNPM)

This protocol is adapted from methods using p-nitrophenyl palmitate and can be optimized for pNPM.[2][4]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Myristate (pNPM)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium deoxycholate

  • Triton X-100

  • Isopropanol

  • Test inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Solution Preparation:

    • Prepare a stock solution of pNPM (e.g., 10 mM) in isopropanol.

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 0.1% (w/v) sodium deoxycholate.

    • Just before use, dilute the pNPM stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Vortex vigorously to ensure a uniform emulsion.

  • Enzyme Preparation:

    • Prepare a stock solution of Porcine Pancreatic Lipase (e.g., 1 mg/mL) in Tris-HCl buffer (50 mM, pH 8.0).

  • Assay Protocol:

    • In a 96-well plate, add:

      • 160 µL of the pNPM substrate solution.

      • 20 µL of the test inhibitor at various concentrations (or DMSO for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the lipase solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Fluorogenic Lipase Inhibition Assay

This protocol provides a general framework for a fluorogenic lipase assay.

Materials:

  • Lipase enzyme

  • Fluorogenic lipase substrate (e.g., 7-hydroxycoumarinyl-arachidonate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA)

  • Test inhibitors dissolved in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer.

    • Prepare a stock solution of the lipase enzyme in the assay buffer.

  • Assay Protocol:

    • In a black 96-well plate, add:

      • 145 µL of assay buffer.

      • 5 µL of the test inhibitor at various concentrations (or DMSO for control).

      • 40 µL of the lipase solution.

    • Incubate the plate at room temperature for 30 minutes.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for 7-hydroxycoumarin, Ex/Em = 355/460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Pancreatic Lipase Signaling Pathway

The following diagram illustrates the secretion and activation of pancreatic lipase, a key enzyme in dietary fat digestion and a common target for inhibitor screening.

Pancreatic_Lipase_Pathway CCK Cholecystokinin (CCK) PancreaticAcinarCell Pancreatic Acinar Cell CCK->PancreaticAcinarCell stimulates Secretin Secretin Secretin->PancreaticAcinarCell stimulates ZymogenGranules Zymogen Granules (Procolipase, Lipase) PancreaticAcinarCell->ZymogenGranules releases Duodenum Duodenum ZymogenGranules->Duodenum secrete into Trypsin Trypsin Duodenum->Trypsin activates Procolipase Procolipase Colipase Colipase (Active) Procolipase:e->Colipase:w Trypsin Lipase_inactive Lipase (Inactive) Lipase_active Lipase (Active) Lipase_inactive:e->Lipase_active:w Colipase Triglycerides Dietary Triglycerides Lipase_active->Triglycerides hydrolyzes BileSalts Bile Salts BileSalts->Triglycerides emulsify FattyAcids_Monoglycerides Fatty Acids & Monoglycerides Triglycerides->FattyAcids_Monoglycerides Absorption Absorption FattyAcids_Monoglycerides->Absorption

Caption: Pancreatic lipase secretion and activation pathway.

Experimental Workflow: Chromogenic Assay

This diagram outlines the key steps in a typical chromogenic inhibitor screening assay using a p-nitrophenyl-based substrate.

Chromogenic_Workflow Start Start PrepareReagents Prepare Substrate Emulsion (pNPM in buffer with detergents) Start->PrepareReagents Dispense Dispense Substrate & Inhibitor into 96-well plate PrepareReagents->Dispense Preincubate Pre-incubate at 37°C Dispense->Preincubate AddEnzyme Add Lipase to Initiate Reaction Preincubate->AddEnzyme MeasureAbsorbance Measure Absorbance (405 nm) Kinetically AddEnzyme->MeasureAbsorbance AnalyzeData Calculate Reaction Rates & % Inhibition MeasureAbsorbance->AnalyzeData DetermineIC50 Determine IC50 Values AnalyzeData->DetermineIC50 End End DetermineIC50->End

Caption: Workflow for a chromogenic lipase inhibitor assay.

Experimental Workflow: Fluorogenic Assay

The following diagram illustrates the streamlined workflow of a fluorogenic inhibitor screening assay.

Fluorogenic_Workflow Start Start PrepareReagents Prepare Assay Buffer, Enzyme, & Fluorogenic Substrate Start->PrepareReagents Dispense Dispense Buffer, Inhibitor, & Enzyme into black 96-well plate PrepareReagents->Dispense Preincubate Pre-incubate at RT Dispense->Preincubate AddSubstrate Add Fluorogenic Substrate to Initiate Reaction Preincubate->AddSubstrate MeasureFluorescence Measure Fluorescence Kinetically AddSubstrate->MeasureFluorescence AnalyzeData Calculate Reaction Rates & % Inhibition MeasureFluorescence->AnalyzeData DetermineIC50 Determine IC50 Values AnalyzeData->DetermineIC50 End End DetermineIC50->End

Caption: Workflow for a fluorogenic lipase inhibitor assay.

Conclusion and Recommendations

The reliability of p-nitrophenyl myristate for inhibitor screening is contingent on careful assay optimization to mitigate its inherent solubility challenges. While it serves as a cost-effective, chromogenic substrate that mimics natural long-chain fatty acid substrates, its propensity to form aggregates can lead to assay variability and potentially inaccurate results.

Key Considerations:

  • For initial high-throughput screening of large compound libraries, fluorogenic assays are generally recommended. Their higher sensitivity, lower background, and homogeneous nature often result in more robust and reliable data, as reflected in superior Z' factors.

  • p-Nitrophenyl esters, including pNPM, can be a viable option for smaller-scale screening or for secondary assays, provided that the assay conditions are carefully optimized. The use of detergents and rigorous quality control are essential to ensure data quality.

  • When using p-nitrophenyl esters, it is advisable to consider substrates with shorter acyl chains (e.g., octanoate) if the target lipase shows sufficient activity. These substrates generally have better solubility and may lead to a more reliable assay.

  • It is crucial to be aware of the potential for non-specific inhibition when using detergent-based assays with p-nitrophenyl esters. Some compounds may inhibit by disrupting the micellar structure of the substrate rather than by directly interacting with the enzyme.

Ultimately, the choice of substrate should be guided by the specific requirements of the screening campaign, including the nature of the target enzyme, the size of the compound library, and the available instrumentation. For robust and reliable inhibitor screening, particularly in a high-throughput context, fluorogenic substrates often represent a superior choice over p-nitrophenyl myristate.

References

correlation of results from p-nitrophenyl myristate and titrimetric lipase assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lipase (B570770) activity is paramount for applications ranging from enzyme characterization to the development of novel therapeutics. Two prevalent methods for this purpose are the colorimetric assay using p-nitrophenyl myristate (pNPM) and the classic titrimetric assay. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable method for specific research needs.

Principles of Detection

Titrimetric methods directly quantify the fatty acids released from a lipid substrate, such as olive oil, by lipase. This is achieved by titrating the reaction mixture with a standardized base, typically sodium hydroxide (B78521) (NaOH), to a specific pH endpoint. The volume of base consumed is directly proportional to the amount of fatty acid liberated, and thus to the lipase activity. This method is often considered a reference standard due to its use of natural substrates.[1]

The p-nitrophenyl myristate (pNPM) assay is a colorimetric method that utilizes a synthetic substrate. Lipase hydrolyzes the p-nitrophenyl myristate, releasing p-nitrophenol (pNP), a chromogenic molecule.[2][3] The amount of released pNP is quantified by measuring the absorbance of light at a specific wavelength (typically 410 nm), which is proportional to the lipase activity.[2][3][4]

Correlation of Results

A direct comparison between a photometric method (analogous to the pNPM assay) and a titrimetric method for determining lipase activity has shown a poor relationship, with a correlation coefficient (R²) of 0.42.[5] This suggests that the results from the two assays may not be directly interchangeable. The discrepancy can be attributed to differences in substrate specificity (natural triglyceride vs. artificial ester) and the fundamental principles of detection.[1][4] While the titrimetric assay measures the total release of fatty acids from a complex substrate, the pNPM assay measures the hydrolysis of a single, specific ester.

Performance Comparison

Featurep-Nitrophenyl Myristate (pNPM) AssayTitrimetric Assay
Principle Colorimetric detection of released p-nitrophenolTitration of liberated free fatty acids
Substrate p-Nitrophenyl myristate (synthetic)Natural triglycerides (e.g., olive oil)
Detection Spectrophotometry (Absorbance at ~410 nm)pH electrode or colorimetric indicator
Throughput High-throughput compatible, suitable for automationLow throughput, requires individual sample titration
Speed Generally rapid, with results in minutesCan be more time-consuming due to incubation and titration
Sensitivity Generally highDependent on the concentration of the titrant and the sensitivity of the pH measurement
Advantages High throughput, speed, and convenienceUse of natural substrates, considered a reference method
Disadvantages May not reflect natural enzyme activity, potential for interference from colored/turbid samplesLabor-intensive, not suitable for high-throughput screening

Experimental Protocols

p-Nitrophenyl Myristate (pNPM) Lipase Assay Protocol

This protocol is a representative method for a colorimetric lipase assay using pNPM.

Materials:

  • p-Nitrophenyl myristate (pNPM)

  • 2-Propanol

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Triton X-100

  • Lipase enzyme solution

  • Spectrophotometer capable of reading at 410 nm

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of pNPM in 2-propanol. A common concentration is 10 mM.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing potassium phosphate buffer, Triton X-100 (as an emulsifier), and the pNPM substrate solution. The final concentration of pNPM is typically in the range of 0.5-1 mM.

  • Enzyme Addition: Initiate the reaction by adding a known volume of the lipase enzyme solution to the reaction mixture.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 410 nm. The increase in absorbance corresponds to the release of p-nitrophenol.

  • Calculation: Calculate the lipase activity based on a standard curve of p-nitrophenol or using the molar extinction coefficient of p-nitrophenol under the specific assay conditions. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Titrimetric Lipase Assay Protocol

This protocol is based on the Sigma-Aldrich procedure and is a standard method for titrimetric lipase determination.[6]

Materials:

  • Olive oil substrate (emulsified)

  • Tris-HCl buffer (e.g., 200 mM, pH 7.2 at 37°C)

  • Lipase enzyme solution

  • Sodium hydroxide (NaOH) solution, standardized (e.g., 50 mM)

  • Thymolphthalein (B86794) indicator solution

  • Ethanol (95%)

  • Burette and pH meter or magnetic stirrer

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the olive oil substrate and Tris-HCl buffer. Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).[6]

  • Enzyme Addition: Add a known volume of the lipase enzyme solution to initiate the reaction.[6]

  • Incubation: Incubate the reaction mixture at 37°C for a precise duration (e.g., 30 minutes).[6]

  • Reaction Termination: Stop the reaction by adding ethanol.

  • Titration: Add a few drops of thymolphthalein indicator to the reaction mixture. Titrate the liberated fatty acids with the standardized NaOH solution until a light blue color endpoint is reached.[6] A blank titration should be performed without the enzyme.

  • Calculation: The lipase activity is calculated based on the volume of NaOH consumed in the test sample minus the volume consumed in the blank. One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 microequivalent of fatty acid from a triglyceride in one hour at pH 7.2 and 37°C.[6]

Experimental Workflows

Lipase_Assay_Workflows cluster_pNPM p-Nitrophenyl Myristate (pNPM) Assay cluster_Titrimetric Titrimetric Assay pNPM_1 Prepare Substrate (pNPM in 2-Propanol) pNPM_2 Prepare Reaction Mix (Buffer, Triton X-100, Substrate) pNPM_1->pNPM_2 pNPM_3 Add Lipase Enzyme pNPM_2->pNPM_3 pNPM_4 Incubate (e.g., 37°C, 10-30 min) pNPM_3->pNPM_4 pNPM_5 Measure Absorbance (410 nm) pNPM_4->pNPM_5 pNPM_6 Calculate Activity pNPM_5->pNPM_6 Titr_1 Prepare Substrate (Olive Oil Emulsion) Titr_2 Prepare Reaction Mix (Substrate, Buffer) Titr_1->Titr_2 Titr_3 Add Lipase Enzyme Titr_2->Titr_3 Titr_4 Incubate (e.g., 37°C, 30 min) Titr_3->Titr_4 Titr_5 Stop Reaction (Add Ethanol) Titr_4->Titr_5 Titr_6 Titrate with NaOH Titr_5->Titr_6 Titr_7 Calculate Activity Titr_6->Titr_7

Caption: Workflow diagrams for the pNPM and titrimetric lipase assays.

Logical Relationship of Assay Principles

Assay_Principles cluster_Lipase Lipase Action cluster_pNPM_Principle pNPM Assay Principle cluster_Titr_Principle Titrimetric Assay Principle Lipase Lipase Enzyme Products Reaction Products Lipase->Products Hydrolysis Substrate Substrate Substrate->Lipase pNPM_Substrate p-Nitrophenyl Myristate (Colorless) pNP p-Nitrophenol (Yellow) pNPM_Substrate->pNP Lipase Hydrolysis Myristic_Acid Myristic Acid pNPM_Substrate->Myristic_Acid Lipase Hydrolysis Spectro Spectrophotometric Measurement (410 nm) pNP->Spectro Titr_Substrate Triglyceride (e.g., Olive Oil) Fatty_Acids Free Fatty Acids Titr_Substrate->Fatty_Acids Lipase Hydrolysis Glycerol Glycerol/Di-/Monoglycerides Titr_Substrate->Glycerol Lipase Hydrolysis Titration Titration with NaOH Fatty_Acids->Titration

Caption: Principles of detection for pNPM and titrimetric lipase assays.

References

Confirming Enzyme Inhibition Mechanisms with p-Nitrophenyl Myristate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing p-nitrophenyl myristate (pNPM) as a chromogenic substrate to elucidate and compare enzyme inhibition mechanisms. The following sections detail the principles of pNPM-based assays, present a comparative analysis of enzyme inhibitors, provide step-by-step experimental protocols, and illustrate key concepts with diagrams.

Principles of p-Nitrophenyl Myristate-Based Enzyme Assays

Enzyme inhibition studies are fundamental in drug discovery and biochemical research. A key technique involves the use of chromogenic substrates that release a colored product upon enzymatic cleavage. p-Nitrophenyl myristate (pNPM) serves as an effective substrate for various esterases and lipases. The enzymatic hydrolysis of the ester bond in pNPM releases myristic acid and p-nitrophenol. The resulting p-nitrophenolate ion exhibits a distinct yellow color under alkaline conditions, with an absorbance maximum around 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity, allowing for a continuous and straightforward spectrophotometric assay to determine enzyme kinetics and the effects of inhibitors.

However, a significant challenge in using pNPM is its low solubility in aqueous solutions. This often necessitates the use of organic co-solvents, such as isopropanol (B130326) or acetonitrile (B52724), and detergents like Triton X-100 or sodium deoxycholate to create a stable emulsion for the enzymatic reaction.

Comparative Analysis of Pancreatic Lipase (B570770) Inhibitors

A study investigated the inhibitory effects of a flavonoid derivative (F01) and the well-characterized drug Orlistat on porcine pancreatic lipase. The key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), were determined.

InhibitorSubstrateTarget EnzymeIC50KiInhibition Mechanism
F01 (Flavonoid)p-Nitrophenyl PalmitatePorcine Pancreatic Lipase17.68 ± 1.43 µM7.16 µMCompetitive
Orlistatp-Nitrophenyl PalmitatePorcine Pancreatic LipasePotent, time-dependent-Irreversible (Covalent)

Data adapted from a study on the inhibition of pancreatic lipase by flavonoid derivatives. The IC50 and Ki values for F01 were determined through kinetic analysis, revealing a competitive mode of inhibition. Orlistat, a known irreversible inhibitor, forms a covalent bond with the enzyme's active site, leading to time-dependent inhibition.

Experimental Protocols

This section provides a detailed methodology for determining the inhibition mechanism of a compound against a lipase using a p-nitrophenyl ester substrate like pNPM.

Materials and Reagents
  • Porcine Pancreatic Lipase (or other target lipase)

  • p-Nitrophenyl Myristate (pNPM)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Isopropanol or Acetonitrile

  • Sodium deoxycholate and/or Triton X-100

  • Test inhibitor(s)

  • Orlistat (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator or temperature-controlled plate reader (37°C)

Experimental Procedure

1. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a stock solution of pancreatic lipase (e.g., 1 mg/mL) in cold Tris-HCl buffer. Keep on ice.

  • Substrate Stock Solution: Dissolve pNPM in isopropanol or acetonitrile to a concentration of 10-20 mM.

  • Assay Buffer: Prepare Tris-HCl buffer containing sodium deoxycholate (e.g., 5 mM) to aid in substrate emulsification.

  • Inhibitor Stock Solutions: Dissolve the test inhibitor(s) and Orlistat in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

2. Determination of IC50 Value:

  • In a 96-well plate, add the following to triplicate wells:

    • Assay buffer

    • A fixed concentration of the enzyme solution.

    • Varying concentrations of the test inhibitor (prepare serial dilutions from the stock solution).

  • Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPM substrate solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) to determine the initial reaction velocity (V₀).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Determination of Inhibition Mechanism:

  • To distinguish between different reversible inhibition mechanisms, perform the enzyme assay with varying concentrations of both the substrate (pNPM) and the inhibitor.

  • Set up a matrix of reactions in a 96-well plate with at least five different substrate concentrations and three to four different inhibitor concentrations (including a zero-inhibitor control).

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods:

    • Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.

    • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration.

4. Data Analysis and Interpretation:

  • Competitive Inhibition: In the Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax). The apparent Km will increase with increasing inhibitor concentration.

  • Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax will decrease with increasing inhibitor concentration, while the Km remains unchanged.

  • Uncompetitive Inhibition: The lines for different inhibitor concentrations will be parallel. Both the apparent Vmax and Km will decrease.

  • Mixed Inhibition: The lines will intersect in the second or third quadrant (not on either axis). Both apparent Vmax and Km will be altered.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the different modes of enzyme inhibition.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Interpretation Prepare Reagents Prepare Reagents IC50 Determination IC50 Determination Prepare Reagents->IC50 Determination Identify Potent Inhibitors Identify Potent Inhibitors IC50 Determination->Identify Potent Inhibitors Kinetic Assays Vary [Substrate] and [Inhibitor] Identify Potent Inhibitors->Kinetic Assays Data Analysis Data Analysis Kinetic Assays->Data Analysis Michaelis-Menten Plot Michaelis-Menten Plot Data Analysis->Michaelis-Menten Plot Lineweaver-Burk Plot Lineweaver-Burk Plot Data Analysis->Lineweaver-Burk Plot Determine Inhibition Type Determine Inhibition Type Lineweaver-Burk Plot->Determine Inhibition Type

Caption: Experimental workflow for enzyme inhibition analysis.

G cluster_c Competitive Inhibition E_c Enzyme ES_c ES Complex E_c->ES_c + S EI_c EI Complex E_c->EI_c + I S_c Substrate I_c Inhibitor ES_c->E_c + P P_c Product

Caption: Competitive inhibition mechanism.

G cluster_nc Non-competitive Inhibition E_nc Enzyme ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor ES_nc->E_nc + P ESI_nc ESI Complex ES_nc->ESI_nc + I EI_nc->ESI_nc + S P_nc Product

Caption: Non-competitive inhibition mechanism.

G cluster_uc Uncompetitive Inhibition E_uc Enzyme ES_uc ES Complex E_uc->ES_uc + S S_uc Substrate I_uc Inhibitor ES_uc->E_uc + P ESI_uc ESI Complex ES_uc->ESI_uc + I P_uc Product

Caption: Uncompetitive inhibition mechanism.

Benchmarking a Novel Lipase: A Comparative Performance Guide Using 4-Nitrophenyl Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the characterization of novel enzymes is a critical step in assessing their potential. This guide provides a framework for benchmarking a new lipase (B570770) against well-established commercial enzymes using the chromogenic substrate 4-nitrophenyl tetradecanoate (B1227901) (pNP-C14). The methodologies and comparative data presented herein offer a robust starting point for evaluating enzymatic performance.

Comparative Performance of Known Lipases

To establish a performance baseline, it is essential to compare the kinetic parameters of the novel lipase with those of commercially available, well-characterized lipases. While specific data for 4-nitrophenyl tetradecanoate is not always readily available, data from closely related p-nitrophenyl esters, such as those with 12 (laurate) and 16 (palmitate) carbon chains, can provide valuable benchmarks. The following table summarizes representative kinetic data for some common lipases with these substrates.

Enzyme SourceCommercial NameSubstrateVmax (U/mg protein)Km (mM)Catalytic Efficiency (Vmax/Km)
Thermomyces lanuginosusLipolase®p-Nitrophenyl Dodecanoate (C12)0.78Not ReportedNot Reported
Thermomyces lanuginosusLipolase®p-Nitrophenyl Palmitate (C16)0.18Not ReportedNot Reported
Candida antarctica Lipase BNovozym 435p-Nitrophenyl Butyrate (C4)Not ReportedNot ReportedNot Reported
Rhizomucor mieheiLipozyme RM IMp-Nitrophenyl Palmitate (C16)Not ReportedNot ReportedNot Reported
Pseudomonas cepaciaAmano Lipase PSp-Nitrophenyl Palmitate (C16)Not ReportedNot ReportedNot Reported

Note: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. The data presented is compiled from various sources and should be used as a general reference.[1][2] It is highly recommended to run established lipases as controls alongside the novel lipase for direct comparison under identical experimental conditions.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable results. The following is a detailed methodology for a colorimetric assay to determine lipase activity using 4-nitrophenyl tetradecanoate.

Principle

Lipase catalyzes the hydrolysis of the ester bond in 4-nitrophenyl tetradecanoate, releasing 4-nitrophenol (B140041) (pNP) and tetradecanoic acid.[3] The liberated pNP, in its phenolate (B1203915) form under alkaline conditions, has a distinct yellow color and can be quantified spectrophotometrically by measuring the absorbance at 405-410 nm.[3]

Reagents and Materials
  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate Stock Solution: 10 mM 4-nitrophenyl tetradecanoate in isopropanol.

  • Enzyme Solutions:

    • Novel Lipase: Prepare a stock solution of known concentration in the assay buffer.

    • Control Lipases (e.g., from Candida antarctica, Rhizomucor miehei, Thermomyces lanuginosus): Prepare stock solutions of known concentrations in the assay buffer.

  • Emulsifying Agent (optional but recommended): Triton X-100 or gum arabic to improve substrate solubility in the aqueous buffer.

  • Microplate Reader or Spectrophotometer

  • 96-well microplates or cuvettes

Assay Procedure
  • Reaction Mixture Preparation:

    • In a microplate well or cuvette, add 180 µL of the assay buffer.

    • Add 10 µL of the substrate stock solution. If using an emulsifying agent, it should be included in the buffer.

    • Mix gently and pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding 10 µL of the enzyme solution to the pre-warmed reaction mixture.

    • Immediately start monitoring the increase in absorbance at 405 nm over a set period (e.g., 10 minutes) at regular intervals (e.g., every 30 seconds) using a microplate reader or spectrophotometer.

  • Blank Measurement:

    • Prepare a blank reaction for each enzyme by adding 10 µL of the assay buffer instead of the enzyme solution. This will account for any non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.

    • Use the molar extinction coefficient of p-nitrophenol at the specific pH of the assay (e.g., 18,000 M⁻¹cm⁻¹ at pH > 9.2) to convert the rate of change in absorbance to the rate of p-nitrophenol formation (µmol/min).

    • Determine the specific activity of the enzyme (U/mg) by dividing the rate of reaction by the amount of enzyme (in mg) added to the assay.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate (e.g., 0.05 mM to 2 mM) and plot the initial reaction rates against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Reaction_Setup Set up Reaction Mixture (Buffer + Substrate) Reagents->Reaction_Setup Pre_Incubate Pre-incubate at Reaction Temperature Reaction_Setup->Pre_Incubate Add_Enzyme Add Enzyme to Initiate Reaction Pre_Incubate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 405 nm Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Rate of Reaction (ΔAbs/min) Measure_Absorbance->Calculate_Rate Determine_Activity Determine Specific Activity (U/mg) Calculate_Rate->Determine_Activity Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax) Determine_Activity->Kinetic_Parameters

Caption: Experimental workflow for lipase activity assay.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Substrate 4-Nitrophenyl Tetradecanoate Lipase Lipase Substrate->Lipase Water H₂O Water->Lipase pNP 4-Nitrophenol (Yellow, Measured) Lipase->pNP Fatty_Acid Tetradecanoic Acid Lipase->Fatty_Acid

Caption: Enzymatic hydrolysis of 4-nitrophenyl tetradecanoate.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Nitrophenyl Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the proper disposal of 2-Nitrophenyl tetradecanoate (B1227901). Adherence to these procedures is essential for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound must be treated as hazardous waste and handled with the utmost care.

Hazard Assessment and Personal Protective Equipment (PPE)

2-Nitrophenyl tetradecanoate is classified as harmful if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.Ingestion, Skin Contact, Inhalation
Aquatic Toxicity (Acute & Chronic)Very toxic to aquatic life with long-lasting effects.Environmental Release
Required PPESpecificationPurpose
Gloves Chemical-resistant nitrile rubber gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield if there is a risk of splashing.To protect eyes from splashes.
Lab Coat A standard laboratory coat must be worn.To protect clothing and skin from contamination.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1]To prevent inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate : Immediately clear the area of all personnel and ensure adequate ventilation.[2]

  • Don PPE : Before addressing the spill, don the required PPE as detailed in the table above.

  • Contain the Spill : For small spills, confine the spill to a small area using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][3] Do not use combustible materials like paper towels to absorb the spill.[2]

  • Collect Waste : Carefully scoop or sweep up the absorbent material containing the spilled chemical. Place the collected waste into a designated, clearly labeled hazardous waste container.[3]

  • Decontaminate : Clean the affected area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[2]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Proper Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3][4] The final disposal must be handled by a licensed hazardous waste management company.

Step-by-Step Disposal Guidance:

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Solid Waste Collection : Collect any solid waste, including contaminated consumables (e.g., gloves, absorbent pads, weighing paper), in a dedicated, compatible, and clearly labeled hazardous waste container.[3] The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Harmful," "Toxic to Aquatic Life").

  • Liquid Waste Collection : Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.[4]

  • Container Management : Ensure the waste container is kept tightly closed and is in good condition.

  • Arrange for Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2] They will coordinate with a licensed hazardous waste disposal facility. The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration.[4]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid & Liquid Waste in Designated Hazardous Container B->C D Ensure Container is Sealed & Clearly Labeled C->D E Store in a Secure, Well-Ventilated Area D->E F Contact Institutional EHS Office for Waste Pickup E->F G Waste Transported to a Licensed Disposal Facility F->G H Dispose via High-Temperature Incineration G->H S1 Evacuate & Ventilate Area S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Contaminated Material S2->S3 S4 Decontaminate Spill Area S3->S4 S4->C

References

Essential Safety and Logistical Information for Handling 2-Nitrophenyl Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Nitrophenyl tetradecanoate (B1227901), including operational and disposal plans. Adherence to these procedures is vital for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 2-Nitrophenyl tetradecanoate.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against dust particles and potential splashes.[1]
Face ShieldA face shield should be worn over safety glasses when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect clothing and skin.[1][3]
Respiratory Protection NIOSH-approved RespiratorA respirator is required if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[1]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is vital to minimize exposure risk.

Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to control airborne dust and vapors.[1] Ensure adequate ventilation in the work area.

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Dispensing: Avoid creating dust or aerosols when handling the solid compound. Use appropriate tools for transferring the chemical.

  • During Use: Keep containers tightly closed when not in use.[1][4] Avoid all personal contact, including inhalation of any dust or vapors.[1] Do not eat, drink, or smoke in the laboratory.[3]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Decontaminate all surfaces and equipment used.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety. This compound should be treated as hazardous waste.[5][6]

Waste Collection:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[1][5]

  • For solid waste, carefully sweep or vacuum the material into the designated container, avoiding dust generation.[3]

Waste Segregation:

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[6] Incompatible materials may include strong oxidizing agents.[4]

Container Management:

  • Use a compatible container that is in good condition and can be tightly sealed.[6]

  • Label the container clearly with "Hazardous Waste" and the chemical name.

Experimental Workflow: Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Dispense Chemical prep_workspace->handle_weigh Proceed when ready handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Equipment & Workspace handle_procedure->cleanup_decontaminate After experiment dispose_collect Collect Contaminated Waste handle_procedure->dispose_collect During experiment cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_wash->dispose_collect Dispose of used PPE dispose_label Label Hazardous Waste Container dispose_collect->dispose_label dispose_store Store for Pickup dispose_label->dispose_store

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl tetradecanoate
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl tetradecanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.